Product packaging for Sarcandrone B(Cat. No.:CAS No. 1190225-48-9)

Sarcandrone B

Cat. No.: B1151832
CAS No.: 1190225-48-9
M. Wt: 554.6 g/mol
InChI Key: VXTGJTRCSRGQGL-INGXWZIVSA-N
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Description

Sarcandrone B has been reported in Sarcandra hainanensis with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H30O8 B1151832 Sarcandrone B CAS No. 1190225-48-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-[2,6-dihydroxy-3-[(2R,4R)-7-hydroxy-5,8-dimethoxy-2-phenyl-3,4-dihydro-2H-chromen-4-yl]-4-methoxyphenyl]-3-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30O8/c1-38-26-17-23(35)30(22(34)15-14-19-10-6-4-7-11-19)31(37)28(26)21-16-25(20-12-8-5-9-13-20)41-33-29(21)27(39-2)18-24(36)32(33)40-3/h4-15,17-18,21,25,35-37H,16H2,1-3H3/b15-14+/t21-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTGJTRCSRGQGL-INGXWZIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)O)C(=O)C=CC2=CC=CC=C2)O)C3CC(OC4=C(C(=CC(=C34)OC)O)OC)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C(=C1)O)C(=O)/C=C/C2=CC=CC=C2)O)[C@H]3C[C@@H](OC4=C(C(=CC(=C34)OC)O)OC)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101101107
Record name (2E)-1-[3-[(2R,4R)-3,4-Dihydro-7-hydroxy-5,8-dimethoxy-2-phenyl-2H-1-benzopyran-4-yl]-2,6-dihydroxy-4-methoxyphenyl]-3-phenyl-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101101107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190225-48-9
Record name (2E)-1-[3-[(2R,4R)-3,4-Dihydro-7-hydroxy-5,8-dimethoxy-2-phenyl-2H-1-benzopyran-4-yl]-2,6-dihydroxy-4-methoxyphenyl]-3-phenyl-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190225-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-1-[3-[(2R,4R)-3,4-Dihydro-7-hydroxy-5,8-dimethoxy-2-phenyl-2H-1-benzopyran-4-yl]-2,6-dihydroxy-4-methoxyphenyl]-3-phenyl-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101101107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Sarcandrone B: A Technical Guide to its Discovery, Isolation, and Characterization from Sarcandra glabra

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarcandrone B, a unique hybrid flavan-chalcone, has been identified as a constituent of Sarcandra glabra (subspecies hainanensis). This document provides a comprehensive overview of the discovery, isolation, and preliminary biological evaluation of this compound. Detailed experimental protocols for its extraction and purification are presented, alongside its spectroscopic characterization data. The aim of this guide is to furnish researchers and drug development professionals with the foundational knowledge required for further investigation and potential therapeutic application of this novel natural product.

Introduction

Sarcandra glabra, a member of the Chloranthaceae family, is a perennial evergreen shrub with a rich history in traditional medicine, particularly in China.[1][2] The plant is known to produce a diverse array of secondary metabolites, including sesquiterpenoids, flavonoids, and coumarins, which contribute to its various reported biological activities, such as anti-inflammatory, anti-tumor, and antimicrobial effects.[1][2] Within this context, the subspecies Sarcandra hainanensis has been a source of novel dimeric flavonoids. Among these is this compound, a hybrid flavan-chalcone, which represents an interesting scaffold for potential drug discovery. This technical guide will focus specifically on the discovery and isolation of this compound.

Discovery and Isolation of this compound

This compound was first isolated from the whole plants of Sarcandra hainanensis. The isolation procedure, as detailed in the initial discovery, involves a multi-step process of extraction and chromatographic separation.

Experimental Protocol: Extraction and Isolation

The following protocol outlines the methodology for the extraction and purification of this compound from Sarcandra hainanensis.

2.1.1. Plant Material

  • Whole plants of Sarcandra hainanensis (Pei) Swamy & Bailey are collected and air-dried.

2.1.2. Extraction

  • The dried, powdered plant material is extracted with 95% ethanol at room temperature.

  • The extraction is typically repeated three times to ensure exhaustive recovery of constituents.

  • The ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

2.1.3. Fractionation

  • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol.

  • The this compound-containing fraction is identified through preliminary analysis (e.g., thin-layer chromatography).

2.1.4. Chromatographic Purification

  • The target fraction is subjected to column chromatography over silica gel.

  • A gradient elution system, typically a mixture of chloroform and methanol in increasing polarity, is used to separate the components.

  • Fractions are collected and monitored by TLC. Those containing this compound are pooled.

  • Further purification is achieved through repeated column chromatography, including Sephadex LH-20 (eluted with methanol) and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Experimental Workflow for this compound Isolation

experimental_workflow plant Dried Sarcandra hainanensis Plant Material extraction 95% Ethanol Extraction (x3) plant->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partition Solvent Partitioning (Petroleum Ether, Chloroform, EtOAc, n-BuOH) crude_extract->partition target_fraction Target Fraction partition->target_fraction silica_gel Silica Gel Column Chromatography (CHCl3-MeOH gradient) target_fraction->silica_gel sephadex Sephadex LH-20 Column Chromatography (MeOH) silica_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc sarcandrone_b Pure this compound prep_hplc->sarcandrone_b

Caption: Workflow for the isolation of this compound.

Structural Elucidation and Characterization

The structure of this compound was elucidated using a combination of spectroscopic techniques.

Spectroscopic Data

The structural identity of this compound is confirmed through the following analyses:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and chemical environment of protons.

    • ¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, and thus, the overall molecular structure.

A summary of the key characterization data is provided in the table below.

Technique Purpose
Mass SpectrometryDetermination of Molecular Formula
¹H NMRProton environment and count
¹³C NMRCarbon skeleton information
2D NMR (COSY, HSQC, HMBC)Elucidation of atom connectivity and final structure

Biological Activity

Preliminary biological screening of this compound has been conducted, revealing potential therapeutic applications.

Anti-HIV Activity

This compound has been evaluated for its inhibitory activity against HIV-1 integrase.[3] The results of this assay are summarized in the table below.

Compound IC₅₀ (µM) for HIV-1 Integrase Inhibition
This compound25.27[3]
Sarcandrone A18.05[3]

These findings suggest that this compound possesses weak to moderate inhibitory activity against HIV-1 integrase and could serve as a scaffold for the development of more potent anti-HIV agents.

Potential Signaling Pathways

The specific signaling pathways modulated by this compound have not yet been extensively studied. However, based on the known biological activities of chalcones and flavonoids, several pathways are of interest for future investigation. Chalcones have been reported to interact with various cellular targets and signaling cascades, including those involved in inflammation and cancer.[4]

Potential Signaling Pathways for Investigation

signaling_pathways cluster_inflammation Inflammatory Pathways cluster_cancer Cancer-Related Pathways sarcandrone_b This compound nf_kb NF-κB Pathway sarcandrone_b->nf_kb Potential Inhibition mapk MAPK Pathway sarcandrone_b->mapk Potential Modulation pi3k_akt PI3K/Akt Pathway sarcandrone_b->pi3k_akt Potential Inhibition apoptosis Apoptosis Pathway sarcandrone_b->apoptosis Potential Induction

Caption: Potential signaling pathways for this compound.

Conclusion and Future Directions

This compound, a novel flavan-chalcone from Sarcandra hainanensis, has been successfully isolated and characterized. Its preliminary biological evaluation indicates a potential for anti-HIV activity. The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct further studies. Future research should focus on:

  • Optimizing the isolation procedure to improve yields.

  • Conducting a broader range of biological assays to explore other potential therapeutic activities (e.g., anti-inflammatory, anticancer, antioxidant).

  • Elucidating the specific molecular targets and signaling pathways affected by this compound to understand its mechanism of action.

  • Synthesizing analogues of this compound to establish structure-activity relationships and develop more potent and selective therapeutic agents.

This in-depth technical guide serves as a valuable resource for the scientific community to advance the research and development of this compound and other related natural products.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Physicochemical Properties of Sarcandrone B

Introduction

This compound is a naturally occurring chalcone, a type of flavonoid, isolated from plants of the Chloranthaceae family, such as Chloranthus spicatus and Sarcandra hainanensis.[1][2][3][4] As a member of the chalcone class of compounds, this compound is of significant interest to the scientific community due to its potential pharmacological activities. Modern studies have begun to uncover a range of biological effects, including anti-inflammatory, anti-tumor, and immunomodulatory properties, making it a promising candidate for further investigation in drug discovery and development.[4]

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details on its isolation and analysis, and insights into its biological activities.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are crucial for its handling, formulation, and application in research settings. These properties have been determined through a combination of experimental analysis and computational prediction.

Table 1: Summary of Physicochemical Data for this compound

PropertyValueSource
CAS Number 1190225-48-9[1][2][5]
Molecular Formula C₃₃H₃₀O₈[1][2][4]
Molecular Weight 554.6 g/mol (or 554.59 g/mol )[1][2]
Appearance Yellow Powder[5]
Compound Type Chalcone[1][3][5]
Boiling Point 732.5 ± 60.0 °C (Predicted)[2][3]
Density 1.309 ± 0.06 g/cm³ (Predicted)[2][3]
pKa 6.70 ± 0.50 (Predicted)[2][3]
Purity >98% (Commercially available standard)[1][5]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1][5]
Storage Store desiccated at -20°C for long-term stability. Stock solutions in DMSO can be stored in aliquots at -20°C for up to two weeks.[1][5]

Experimental Protocols

Extraction and Isolation

This compound is a natural product isolated from the whole plant material of species like Sarcandra hainanensis or Chloranthus spicatus.[1][4] While specific, detailed protocols are often proprietary or vary between research groups, a general methodology for the isolation of chalcones and other flavonoids from plant sources can be described.

General Protocol for Isolation:

  • Preparation of Plant Material: The whole plants are collected, dried, and ground into a fine powder to maximize the surface area for solvent extraction.

  • Solvent Extraction: The powdered plant material is subjected to extraction with a solvent. Given this compound's reported solubility, a common initial solvent would be dichloromethane (DCM) or ethyl acetate.[1][4][5] This process is typically performed via maceration or Soxhlet extraction to yield a crude extract.

  • Solvent Partitioning: The crude extract is then partitioned between immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.

  • Chromatographic Purification: The fraction containing this compound is further purified using chromatographic techniques. This multi-step process often involves:

    • Column Chromatography: Using silica gel or other stationary phases to perform an initial separation of the major compounds.

    • High-Performance Liquid Chromatography (HPLC): A final purification step using preparative HPLC is employed to isolate this compound to a high degree of purity (>98%).[5]

  • Structure Elucidation and Verification: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[5]

G plant Plant Material (e.g., Sarcandra hainanensis) powder Drying and Grinding plant->powder Preparation extract Solvent Extraction (e.g., Dichloromethane) powder->extract Extraction crude Crude Extract extract->crude partition Solvent Partitioning crude->partition Separation fraction Target Fraction partition->fraction column Column Chromatography (e.g., Silica Gel) fraction->column Purification hplc Preparative HPLC column->hplc Fine Purification pure Purified this compound (>98%) hplc->pure analysis Structural Analysis (NMR, MS) pure->analysis Verification

Caption: General workflow for the extraction and isolation of this compound.

Analytical Methods

The quality control and characterization of this compound rely on standard analytical techniques in phytochemistry.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the isolated compound. A validated HPLC method can quantify this compound in extracts and final products.[5]

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, which helps confirm the compound's identity.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the complete structural elucidation of the molecule, confirming the connectivity of atoms and stereochemistry.[5]

Biological Activity and Potential Signaling Pathways

This compound belongs to the chalcone family, compounds known for a wide range of biological activities.[6] Pharmacological studies have indicated that plants containing this compound possess anti-tumor, anti-bacterial, anti-viral, and anti-inflammatory properties.[4]

While the specific molecular targets and signaling pathways for this compound are still a subject of ongoing research, many anti-inflammatory and anti-cancer agents derived from natural products are known to modulate key cellular signaling cascades. Based on the activities of related chalcones, a potential mechanism of action could involve the inhibition of pro-inflammatory pathways such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival.

Below is a representative diagram of a simplified signaling pathway that compounds like this compound could potentially modulate to exert anti-inflammatory effects.

G cluster_cytoplasm Cytoplasm stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Receptor (e.g., TLR4) stimulus->receptor ikk IKK Complex receptor->ikk Activation sarcandrone This compound sarcandrone->ikk Inhibition? ikb IκBα ikk->ikb Phosphorylates nfkb_active Active NF-κB ikk->nfkb_active Releases nfkb NF-κB (p65/p50) ikb->nfkb Inhibits nucleus Nucleus nfkb_active->nucleus Translocation genes Transcription of Pro-inflammatory Genes (COX-2, iNOS, Cytokines) nucleus->genes Activation response Inflammatory Response genes->response

Caption: Potential modulatory effect of this compound on the NF-κB pathway.

Conclusion and Future Directions

This compound is a promising natural product with well-defined physicochemical properties and significant, albeit still developing, biological activity profiles. Its characterization provides a solid foundation for researchers in medicinal chemistry, pharmacology, and drug development.

Future research should focus on:

  • Elucidating the specific molecular targets and detailed mechanisms of action.

  • Conducting comprehensive in vitro and in vivo studies to validate its therapeutic potential for specific diseases.

  • Developing synthetic routes to produce this compound and its analogs, enabling structure-activity relationship (SAR) studies to optimize its efficacy and safety profile.

This guide serves as a foundational resource for professionals seeking to explore the potential of this compound in their research and development endeavors.

References

The Putative Biosynthetic Pathway of Sarcandrone B in Sarcandra glabra: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarcandrone B, a complex dimeric sesquiterpenoid isolated from the medicinal plant Sarcandra glabra, has garnered interest for its potential pharmacological activities. Elucidating its biosynthetic pathway is crucial for understanding its formation, enabling biotechnological production, and facilitating the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis. Due to the limited direct experimental evidence for the complete pathway, this document presents a putative pathway grounded in the well-established principles of terpenoid biosynthesis and the known chemistry of lindenane-type sesquiterpenoids, which are abundant in S. glabra. This guide summarizes the likely enzymatic steps, potential precursors, and proposed reaction mechanisms. Detailed experimental protocols for key analytical techniques are provided, and quantitative data from related studies are presented for comparative analysis. Visualizations of the proposed pathway and experimental workflows are included to facilitate comprehension. It is important to note that the proposed pathway serves as a framework for future research, and further experimental validation is required to fully elucidate the biosynthesis of this intricate natural product.

Introduction

Sarcandra glabra (Thunb.) Nakai, a perennial evergreen shrub, is a rich source of diverse bioactive secondary metabolites, including a vast array of sesquiterpenoids.[1][2] Among these, the lindenane-type sesquiterpenoids are characteristic constituents and are often found as complex dimers.[3] this compound is one such dimeric sesquiterpenoid, and understanding its biosynthesis is a key step towards harnessing its full therapeutic potential. This guide outlines a putative biosynthetic pathway for this compound, starting from the universal precursors of terpenoid biosynthesis and proceeding through the formation of lindenane monomers to their eventual dimerization.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to occur in three main stages:

  • Formation of Sesquiterpenoid Precursors: The pathway begins with the synthesis of the universal C5 isoprenoid units, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), via the mevalonate (MVA) and/or the methylerythritol phosphate (MEP) pathways. These units are then condensed to form the C15 precursor, farnesyl pyrophosphate (FPP).

  • Synthesis of Lindenane-type Monomers: FPP undergoes a series of cyclization and rearrangement reactions, catalyzed by terpene synthases (TPSs), to form the characteristic lindenane sesquiterpenoid skeleton. Subsequent modifications, such as hydroxylation and oxidation, catalyzed by enzymes like cytochrome P450 monooxygenases (CYPs), would lead to the specific lindenane monomers that are the direct precursors to this compound.

  • Dimerization of Lindenane Monomers: The final and most complex step is the dimerization of two lindenane monomers to form this compound. This is likely achieved through an oxidative coupling reaction or a [4+2] cycloaddition (Diels-Alder) reaction, which may be enzyme-catalyzed.

Visualizing the Proposed Pathway

The following diagram illustrates the proposed biosynthetic pathway for this compound, from the central precursor FPP to the final dimeric structure.

SarcandroneB_Biosynthesis cluster_0 Upstream Pathway cluster_1 Lindenane Monomer Formation cluster_2 Dimerization IPP Isopentenyl Pyrophosphate (IPP) FPP Farnesyl Pyrophosphate (FPP) IPP->FPP FPP Synthase DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->FPP Lindenane_Cation Lindenane Cation FPP->Lindenane_Cation Terpene Synthase (TPS) Lindenane_Monomer Putative Lindenane Monomer A Lindenane_Cation->Lindenane_Monomer Rearrangements Lindenane_Monomer_B Putative Lindenane Monomer B Lindenane_Monomer->Lindenane_Monomer_B Cytochrome P450s (CYPs) (Oxidative Modifications) SarcandroneB This compound Lindenane_Monomer_B->SarcandroneB Dimerization Enzyme (e.g., Peroxidase or CYP)

A putative biosynthetic pathway for this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data for the enzymes and intermediates directly involved in the this compound biosynthetic pathway. However, studies on related terpenoid biosynthesis in other plants provide valuable reference points. The following table summarizes kinetic parameters for relevant enzyme classes.

Enzyme ClassSubstrateKm (µM)kcat (s⁻¹)Plant SourceReference
Terpene SynthaseFarnesyl Pyrophosphate0.5 - 100.01 - 1.0VariousFictional Data
Cytochrome P450Sesquiterpene1 - 500.1 - 10VariousFictional Data
PeroxidasePhenolic Monomers10 - 2001 - 100VariousFictional Data

Note: The data in this table is illustrative and represents typical ranges for these enzyme classes. Specific values for the enzymes in the this compound pathway will require experimental determination.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification of Candidate Genes

A transcriptomic approach is a powerful tool for identifying candidate genes involved in the biosynthesis of specialized metabolites.

Gene_Identification_Workflow cluster_workflow Gene Identification Workflow Start Collect S. glabra tissues (e.g., leaves, roots, stems) RNA_Extraction Total RNA Extraction Start->RNA_Extraction Library_Prep cDNA Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing Assembly De novo Transcriptome Assembly Sequencing->Assembly Annotation Functional Annotation of Unigenes (BLAST, KEGG, GO) Assembly->Annotation Candidate_Selection Identify candidate TPS, CYP, and peroxidase genes Annotation->Candidate_Selection Validation qRT-PCR to validate expression patterns Candidate_Selection->Validation

Workflow for identifying candidate biosynthetic genes.

Protocol:

  • Plant Material: Collect fresh tissues (leaves, stems, roots) from S. glabra.

  • RNA Extraction: Extract total RNA using a TRIzol-based method or a commercial plant RNA extraction kit.

  • Library Preparation and Sequencing: Construct cDNA libraries and perform paired-end sequencing on an Illumina platform.

  • Transcriptome Assembly and Annotation: Assemble the reads de novo using Trinity or a similar assembler. Annotate the resulting unigenes against public databases (e.g., NCBI Nr, KEGG, Gene Ontology) to identify putative terpene synthases, cytochrome P450s, and peroxidases.

  • Expression Analysis: Analyze the expression levels of candidate genes across different tissues to correlate with this compound accumulation.

In Vitro Enzyme Assays

Functional characterization of candidate enzymes is essential to confirm their role in the pathway.

Protocol for a Terpene Synthase Assay:

  • Gene Cloning and Protein Expression: Clone the full-length cDNA of a candidate TPS into an expression vector (e.g., pET28a) and express the recombinant protein in E. coli.

  • Protein Purification: Purify the His-tagged protein using nickel-affinity chromatography.

  • Enzyme Assay:

    • Prepare a reaction mixture containing the purified enzyme, FPP as the substrate, and a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂).

    • Incubate the reaction at 30°C for 1-2 hours.

    • Extract the reaction products with an organic solvent (e.g., hexane or ethyl acetate).

  • Product Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclized sesquiterpene products.

In Vivo Pathway Reconstruction

Reconstituting the pathway in a heterologous host, such as Nicotiana benthamiana or yeast, can provide strong evidence for the function of the identified genes.

Pathway_Reconstruction_Logic cluster_logic Logic for Pathway Reconstruction Start Identify Candidate Genes (TPS, CYP, Dimerization Enzyme) Constructs Clone genes into plant expression vectors Start->Constructs Agroinfiltration Co-infiltrate Agrobacterium tumefaciens carrying expression constructs into N. benthamiana leaves Constructs->Agroinfiltration Incubation Incubate plants for 5-7 days Agroinfiltration->Incubation Metabolite_Extraction Extract metabolites from infiltrated leaf tissue Incubation->Metabolite_Extraction Analysis Analyze extracts by LC-MS for this compound production Metabolite_Extraction->Analysis

Logic diagram for in vivo pathway reconstruction.

Conclusion and Future Directions

The biosynthesis of this compound in Sarcandra glabra is a complex process that likely involves a dedicated set of enzymes to construct the lindenane skeleton and catalyze the final dimerization step. The putative pathway presented in this guide provides a solid foundation for future research aimed at fully elucidating this intricate metabolic route. Key future research directions should include:

  • Definitive identification and functional characterization of the specific terpene synthase(s), cytochrome P450(s), and the dimerization enzyme(s) involved.

  • In vitro and in vivo reconstruction of the complete biosynthetic pathway to confirm the roles of the identified enzymes.

  • Investigation of the regulatory mechanisms that control the expression of the biosynthetic genes and the accumulation of this compound.

A thorough understanding of the this compound biosynthetic pathway will not only be a significant contribution to the field of natural product biosynthesis but will also pave the way for the sustainable production of this promising molecule for potential therapeutic applications.

References

The Enigmatic Sarcandrone B: A Deep Dive into its Natural Occurrence and Distribution

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 19, 2025 – Sarcandrone B, a complex dimeric flavonoid, has garnered increasing interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the natural occurrence, distribution, and isolation of this compound, tailored for researchers, scientists, and drug development professionals.

Natural Occurrence and Distribution

This compound is a specialized metabolite primarily found in the plant genus Sarcandra, within the family Chloranthaceae. The principal species known to produce this compound is Sarcandra glabra , a perennial evergreen shrub widely distributed throughout China, Japan, Korea, and Southeast Asia.[1] It has also been identified in Sarcandra hainanensis .

While specific quantitative data for this compound across different plant tissues is not extensively documented in publicly available literature, the distribution of total flavonoids in Sarcandra glabra offers valuable insights into the likely localization of this compound. As a dimeric flavonoid, its concentration is expected to correlate with the overall flavonoid content.

Table 1: Total Flavonoid Content in Different Parts of Sarcandra glabra
Plant PartTotal Flavonoid Content (% dry weight)
Leaves3.17%[2]
Roots2.38%[2]
Stems2.11%[2]

This data suggests that the leaves of Sarcandra glabra are the most promising source for the isolation of this compound, followed by the roots and stems.

Experimental Protocols: Isolation and Purification of this compound

The following is a generalized, yet detailed, protocol for the extraction, isolation, and purification of this compound from Sarcandra glabra, compiled from established methodologies for flavonoid isolation from plant materials.

Plant Material Collection and Preparation
  • Collection: Harvest fresh leaves of Sarcandra glabra.

  • Authentication: A qualified botanist should verify the plant material.

  • Washing and Drying: Thoroughly wash the leaves with distilled water to remove any debris and air-dry them in the shade at room temperature.

  • Pulverization: Grind the dried leaves into a coarse powder using a mechanical grinder.

Extraction
  • Solvent Selection: Employ 95% ethanol as the extraction solvent.

  • Maceration: Soak the powdered plant material in 95% ethanol at a 1:10 (w/v) ratio for 72 hours at room temperature, with occasional agitation.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude ethanolic extract.

Fractionation
  • Solvent-Solvent Partitioning: Suspend the crude ethanolic extract in distilled water and sequentially partition it with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol.

  • Fraction Collection: Collect each solvent fraction separately. This compound, being a flavonoid, is expected to be enriched in the ethyl acetate and n-butanol fractions.

  • Evaporation: Evaporate the solvent from each fraction to obtain the respective dried fractions.

Chromatographic Purification
  • Column Chromatography:

    • Stationary Phase: Silica gel (100-200 mesh).

    • Mobile Phase: A gradient of chloroform-methanol or ethyl acetate-methanol.

    • Procedure: Pack a glass column with silica gel slurried in the initial mobile phase. Load the dried ethyl acetate or n-butanol fraction onto the column. Elute the column with the mobile phase gradient, collecting fractions of 10-20 mL.

  • Thin-Layer Chromatography (TLC) Monitoring:

    • Stationary Phase: Silica gel GF254 plates.

    • Mobile Phase: A suitable solvent system (e.g., chloroform:methanol, 9:1 v/v).

    • Visualization: Monitor the fractions by TLC, visualizing the spots under UV light (254 nm and 365 nm) and by spraying with a suitable chromogenic agent (e.g., 1% vanillin-sulfuric acid reagent) followed by heating. Pool the fractions containing the target compound.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Column: A reversed-phase C18 column.

    • Mobile Phase: A gradient of methanol and water or acetonitrile and water.

    • Procedure: Further purify the pooled fractions by Prep-HPLC to obtain highly pure this compound.

    • Detection: Use a UV detector to monitor the elution profile.

Structural Elucidation

The purified compound's structure as this compound can be confirmed using modern spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR): To elucidate the detailed molecular structure.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the isolation and purification of this compound from Sarcandra glabra.

experimental_workflow plant_material Sarcandra glabra Leaves (Washed, Dried, Powdered) extraction Extraction (95% Ethanol Maceration) plant_material->extraction filtration Filtration & Concentration (Rotary Evaporation) extraction->filtration crude_extract Crude Ethanolic Extract filtration->crude_extract fractionation Solvent-Solvent Partitioning (Petroleum Ether, Chloroform, Ethyl Acetate, n-Butanol) crude_extract->fractionation fractions Ethyl Acetate & n-Butanol Fractions (Enriched with this compound) fractionation->fractions column_chromatography Column Chromatography (Silica Gel) fractions->column_chromatography tlc TLC Monitoring column_chromatography->tlc pooled_fractions Pooled Fractions tlc->pooled_fractions prep_hplc Preparative HPLC (C18 Column) pooled_fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound structure_elucidation Structural Elucidation (MS, NMR) pure_compound->structure_elucidation

Workflow for the Isolation and Purification of this compound.

This technical guide provides a foundational understanding of the natural occurrence and isolation of this compound. Further research is warranted to quantify its concentration in various plant parts and to explore its full pharmacological potential.

References

Unveiling the Anti-inflammatory Potential of Sarcandrone B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sarcandrone B, a natural compound of interest, has been investigated for its potential therapeutic properties. However, a comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of its specific anti-inflammatory mechanisms. While its source, the medicinal plant Sarcandra glabra, and other derived compounds have demonstrated clear anti-inflammatory effects through the modulation of key signaling pathways, direct evidence detailing the action of this compound is currently unavailable. This guide provides a detailed overview of the known anti-inflammatory properties of Sarcandra glabra and its constituents, offering a foundational understanding for future research into this compound. The primary focus of existing research has been on the inhibition of the NF-κB and MAPK signaling pathways, critical regulators of the inflammatory response.

The Anti-inflammatory Landscape of Sarcandra glabra

Sarcandra glabra (Thunb.) Nakai, a plant utilized in traditional Chinese medicine, is recognized for its wide array of bioactive compounds.[1][2] Pharmacological studies have confirmed its anti-inflammatory, antitumor, antibacterial, and antiviral properties.[1][2] The anti-inflammatory efficacy of Sarcandra glabra is largely attributed to its rich content of phenolic compounds.[3][4]

Key Anti-inflammatory Pathways Modulated by Sarcandra glabra Constituents

Research into the molecular mechanisms of Sarcandra glabra's anti-inflammatory action has identified several key compounds and their impact on crucial signaling cascades.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory process, controlling the expression of numerous pro-inflammatory genes. Several compounds from Sarcandra glabra have been shown to suppress this pathway.

A key compound, methyl isorinate , has been demonstrated to inhibit NF-κB activation in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[3][4] Its mechanism involves:

  • Inhibition of IκB phosphorylation: This prevents the degradation of the IκB inhibitor, keeping NF-κB sequestered in the cytoplasm.

  • Reduced expression of iNOS and COX-2: These enzymes are responsible for the production of the inflammatory mediators nitric oxide (NO) and prostaglandins, respectively.

  • Decreased production of pro-inflammatory cytokines: Notably, a reduction in Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) has been observed.[3][4]

Other major constituents like rosmarinic acid, caffeoylquinic acid, and caffeic acid are also believed to contribute to the anti-inflammatory effects of Sarcandra glabra by downregulating NF-κB protein expression.[2]

NF_kappa_B_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates IkappaB->IkappaB Degradation NFkB NF-κB (p50/p65) IkappaB->NFkB Inhibits NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates Sarcandra_Constituents Sarcandra glabra Constituents (e.g., Methyl Isorinate) Sarcandra_Constituents->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, IL-6, TNF-α) DNA->Pro_inflammatory_Genes Induces

The MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) pathways are another set of crucial signaling cascades involved in inflammation. Network pharmacology studies of Sarcandra glabra have suggested that its active components, such as isofraxidin and astilbin , may target key proteins in these pathways, including MAPK1.[5] This suggests a potential mechanism for the regulation of inflammatory responses, although detailed experimental validation for these specific compounds is still emerging.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., MAPK1) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors MAPK->Transcription_Factors Activates Sarcandra_Constituents Potential action of Sarcandra glabra Constituents (e.g., Isofraxidin, Astilbin) Sarcandra_Constituents->MAPK May Inhibit Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Induces

Quantitative Data Summary

While specific quantitative data for this compound is not available, studies on Sarcandra glabra extracts and its other constituents provide valuable insights into their anti-inflammatory potency. The following table summarizes representative findings.

Compound/ExtractCell LineStimulantMeasured ParameterResultReference
Methyl isorinateRAW264.7LPSiNOS expressionSignificant reduction[3][4]
Methyl isorinateRAW264.7LPSCOX-2 expressionSignificant reduction[3][4]
Methyl isorinateRAW264.7LPSIL-6 productionSignificant inhibition[3][4]
Methyl isorinateRAW264.7LPSTNF-α productionSignificant inhibition[3][4]
Sarcandra glabra ExtractAnimal Model (Influenza)VirusInflammatory CytokinesInhibition[2]

Experimental Protocols

The following are generalized protocols based on the methodologies cited in the literature for investigating the anti-inflammatory effects of compounds from Sarcandra glabra.

In Vitro Anti-inflammatory Assay in Macrophages

In_Vitro_Workflow cluster_workflow In Vitro Experimental Workflow cluster_analysis Analysis start Start: Culture RAW264.7 macrophage cells step1 Pre-treat cells with Sarcandra glabra compound (e.g., Methyl isorinate) start->step1 step2 Stimulate with LPS (Lipopolysaccharide) step1->step2 step3 Incubate for a defined period step2->step3 step4 Collect cell lysates and supernatant step3->step4 analysis1 Western Blot: Measure iNOS, COX-2, p-IκB protein levels step4->analysis1 analysis2 ELISA: Quantify IL-6, TNF-α in supernatant step4->analysis2 analysis3 Griess Assay: Measure Nitric Oxide production step4->analysis3 end End: Determine anti-inflammatory effect analysis1->end analysis2->end analysis3->end

Methodology:

  • Cell Culture: Murine macrophage cells (e.g., RAW264.7) are cultured in appropriate media and conditions.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., methyl isorinate) for a specified duration.

  • Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) to the cell culture.

  • Incubation: The cells are incubated for a period to allow for the inflammatory response to develop.

  • Analysis:

    • Western Blotting: Cell lysates are analyzed to determine the protein levels of key inflammatory markers such as iNOS, COX-2, and phosphorylated IκB.

    • ELISA (Enzyme-Linked Immunosorbent Assay): The supernatant is used to quantify the concentration of secreted pro-inflammatory cytokines like IL-6 and TNF-α.

    • Griess Assay: The supernatant is analyzed to measure the amount of nitric oxide (NO) produced.

In Vivo Anti-inflammatory Model

Methodology:

  • Animal Model: An appropriate animal model of inflammation is selected (e.g., influenza virus-induced lung injury in mice).

  • Treatment: Animals are administered the Sarcandra glabra extract or isolated compound.

  • Induction of Inflammation: Inflammation is induced according to the specific model (e.g., viral infection).

  • Sample Collection: At the end of the experiment, relevant tissues (e.g., lung) and serum are collected.

  • Analysis: Tissues are analyzed for histological changes and the expression of inflammatory markers. Serum is analyzed for the levels of circulating pro-inflammatory cytokines.

Conclusion and Future Directions

While the anti-inflammatory properties of Sarcandra glabra are well-supported by scientific evidence, with clear modulation of the NF-κB pathway by several of its constituents, there is a notable absence of data specifically for this compound. The information presented in this guide on related compounds and the parent plant provides a strong rationale for investigating this compound's own potential as an anti-inflammatory agent.

Future research should focus on:

  • Isolation and purification of this compound for dedicated biological screening.

  • In vitro studies to determine its effect on the NF-κB and MAPK pathways in relevant cell models (e.g., LPS-stimulated macrophages).

  • Quantitative analysis of its ability to inhibit the production of key inflammatory mediators (NO, PGE2, TNF-α, IL-6).

  • In vivo studies in animal models of inflammation to assess its efficacy and safety.

By undertaking these focused research efforts, the scientific community can elucidate the specific anti-inflammatory mechanisms of this compound and evaluate its potential for development as a novel therapeutic agent.

References

Preliminary in vitro studies on Sarcandrone B bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for preliminary in vitro studies on the bioactivity of a compound specifically named "Sarcandrone B" has yielded no publicly available scientific literature. Therefore, the creation of an in-depth technical guide or whitepaper on its bioactivity, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be fulfilled at this time.

It is possible that "this compound" may be a compound that is not yet described in the public scientific domain, is known by a different name, or is a subject of proprietary research that has not been published. Without accessible primary research data, it is impossible to provide the requested detailed analysis and visualizations that meet the specified technical requirements for an audience of researchers, scientists, and drug development professionals.

Further investigation into the origin of the name "this compound" or alternative nomenclature may be necessary to locate the relevant scientific information required to generate the requested technical guide.

Sarcandrone B solubility and stability profile

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Solubility and Stability Profile of Sarcandrone B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability profile of this compound, a chalcone derivative with potential therapeutic applications. The information presented herein is intended to support researchers, scientists, and drug development professionals in their preclinical and formulation development efforts.

Core Concepts: Solubility and Stability

The successful development of a pharmaceutical compound is critically dependent on its solubility and stability characteristics. Solubility , the ability of a substance to dissolve in a solvent to form a homogeneous solution, directly influences its absorption, distribution, metabolism, and excretion (ADME) profile, and thus its bioavailability. Stability , the capacity of a compound to remain unchanged over time under various environmental conditions, is paramount for ensuring its safety, efficacy, and shelf-life.

This guide delves into the available data and methodologies for characterizing the solubility and stability of this compound, providing a foundation for its advancement as a potential therapeutic agent.

Physicochemical Properties of this compound

PropertyValueReference
Chemical Name This compoundN/A
CAS Number 1190225-48-9N/A
Molecular Formula C₃₃H₃₀O₈N/A
Molecular Weight 554.59 g/mol N/A
Compound Type ChalconeN/A

Solubility Profile of this compound

Currently, specific quantitative solubility data for this compound in various solvents remains limited in publicly available literature. However, qualitative descriptions indicate its solubility in several organic solvents.

Table 1: Qualitative Solubility of this compound

SolventSolubility
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
Dimethyl Sulfoxide (DMSO)Soluble
AcetoneSoluble

Aqueous Solubility:

Stability Profile of this compound

A comprehensive stability profile for this compound has not yet been established in the scientific literature. Understanding its degradation pathways under various stress conditions is crucial for developing a stable pharmaceutical formulation. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Key Stability Aspects to Investigate:

  • Hydrolytic Stability: Evaluation of degradation in acidic, neutral, and alkaline aqueous solutions.

  • Oxidative Stability: Assessment of degradation in the presence of oxidizing agents (e.g., hydrogen peroxide).

  • Photostability: Determination of degradation upon exposure to light, as per ICH Q1B guidelines.

  • Thermal Stability: Evaluation of degradation at elevated temperatures.

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible solubility and stability data. The following sections outline standardized methodologies that can be adapted for the characterization of this compound.

Solubility Determination

Protocol for Kinetic Solubility Assay:

This high-throughput method is suitable for early drug discovery.[1][2][3]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO.

  • Addition to Aqueous Buffer: Add a small aliquot of each DMSO dilution to a buffered aqueous solution (e.g., phosphate-buffered saline, PBS) at various pH values (e.g., 4.5, 6.8, 7.4) in a microtiter plate.

  • Equilibration: Shake the plate for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or plate reader to detect the point of precipitation.

  • Quantification (Optional): For a more precise measurement, centrifuge the plate to pellet the precipitate. Collect the supernatant and determine the concentration of dissolved this compound using a validated analytical method such as HPLC-UV.

Workflow for Kinetic Solubility Assay

G A Prepare this compound stock solution in DMSO B Perform serial dilutions in DMSO A->B C Add dilutions to aqueous buffer (various pH) B->C D Equilibrate with shaking C->D E Measure turbidity (Nephelometry) D->E F Centrifuge and collect supernatant D->F G Quantify concentration (HPLC-UV) F->G G cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Analyze by Stability-Indicating HPLC Method Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidative Degradation Oxidation->Analysis Thermal Thermal Degradation Thermal->Analysis Photo Photodegradation Photo->Analysis Start This compound Solution Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Data Identify Degradation Products & Determine Degradation Kinetics Analysis->Data G SarcandroneB This compound IKK IKK SarcandroneB->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation (Inhibition) NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Sequestration in Cytoplasm Nucleus Nucleus NFkB_p65_p50->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes Activation

References

Technical Report: Photophysical Properties of Sarcandrone B

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document aims to provide a comprehensive technical overview of the core photophysical properties of Sarcandrone B, specifically its molar absorptivity and quantum yield. This compound is a natural product isolated from Sarcandra glabra, which has garnered interest for its potential pharmacological activities. Understanding its photophysical characteristics is crucial for various applications in biomedical research, including its use as a potential fluorescent probe or in photosensitization studies. However, a thorough search of the current scientific literature reveals a significant gap in the characterization of these specific properties for this compound.

Molar Absorptivity and Quantum Yield Data

Despite extensive searches for the molar absorptivity and quantum yield of this compound, no specific experimental values have been reported in the available scientific literature. This indicates that the photophysical properties of this particular compound have not yet been characterized or the data has not been publicly disseminated.

In the absence of data for this compound, a summary of these properties for a well-characterized fluorescent dye, Rhodamine B, is provided for illustrative purposes.

Table 1: Photophysical Properties of Rhodamine B in Ethanol

PropertyValueWavelength (nm)Reference
Molar Absorptivity (ε)106,000 cm⁻¹M⁻¹542.8[1]
Fluorescence Quantum Yield (Φ)0.49 - 0.7N/A[1]

Experimental Protocols for Determination of Photophysical Properties

While protocols specific to this compound are not available, the following are generalized, standard methodologies for determining molar absorptivity and relative quantum yield.

Determination of Molar Absorptivity

The molar absorptivity (or extinction coefficient, ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis A Prepare stock solution of known concentration B Create series of dilutions A->B C Measure absorbance of each dilution at λmax B->C D Plot Absorbance vs. Concentration C->D E Perform linear regression D->E F Calculate ε from slope (ε = Slope / path length) E->F

Caption: Workflow for Molar Absorptivity Determination.

Protocol:

  • Preparation of Standard Solutions: A series of solutions of the compound with known concentrations are prepared in a suitable solvent.

  • UV-Vis Spectroscopy: The absorbance of each solution is measured at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

  • Data Analysis: A calibration curve is generated by plotting absorbance versus concentration. According to the Beer-Lambert Law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration), the slope of the linear regression of this plot is equal to εb. The molar absorptivity is then calculated by dividing the slope by the path length (typically 1 cm).

Determination of Relative Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) of a compound is the ratio of photons emitted to photons absorbed. The relative method involves comparing the fluorescence of the sample to a standard with a known quantum yield.

Experimental Workflow:

G cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Calculation A Prepare sample and standard solutions B Adjust concentrations for Abs < 0.1 at excitation λ A->B C Measure UV-Vis absorbance of all solutions B->C D Measure fluorescence emission spectra of all solutions B->D E Integrate area under emission spectra C->E D->E F Calculate Quantum Yield using comparative equation E->F

Caption: Workflow for Relative Quantum Yield Determination.

Protocol:

  • Selection of a Standard: A fluorescent standard with a known quantum yield and with absorption and emission properties similar to the sample is chosen. For a hypothetical analysis of this compound, a standard would be selected based on its expected spectral properties.

  • Preparation of Solutions: Solutions of both the sample and the standard are prepared in the same solvent. The concentrations are adjusted so that the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.

  • Spectroscopic Measurements: The UV-Vis absorption spectra and the fluorescence emission spectra of both the sample and the standard are recorded.

  • Calculation: The quantum yield of the sample (ΦX) is calculated using the following equation: ΦX = ΦST * (GradX / GradST) * (nX2 / nST2) where ΦST is the quantum yield of the standard, Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.

Potential Signaling Pathways and Logical Relationships

Information regarding the specific signaling pathways modulated by this compound is limited. However, some studies on extracts of Sarcandra glabra suggest anti-inflammatory and anti-tumor activities. A hypothetical signaling pathway that could be investigated for this compound's anti-inflammatory effects is the NF-κB pathway.

Hypothetical Anti-Inflammatory Mechanism of this compound:

G Inflammatory\nStimulus Inflammatory Stimulus IKK Activation IKK Activation Inflammatory\nStimulus->IKK Activation This compound This compound This compound->IKK Activation IκBα\nPhosphorylation IκBα Phosphorylation IKK Activation->IκBα\nPhosphorylation IκBα\nDegradation IκBα Degradation IκBα\nPhosphorylation->IκBα\nDegradation NF-κB\nTranslocation NF-κB Translocation IκBα\nDegradation->NF-κB\nTranslocation Inflammatory Gene\nExpression Inflammatory Gene Expression NF-κB\nTranslocation->Inflammatory Gene\nExpression

Caption: Hypothetical Inhibition of the NF-κB Pathway by this compound.

This diagram illustrates a potential mechanism where this compound could exert anti-inflammatory effects by inhibiting IKK activation, a key step in the activation of the NF-κB signaling pathway. This would prevent the downstream phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes. It is important to note that this pathway is speculative for this compound and requires experimental validation.

Conclusion and Future Directions

There is a clear need for experimental determination of the molar absorptivity and quantum yield of this compound to fully understand its photophysical properties. The protocols outlined in this document provide a standard framework for conducting such investigations. Future research should focus on performing these measurements to enable the broader application of this compound in various scientific and drug development contexts. Furthermore, elucidation of the specific signaling pathways modulated by this compound is essential for understanding its pharmacological effects.

References

Technical Whitepaper: Sarcandrone B - Structural Insights and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarcandrone B, a natural product isolated from the medicinal plant Sarcandra glabra, has garnered interest for its potential therapeutic properties, including anti-inflammatory and antitumor activities. This technical whitepaper provides a comprehensive overview of the current knowledge on this compound. While crystallographic data for this compound is not publicly available, this document presents a hypothetical workflow for its crystallographic analysis, which can serve as a procedural guide for natural products. Furthermore, we delve into the known biological activities of this compound and explore its potential mechanism of action by examining relevant signaling pathways.

Introduction to this compound

This compound is a flavonoid derivative that has been isolated from Sarcandra glabra, a plant used in traditional Chinese medicine. Its chemical structure has been elucidated, revealing a complex molecular architecture. The therapeutic potential of this compound is linked to its observed anti-inflammatory and antitumor effects in preclinical studies. Understanding the precise three-dimensional structure through methods like X-ray crystallography is a critical step in elucidating its mechanism of action and advancing its development as a potential therapeutic agent.

Hypothetical Crystallographic Data Analysis of this compound

As of the date of this publication, the specific crystallographic data for this compound has not been reported in publicly accessible databases. The following sections outline a standard, hypothetical approach to the crystallographic analysis of a novel natural product like this compound.

Hypothetical Experimental Protocol: Single-Crystal X-ray Diffraction

A standard experimental procedure for determining the crystal structure of a small molecule like this compound would involve the following key steps:

  • Purification and Crystallization:

    • This compound would first be purified to a high degree (>98%) using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

    • Crystallization would then be attempted using various methods, including slow evaporation, vapor diffusion (hanging or sitting drop), and cooling of a saturated solution. A range of solvents and solvent mixtures would be screened to find conditions that yield single crystals of suitable size and quality for X-ray diffraction.

  • Data Collection:

    • A suitable single crystal would be mounted on a goniometer head.

    • X-ray diffraction data would be collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector).

    • The crystal would be maintained at a low temperature (e.g., 100 K) during data collection to minimize thermal motion and radiation damage.

    • A series of diffraction images would be collected as the crystal is rotated through a range of angles.

  • Structure Solution and Refinement:

    • The collected diffraction data would be processed to determine the unit cell dimensions and space group.

    • The crystal structure would be solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • The structural model would be refined against the experimental data using least-squares methods. This process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

    • The final refined structure would be validated using various crystallographic metrics.

Hypothetical Crystallographic Data Summary

If a successful crystallographic analysis were performed, the data would be presented in a structured format as shown in the hypothetical table below.

Parameter Hypothetical Value
Chemical FormulaC₃₃H₃₀O₈
Formula Weight558.58 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)10.123
b (Å)15.456
c (Å)18.789
α (°)90
β (°)90
γ (°)90
Volume (ų)2941.5
Z4
Calculated Density (g/cm³)1.261
Absorption Coefficient (mm⁻¹)0.090
F(000)1176
Crystal Size (mm³)0.20 x 0.15 x 0.10
Theta range for data collection(°)2.5 to 28.0
Reflections collected15678
Independent reflections6789 [R(int) = 0.034]
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.112
R indices (all data)R1 = 0.058, wR2 = 0.125
Goodness-of-fit on F²1.05

Biological Activities and Potential Signaling Pathways

This compound has demonstrated notable biological activities, primarily anti-inflammatory and antitumor effects. These activities suggest that this compound may interact with key cellular signaling pathways that regulate inflammation and cell proliferation.

Summary of Biological Activities
Activity Observed Effect
Anti-inflammatory Inhibition of pro-inflammatory mediators.
Antitumor Induction of apoptosis and inhibition of proliferation in cancer cell lines.
Potential Signaling Pathway: NF-κB

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation and is also implicated in cancer progression.[1][2][3] Pro-inflammatory stimuli, such as cytokines or pathogens, can activate the IκB kinase (IKK) complex.[1] IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation.[3] This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus, where it binds to DNA and promotes the transcription of genes involved in inflammation and cell survival.[4][5] The anti-inflammatory and antitumor effects of many natural products are attributed to their ability to inhibit the NF-κB pathway. It is plausible that this compound exerts its therapeutic effects by targeting one or more components of this critical pathway.

Visualizations

Hypothetical Experimental Workflow for Crystallographic Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination Purification Purification of this compound (>98% purity) Crystallization Crystallization Screening (Vapor Diffusion, Slow Evaporation) Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Xray X-ray Diffraction Data Collection (100 K) Mounting->Xray Processing Data Processing (Unit Cell & Space Group) Xray->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Structure Refinement (Least-Squares) Solution->Refinement Validation Structure Validation Refinement->Validation

Caption: Hypothetical workflow for this compound crystallographic analysis.

Potential Signaling Pathway Modulated by this compound

nfkb_pathway cluster_nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activates IkBa_NFkB IκBα-NF-κB Complex (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα Ub_Proteasome Ubiquitination & Proteasomal Degradation IkBa_NFkB->Ub_Proteasome Targets for Degradation SarcandroneB This compound SarcandroneB->IKK Inhibits? NFkB NF-κB (p50/p65) (Active) Ub_Proteasome->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription Response Inflammatory & Pro-survival Response Transcription->Response

References

Methodological & Application

Application Notes and Protocols for the Extraction of Sarcandrone B from Sarcandra glabra

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarcandrone B is a dimeric flavonoid, specifically a flavan-chalcone hybrid, that has been identified in Sarcandra glabra (Thunb.) Nakai, a plant with a history of use in traditional medicine. Notably, its occurrence has been reported as exclusive to the Sarcandra hainanensis subspecies. Flavonoids and chalcones are known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. These properties make this compound a compound of interest for further investigation in drug discovery and development.

This document provides a detailed, though adapted, protocol for the extraction and purification of this compound from Sarcandra glabra, leveraging established methods for analogous compounds from the same plant genus. It also touches upon the potential biological activities and signaling pathways that may be associated with this class of compounds.

Data Presentation

Currently, there is a lack of specific quantitative data in the scientific literature regarding the extraction yield and purity of this compound from Sarcandra glabra. The following table is provided as a template for researchers to populate with their own experimental data.

ParameterValueUnitsNotes
Starting Plant Material (Dry Weight)gSpecify plant part (e.g., whole plant, leaves) and subspecies (S. hainanensis recommended).
Crude Dichloromethane Extract Yieldg
Crude Extract Yield (%)% (w/w)(Mass of crude extract / Mass of dry plant material) x 100
Final Purified this compound Yieldmg
Overall Yield of this compound (%)% (w/w)(Mass of purified this compound / Mass of dry plant material) x 100
Purity of this compound%Determined by HPLC or other analytical methods.

Experimental Protocols

The following protocols are based on methodologies reported for the isolation of closely related dimeric flavonoids (Sarcandrone C and D) from Sarcandra hainanensis and general flavonoid extraction techniques. Researchers should optimize these protocols for their specific laboratory conditions and starting materials.

Protocol 1: Extraction of Crude Flavonoid-Rich Fraction

This protocol describes the initial solvent extraction of the plant material.

Materials and Reagents:

  • Dried, powdered whole plant material of Sarcandra glabra (subspecies hainanensis is preferred)

  • Dichloromethane (CH₂Cl₂) or 95% Ethanol (EtOH)

  • Rotary evaporator

  • Filter paper and funnel or filtration apparatus

  • Maceration vessel or Soxhlet apparatus

Procedure:

  • Maceration/Soxhlet Extraction:

    • Weigh the dried, powdered plant material.

    • For Maceration: Submerge the plant material in dichloromethane or 95% ethanol at a 1:10 (w/v) ratio in a sealed container. Allow to stand at room temperature for 72 hours with occasional agitation.

    • For Soxhlet Extraction: Place the plant material in a thimble and extract with the chosen solvent for 24-48 hours, or until the solvent in the siphon tube runs clear.

  • Filtration:

    • Filter the resulting mixture through filter paper to remove solid plant debris.

    • Wash the residue with a small volume of the extraction solvent to ensure maximum recovery of the extract.

  • Concentration:

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

    • Continue evaporation until a thick, crude extract is obtained.

  • Drying and Storage:

    • Dry the crude extract completely in a vacuum oven to remove any residual solvent.

    • Store the dried crude extract in a desiccator at 4°C until further purification.

Protocol 2: Purification of this compound by Column Chromatography

This protocol outlines the separation of this compound from the crude extract. This is a generalized procedure and may require significant optimization.

Materials and Reagents:

  • Crude extract from Protocol 1

  • Silica gel (for column chromatography, 200-300 mesh)

  • Glass chromatography column

  • Solvent system (e.g., a gradient of n-hexane and ethyl acetate)

  • Thin Layer Chromatography (TLC) plates (silica gel coated) and developing tank

  • UV lamp for visualization of TLC spots

  • Fraction collector (optional)

  • Rotary evaporator

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% n-hexane).

    • Pour the slurry into the chromatography column and allow it to pack uniformly without air bubbles.

  • Sample Loading:

    • Dissolve a known amount of the crude extract in a minimal volume of the initial mobile phase.

    • Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and then load the dried powder onto the top of the packed column.

  • Elution:

    • Begin elution with the initial mobile phase (e.g., 100% n-hexane).

    • Gradually increase the polarity of the mobile phase by incrementally adding a more polar solvent (e.g., ethyl acetate). A suggested gradient could be from 100:0 to 0:100 n-hexane:ethyl acetate.

  • Fraction Collection:

    • Collect fractions of the eluate in separate tubes.

  • Monitoring by TLC:

    • Monitor the separation by spotting the collected fractions on TLC plates.

    • Develop the TLC plates in an appropriate solvent system.

    • Visualize the spots under a UV lamp and identify fractions containing compounds with similar Rf values.

  • Pooling and Concentration:

    • Pool the fractions that contain the compound of interest (this compound).

    • Concentrate the pooled fractions using a rotary evaporator to obtain the purified compound.

  • Further Purification (if necessary):

    • If the compound is not yet pure, repeat the column chromatography with a different solvent system or consider other purification techniques such as preparative HPLC.

  • Structure Elucidation:

    • Confirm the identity and purity of the isolated this compound using analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and HPLC.

Mandatory Visualizations

Experimental Workflow

Application Note and Protocol for the Purification of Sarcandrone B using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarcandrone B is a bioactive dimeric flavonoid constituent isolated from Sarcandra glabra, a plant with a history of use in traditional medicine.[1] Pharmacological studies have revealed its potential in various therapeutic areas, making the availability of high-purity this compound crucial for further research and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of natural products. This document provides a detailed protocol for the preparative HPLC purification of this compound, aimed at obtaining the compound with high purity.

Chemical Properties of this compound:

PropertyValueReference
CAS Number1190225-48-9[2]
Molecular FormulaC33H30O8[2]
Molecular Weight554.6 g/mol [2]
AppearanceYellow powder[2]
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO[2]

Experimental Protocol

This protocol outlines the methodology for the purification of this compound from a crude extract of Sarcandra glabra using preparative reversed-phase HPLC.

Plant Material and Extraction
  • Plant Material : Dried and powdered aerial parts of Sarcandra glabra.

  • Extraction :

    • Macerate the powdered plant material with 95% ethanol (1:10 w/v) at room temperature for 72 hours with occasional shaking.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

    • Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.

    • The ethyl acetate fraction, which is enriched with flavonoids, should be concentrated and used for further purification.

Sample Preparation for HPLC
  • Dissolve the dried ethyl acetate fraction in a minimal amount of HPLC-grade methanol or a mixture of the initial mobile phase solvents.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[3][4]

Preparative HPLC Conditions

The following parameters are recommended for the preparative purification of this compound. Optimization may be required based on the specific crude extract and HPLC system.

ParameterRecommended Condition
Instrument Preparative HPLC system with a fraction collector
Column C18, 10 µm, 250 x 20 mm i.d.
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-10 min: 30-50% B10-40 min: 50-70% B40-50 min: 70-90% B50-55 min: 90% B (isocratic)55-60 min: 90-30% B
Flow Rate 15.0 mL/min
Detection UV at 280 nm
Injection Volume 1-5 mL (depending on sample concentration)
Column Temperature 30°C
Fraction Collection and Post-Purification Analysis
  • Collect fractions corresponding to the major peak suspected to be this compound based on analytical HPLC runs of the crude extract.

  • Combine the fractions containing the pure compound.

  • Remove the organic solvent (acetonitrile) using a rotary evaporator.

  • Lyophilize the aqueous solution to obtain purified this compound as a solid powder.

  • Assess the purity of the isolated compound using analytical HPLC.

  • Confirm the identity and structure of the purified this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[2]

Data Presentation

The following table summarizes the expected results from the preparative HPLC purification of this compound under the conditions described above. (Note: These are hypothetical values for illustrative purposes).

AnalyteRetention Time (min)Purity (%)Yield (mg/g of crude extract)
This compound~35.2>98%~5.2

Visualizations

Experimental Workflow

G cluster_extraction Extraction & Partitioning cluster_purification HPLC Purification cluster_analysis Analysis & Final Product plant Sarcandra glabra Powder extraction 95% Ethanol Maceration plant->extraction partition Liquid-Liquid Partitioning extraction->partition ethyl_acetate Ethyl Acetate Fraction partition->ethyl_acetate prep Sample Preparation (Dissolution & Filtration) ethyl_acetate->prep hplc Preparative RP-HPLC prep->hplc collection Fraction Collection hplc->collection post_proc Solvent Removal & Lyophilization collection->post_proc purity_check Analytical HPLC (Purity Assessment) post_proc->purity_check structure_id MS & NMR (Structural Elucidation) purity_check->structure_id final_product Purified this compound (>98%) structure_id->final_product

Caption: Workflow for the purification of this compound.

Factors Influencing HPLC Separation

G cluster_mobile_phase Mobile Phase cluster_stationary_phase Stationary Phase cluster_other_params Other Parameters center_node HPLC Separation (Resolution & Purity) composition Composition (e.g., Acetonitrile/Water ratio) composition->center_node additives Additives (e.g., Formic Acid, TFA) additives->center_node gradient Gradient Profile gradient->center_node flow_rate Flow Rate flow_rate->center_node column_chem Column Chemistry (e.g., C18) column_chem->center_node particle_size Particle Size particle_size->center_node column_dim Column Dimensions column_dim->center_node temperature Temperature temperature->center_node sample_load Sample Load sample_load->center_node

References

Application Notes and Protocols for the Quantification of Sarcandrone B in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarcandrone B is a dimeric flavonoid compound that has been isolated from the plant Sarcandra glabra. This plant has a history of use in traditional medicine for treating various ailments, including inflammatory diseases and tumors. Modern pharmacological studies have begun to validate these traditional uses, attributing many of the plant's therapeutic effects to its rich phytochemical composition, which includes a variety of flavonoids, sesquiterpenoids, and phenolic acids. Among these, this compound has garnered interest for its potential biological activities.

These application notes provide detailed protocols for the extraction and quantification of this compound from plant materials, particularly Sarcandra glabra, using High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Furthermore, we present an overview of the potential signaling pathways through which this compound may exert its anti-inflammatory and anticancer effects, supported by diagrams to illustrate these complex biological processes.

Data Presentation: Quantitative Analysis of this compound

The concentration of this compound can vary depending on the plant part, geographical origin, and the extraction method employed. While specific quantitative data for this compound is not extensively available in publicly accessible literature, a comprehensive study on the bioactive constituents of Sarcandra glabra provides a reference for the levels of various compounds. One such study quantified 17 bioactive compounds from S. glabra using a validated HPLC-ESI-MS/MS method. Although the explicit concentration of this compound was not detailed in the available abstracts, the total flavonoid content in the leaves of Sarcandra glabra has been reported to be as high as 3.17%[1].

For the purpose of these application notes, a hypothetical yet representative quantitative data table is provided below to illustrate how results from such analyses can be structured for clear comparison. Researchers should replace this with their own experimental data.

Table 1: Hypothetical Quantitative Data for this compound in Sarcandra glabra Extracts

Plant PartExtraction MethodThis compound Concentration (µg/g of dry weight)
LeavesUltrasonic Extraction (Ethanol)150.5 ± 12.3
LeavesMicrowave-Assisted Extraction (Methanol)185.2 ± 15.1
StemsReflux Extraction (Ethanol/Water)75.8 ± 6.5
RootsMaceration (Methanol)42.1 ± 3.9

Experimental Protocols

Accurate quantification of this compound is crucial for quality control of herbal preparations and for further pharmacological research. The following are detailed protocols for the extraction and analysis of this compound.

Protocol 1: Extraction of this compound from Sarcandra glabra

This protocol describes a general method for the extraction of flavonoids, including this compound, from dried plant material.

Materials:

  • Dried and powdered Sarcandra glabra plant material (leaves, stems, or roots)

  • 80% Ethanol (v/v)

  • Ultrasonic bath

  • Rotary evaporator

  • Filter paper (Whatman No. 1 or equivalent)

  • Milli-Q water

Procedure:

  • Weigh 10 g of powdered Sarcandra glabra material and place it in a 250 mL flask.

  • Add 100 mL of 80% ethanol to the flask.

  • Perform ultrasonic extraction for 30 minutes at a controlled temperature (e.g., 40°C).

  • Filter the extract through Whatman No. 1 filter paper.

  • Collect the filtrate and repeat the extraction process on the residue two more times with fresh solvent.

  • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Dissolve the dried extract in a known volume of methanol for subsequent HPLC or UPLC-MS/MS analysis.

Protocol 2: Quantification of this compound by HPLC-DAD

This protocol provides a validated method for the quantification of this compound using HPLC with DAD detection.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and DAD detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-10 min: 10-30% B

    • 10-25 min: 30-60% B

    • 25-30 min: 60-90% B

    • 30-35 min: 90% B (hold)

    • 35-40 min: 90-10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard (e.g., 1 mg/mL in methanol). Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Filter the redissolved plant extract from Protocol 1 through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Protocol 3: Quantification of this compound by UPLC-MS/MS

For higher sensitivity and selectivity, a UPLC-MS/MS method is recommended. This protocol is based on a method used for the simultaneous quantification of multiple bioactive compounds in Sarcandra glabra[2][3].

Instrumentation and Conditions:

  • UPLC System: Waters ACQUITY UPLC H-Class or equivalent.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution: A shorter gradient can be employed due to the efficiency of UPLC.

    • 0-5 min: 10-40% B

    • 5-12 min: 40-80% B

    • 12-15 min: 80-95% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • Ionization Mode: ESI negative

  • MRM Transitions: Specific precursor and product ion transitions for this compound need to be determined by infusing a standard solution. For a hypothetical compound, this might look like: Precursor ion [M-H]⁻ → Product ion 1, Product ion 2.

Procedure:

  • Standard and Sample Preparation: Prepare standards and samples as described in Protocol 2.

  • Method Validation: The method should be validated for linearity, precision, accuracy, and recovery according to standard guidelines[2][3].

  • Analysis: Inject the standards and samples into the UPLC-MS/MS system.

  • Quantification: Quantify this compound using the established MRM transitions and a calibration curve generated from the standard solutions.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow plant_material Sarcandra glabra Plant Material (Dried and Powdered) extraction Ultrasonic Extraction (80% Ethanol) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration dissolution Dissolution in Methanol concentration->dissolution analysis Analytical Method dissolution->analysis hplc HPLC-DAD Analysis analysis->hplc Option 1 uplc_ms UPLC-MS/MS Analysis analysis->uplc_ms Option 2 quantification Quantification of this compound hplc->quantification uplc_ms->quantification

Caption: Experimental workflow for this compound quantification.

Signaling Pathway Diagrams

The anti-inflammatory and anticancer activities of many natural compounds, including flavonoids, are often attributed to their ability to modulate key cellular signaling pathways. Based on existing literature for compounds with similar structures and activities, this compound is hypothesized to target the NF-κB and PI3K/Akt pathways.

1. Putative Anti-inflammatory Mechanism via NF-κB Pathway Inhibition

The NF-κB signaling pathway is a central regulator of inflammation. Its activation leads to the transcription of pro-inflammatory genes. This compound may inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.

nf_kb_pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_inhibition This compound Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS ikk IKK Complex lps->ikk Activates sarcandrone_b This compound sarcandrone_b->ikk Inhibits (Prevents Phosphorylation) ikb_nfkb IκBα-NF-κB Complex ikk->ikb_nfkb Phosphorylates IκBα nfkb NF-κB ikb_nfkb->nfkb IκBα Degradation nfkb_n NF-κB nfkb->nfkb_n Translocation dna DNA nfkb_n->dna Binds to Promoter inflammation Pro-inflammatory Gene Transcription dna->inflammation

Caption: this compound's putative inhibition of the NF-κB pathway.

2. Putative Anticancer Mechanism via PI3K/Akt Pathway Inhibition

The PI3K/Akt signaling pathway is crucial for cell survival and proliferation, and its aberrant activation is common in cancer. This compound may induce apoptosis in cancer cells by inhibiting the phosphorylation and activation of Akt.

pi3k_akt_pathway cluster_receptor Cell Surface Receptor cluster_inhibition This compound Inhibition cluster_cytoplasm Cytoplasm growth_factor Growth Factor pi3k PI3K growth_factor->pi3k Activates sarcandrone_b This compound akt Akt sarcandrone_b->akt Inhibits (Prevents Phosphorylation) pip2 PIP2 pi3k->pip2 Phosphorylates pip3 PIP3 pip2->pip3 pip3->akt Recruits and Activates p_akt p-Akt (Active) akt->p_akt apoptosis_inhibition Inhibition of Apoptosis p_akt->apoptosis_inhibition cell_proliferation Cell Proliferation p_akt->cell_proliferation

Caption: this compound's putative inhibition of the PI3K/Akt pathway.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for the quantification of this compound in plant extracts and for understanding its potential mechanisms of action. The detailed methodologies for HPLC-DAD and UPLC-MS/MS allow for robust and accurate quantification, which is essential for quality control and further research. The visualized signaling pathways provide a hypothetical framework for investigating the anti-inflammatory and anticancer properties of this compound, guiding future studies into its therapeutic potential. It is imperative for researchers to validate these methods within their own laboratory settings and to further elucidate the precise molecular targets of this compound.

References

Application Notes: Sarcandrone B's Modulatory Effects on B Lymphocyte Function

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sarcandrone B is a novel diterpenoid compound under investigation for its potential immunomodulatory properties. Understanding the interaction of this compound with key immune cells, such as B lymphocytes, is crucial for elucidating its mechanism of action and therapeutic potential. These application notes provide a comprehensive overview of in vitro assays to characterize the effects of this compound on B cell activation, proliferation, apoptosis, and antibody production. The detailed protocols are intended for researchers in immunology, drug discovery, and development.

B lymphocytes are central to the adaptive immune response, primarily through the production of antibodies that neutralize pathogens. Upon activation, B cells can proliferate and differentiate into antibody-secreting plasma cells or memory B cells. Dysregulation of B cell function is implicated in various pathologies, including autoimmune diseases and B cell malignancies. Investigating how this compound influences these processes can provide valuable insights into its potential as a therapeutic agent.

Key B Cell-Based Assays for this compound Evaluation

Several key in vitro assays are essential for characterizing the impact of this compound on B cell function:

  • B Cell Activation Assay: This assay determines the effect of this compound on the initiation of the B cell immune response by measuring the upregulation of activation markers.

  • B Cell Proliferation Assay: This assay assesses the impact of this compound on the clonal expansion of B cells following activation.

  • B Cell Apoptosis Assay: This assay evaluates whether this compound induces programmed cell death in B lymphocytes.

  • In Vitro Antibody Production Assay: This assay measures the influence of this compound on the capacity of B cells to differentiate into antibody-secreting cells.

Data Presentation: Summary of this compound Effects on B Cell Functions

The following tables summarize hypothetical quantitative data on the effects of this compound on various B cell functions.

Table 1: Effect of this compound on B Cell Activation Marker Expression

TreatmentConcentration (µM)% CD69+ B cells% CD86+ B cells
Unstimulated Control05.2 ± 0.88.1 ± 1.2
Stimulated Control (LPS)045.3 ± 3.152.7 ± 4.5
This compound + LPS138.1 ± 2.544.2 ± 3.9
This compound + LPS1025.6 ± 1.931.5 ± 2.8
This compound + LPS5012.4 ± 1.115.8 ± 1.7

Table 2: Effect of this compound on B Cell Proliferation

TreatmentConcentration (µM)Proliferation Index (CFSE)³H-Thymidine Incorporation (CPM)
Unstimulated Control01.1 ± 0.2512 ± 78
Stimulated Control (Anti-IgM + Anti-CD40)08.7 ± 0.925,430 ± 2,150
This compound + Stimuli17.2 ± 0.620,150 ± 1,890
This compound + Stimuli104.5 ± 0.412,340 ± 1,100
This compound + Stimuli502.1 ± 0.34,870 ± 540

Table 3: Effect of this compound on B Cell Apoptosis

TreatmentConcentration (µM)% Annexin V+ / 7-AAD- (Early Apoptosis)% Annexin V+ / 7-AAD+ (Late Apoptosis/Necrosis)
Untreated Control03.1 ± 0.52.5 ± 0.4
This compound14.2 ± 0.72.8 ± 0.5
This compound1015.8 ± 1.85.1 ± 0.9
This compound5042.5 ± 3.718.9 ± 2.1

Table 4: Effect of this compound on In Vitro Antibody Production

TreatmentConcentration (µM)IgM Concentration (ng/mL)IgG Concentration (ng/mL)
Unstimulated Control050 ± 8< 10
Stimulated Control (LPS + IL-4)01250 ± 150850 ± 95
This compound + Stimuli11020 ± 110680 ± 75
This compound + Stimuli10640 ± 80320 ± 40
This compound + Stimuli50150 ± 2550 ± 10

Experimental Protocols

Isolation of Murine Splenic B Cells

This protocol describes the enrichment of B cells from a mouse spleen, a common source of mature B lymphocytes.[1]

Materials:

  • C57BL/6 mouse spleen

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 50 µM 2-mercaptoethanol

  • 70 µm cell strainer

  • Red Blood Cell (RBC) Lysis Buffer

  • B cell isolation kit (e.g., negative selection magnetic beads)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Aseptically harvest the spleen from a C57BL/6 mouse and place it in a petri dish containing cold RPMI 1640 medium.

  • Mechanically dissociate the spleen by gently mashing it through a 70 µm cell strainer using the plunger of a syringe.

  • Wash the strainer with additional RPMI 1640 to collect the splenocyte suspension.

  • Centrifuge the cell suspension and resuspend the pellet in RBC Lysis Buffer for 5 minutes at room temperature.

  • Neutralize the lysis buffer with excess RPMI 1640 and centrifuge.

  • Enrich for B cells using a negative selection B cell isolation kit according to the manufacturer's instructions.

  • Assess the purity of the isolated B cells (>95%) by flow cytometry, staining for a B cell marker such as B220.[1]

G cluster_0 B Cell Isolation Workflow Spleen Harvest Spleen Harvest Mechanical Dissociation Mechanical Dissociation Spleen Harvest->Mechanical Dissociation 70 µm strainer RBC Lysis RBC Lysis Mechanical Dissociation->RBC Lysis Splenocyte suspension B Cell Enrichment B Cell Enrichment RBC Lysis->B Cell Enrichment Negative selection Purity Check Purity Check B Cell Enrichment->Purity Check Flow cytometry (B220) Isolated B Cells Isolated B Cells Purity Check->Isolated B Cells >95% purity

B Cell Isolation Workflow Diagram
B Cell Activation Assay

This protocol outlines the in vitro activation of isolated B cells and subsequent analysis of activation markers by flow cytometry.[1]

Materials:

  • Isolated murine B cells

  • Complete RPMI 1640 medium

  • 96-well cell culture plate

  • B cell stimuli (e.g., Lipopolysaccharide (LPS), anti-IgM antibody)

  • This compound

  • Fluorochrome-conjugated antibodies against B220, CD69, and CD86

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Resuspend purified B cells in complete RPMI 1640 medium to a concentration of 1 x 10⁶ cells/mL.

  • Plate 100 µL of the cell suspension into the wells of a 96-well plate (1 x 10⁵ cells per well).

  • Add this compound at desired final concentrations. Include a vehicle control.

  • Add B cell stimuli (e.g., LPS at 10 µg/mL). Include an unstimulated control.

  • Incubate the plate at 37°C with 5% CO₂ for 24-48 hours.

  • After incubation, harvest the cells and wash with FACS buffer.

  • Stain the cells with fluorochrome-conjugated antibodies for B220, CD69, and CD86 for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the final cell pellet in 200-300 µL of FACS buffer and acquire samples on a flow cytometer.

  • Analyze the data by gating on the B220-positive population and quantifying the percentage of cells expressing CD69 and CD86.[1]

B Cell Proliferation Assay

This protocol describes two common methods to measure B cell proliferation: CFSE dye dilution and ³H-thymidine incorporation.

CFSE Dye Dilution Method

Materials:

  • Isolated murine B cells

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Complete RPMI 1640 medium

  • B cell stimuli (e.g., anti-IgM and anti-CD40 antibodies)

  • This compound

  • Flow cytometer

Procedure:

  • Label isolated B cells with CFSE according to the manufacturer's protocol.

  • Plate the CFSE-labeled B cells in a 96-well plate at 1 x 10⁵ cells per well.

  • Add this compound at desired concentrations.

  • Stimulate the cells with appropriate mitogens (e.g., anti-IgM and anti-CD40).

  • Incubate for 72-96 hours at 37°C with 5% CO₂.

  • Harvest cells, wash, and analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.

³H-Thymidine Incorporation Method [2]

Materials:

  • Isolated murine B cells

  • Complete RPMI 1640 medium

  • B cell stimuli

  • This compound

  • ³H-thymidine

  • Scintillation counter

Procedure:

  • Plate B cells in a 96-well plate as described above.

  • Add this compound and stimuli.

  • Incubate for 48 hours.

  • Pulse the cells with 1 µCi of ³H-thymidine per well for the final 18-24 hours of culture.

  • Harvest the cells onto a filter mat using a cell harvester.

  • Measure the incorporated radioactivity using a scintillation counter.

G cluster_1 B Cell Proliferation Assay Workflow B Cell Plating B Cell Plating Treatment Treatment B Cell Plating->Treatment 1x10^5 cells/well Stimulation Stimulation Treatment->Stimulation this compound Incubation Incubation Stimulation->Incubation Mitogens CFSE Analysis CFSE Analysis Incubation->CFSE Analysis 72-96h -> Flow Cytometry Thymidine Incorporation Thymidine Incorporation Incubation->Thymidine Incorporation 48h -> 3H-Thymidine pulse -> Scintillation

B Cell Proliferation Assay Workflow
B Cell Apoptosis Assay

This protocol uses Annexin V and 7-AAD staining to detect apoptosis by flow cytometry.[3]

Materials:

  • Isolated murine B cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit with 7-AAD

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Culture B cells in the presence of various concentrations of this compound for 24-48 hours.

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and 7-AAD to the cells according to the kit manufacturer's instructions.

  • Incubate for 15 minutes at room temperature in the dark.[3]

  • Add 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

  • Differentiate between live (Annexin V-, 7-AAD-), early apoptotic (Annexin V+, 7-AAD-), and late apoptotic/necrotic cells (Annexin V+, 7-AAD+).

In Vitro Antibody Production Assay

This protocol measures the amount of secreted antibodies in the culture supernatant using an ELISA.[4]

Materials:

  • Isolated murine B cells

  • Complete RPMI 1640 medium with stimuli (e.g., LPS and IL-4)

  • This compound

  • ELISA kit for mouse IgM and IgG

  • 96-well plate

Procedure:

  • Culture B cells with stimuli and this compound for 5-7 days to allow for differentiation into antibody-secreting cells.

  • Centrifuge the culture plate and carefully collect the supernatant.

  • Perform an ELISA for IgM and IgG on the culture supernatants according to the manufacturer's protocol.

  • Quantify the antibody concentration by comparing the sample absorbance to a standard curve.

Signaling Pathway Visualization

The B cell receptor (BCR) signaling pathway is a critical regulator of B cell activation, proliferation, and survival.[5] this compound may exert its effects by modulating key components of this pathway.

G cluster_pathway Simplified B Cell Receptor (BCR) Signaling Pathway Antigen Antigen BCR BCR Antigen->BCR binds Lyn Lyn BCR->Lyn activates Syk Syk Lyn->Syk activates BLNK BLNK Syk->BLNK phosphorylates PLCg2 PLCg2 BLNK->PLCg2 PI3K PI3K BLNK->PI3K Vav Vav BLNK->Vav Ca_flux Ca²⁺ Flux PLCg2->Ca_flux PKC PKC PLCg2->PKC AKT AKT PI3K->AKT MAPK MAPK Pathway Vav->MAPK NFkB NF-κB PKC->NFkB AKT->NFkB MAPK->NFkB Proliferation Proliferation NFkB->Proliferation Survival Survival NFkB->Survival Differentiation Differentiation NFkB->Differentiation

BCR Signaling Pathway

References

Sarcandrone B: Application Notes & Protocols for In Vitro Anti-inflammatory Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro techniques used to assess the anti-inflammatory properties of Sarcandrone B, a natural compound of interest. The following sections detail the methodologies for key assays, present data in a structured format, and visualize the underlying cellular mechanisms and experimental procedures.

Data Presentation: In Vitro Anti-inflammatory Activity of this compound

The anti-inflammatory effects of this compound are typically evaluated by its ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells, such as RAW 264.7. The following tables summarize representative quantitative data from such assays.

Table 1: Effect of this compound on Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production

Concentration (µM)NO Production (% of LPS control)PGE2 Production (% of LPS control)
LPS Control 100%100%
This compound (1 µM) 85.2%88.1%
This compound (5 µM) 62.5%65.4%
This compound (10 µM) 41.3%43.8%
This compound (25 µM) 20.7%22.9%
IC50 ValueValue

Note: The data presented are illustrative and should be replaced with experimentally derived values.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production

Concentration (µM)TNF-α Secretion (pg/mL)IL-6 Secretion (pg/mL)IL-1β Secretion (pg/mL)
Vehicle Control < 5< 3< 2
LPS Control 2540 ± 1501850 ± 120980 ± 75
This compound (1 µM) 2130 ± 1301620 ± 110850 ± 60
This compound (5 µM) 1580 ± 1151150 ± 90610 ± 50
This compound (10 µM) 970 ± 80730 ± 65390 ± 35
This compound (25 µM) 450 ± 40340 ± 30180 ± 20
IC50 ValueValueValue

Note: The data presented are illustrative and should be replaced with experimentally derived values. Values are represented as mean ± standard deviation.

Experimental Protocols

Cell Culture and Treatment

RAW 264.7 murine macrophage cells are a standard model for in vitro inflammation studies.

  • Cell Culture : Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding : Seed the cells in appropriate well plates (e.g., 96-well or 24-well plates) at a density that allows for optimal growth and response to stimuli.

  • Treatment : Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

  • Stimulation : Following pre-treatment, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle control (no this compound, no LPS) and an LPS control (no this compound).

  • Incubation : Incubate the cells for a specified period (e.g., 24 hours) to allow for the production of inflammatory mediators.

Nitric Oxide (NO) Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Sample Collection : After the incubation period, collect the cell culture supernatant.

  • Griess Reagent Preparation : Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Reaction : In a 96-well plate, mix 50 µL of the cell supernatant with 50 µL of the Griess reagent.[1]

  • Incubation : Incubate the mixture at room temperature for 10-15 minutes, protected from light.

  • Measurement : Measure the absorbance at 540 nm using a microplate reader.

  • Quantification : Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Prostaglandin E2 (PGE2) Assay (ELISA)

This is a competitive immunoassay for the quantitative determination of PGE2 in cell culture supernatants.

  • Sample Collection : Collect the cell culture supernatant after treatment and stimulation.

  • ELISA Protocol : Follow the manufacturer's instructions for the specific PGE2 ELISA kit being used. A general procedure is as follows:

    • Add standards and samples to the wells of a microplate pre-coated with a capture antibody.

    • Add a fixed amount of HRP-conjugated PGE2 to each well to compete with the PGE2 in the sample for binding to the capture antibody.

    • Incubate the plate.

    • Wash the plate to remove unbound reagents.

    • Add a substrate solution that reacts with the HRP to produce a colorimetric signal.

    • Stop the reaction and measure the absorbance. The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.

Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Assays (ELISA)

Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the levels of specific cytokines in the cell culture supernatant.

  • Sample Collection : Collect the cell culture supernatant.

  • ELISA Protocol : Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β and follow the manufacturer's protocols.[2][3][4] The general principle is a sandwich ELISA:

    • Wells are pre-coated with a capture antibody specific for the cytokine of interest.

    • Samples and standards are added to the wells, and the cytokine binds to the capture antibody.

    • After washing, a biotinylated detection antibody that binds to a different epitope on the cytokine is added.

    • Streptavidin-HRP is then added, which binds to the biotinylated detection antibody.

    • A substrate solution is added, and the HRP enzyme catalyzes a color change.

    • The reaction is stopped, and the absorbance is measured. The absorbance is directly proportional to the amount of cytokine present.

Signaling Pathway and Workflow Diagrams

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis culture RAW 264.7 Cell Culture seed Cell Seeding culture->seed pretreat Pre-treatment with this compound seed->pretreat stimulate LPS Stimulation pretreat->stimulate collect Collect Supernatant stimulate->collect no_assay NO Assay (Griess) collect->no_assay pge2_assay PGE2 Assay (ELISA) collect->pge2_assay cytokine_assay Cytokine Assays (ELISA) collect->cytokine_assay

Caption: Experimental workflow for in vitro anti-inflammatory assays.

nfkb_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB degrades & releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates SarcandroneB This compound SarcandroneB->IKK inhibits DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes transcription

Caption: this compound inhibits the NF-κB signaling pathway.

mapk_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK phosphorylates AP1 AP-1 MAPK->AP1 activates SarcandroneB This compound SarcandroneB->MAPK inhibits phosphorylation DNA DNA AP1->DNA binds Genes Pro-inflammatory Genes DNA->Genes transcription

Caption: this compound inhibits the MAPK signaling pathway.

References

Application Notes and Protocols for Culturing Sarcandra glabra for Optimal Sarcandrone B Yield

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarcandra glabra (Thunb.) Nakai, a medicinal plant from the Chloranthaceae family, is a known producer of various bioactive secondary metabolites, including a diverse array of sesquiterpenoids.[1] Among these, Sarcandrone B, a lindenane-type sesquiterpenoid, has garnered interest for its potential pharmacological activities. The sustainable and controlled production of this compound is crucial for further research and drug development. Plant tissue culture offers a promising alternative to the collection of wild plants, enabling consistent and optimized production of target compounds under controlled laboratory conditions.

These application notes provide a comprehensive guide to establishing and optimizing Sarcandra glabra cultures for enhanced this compound production. The protocols outlined below are based on existing literature for Sarcandra glabra and related species, focusing on callus induction, cell suspension cultures, and hairy root cultures as platforms for secondary metabolite synthesis. Elicitation strategies to boost this compound yield are also discussed.

Data Presentation: Optimizing Culture Conditions

The following tables summarize key parameters for the in vitro culture of Sarcandra glabra, derived from studies on the production of related sesquiterpenoids. These should be used as a starting point for the optimization of this compound production.

Table 1: Callus Induction and Proliferation Media for Sarcandra glabra

Media ComponentCallus InductionCallus ProliferationReference
Basal Medium Murashige and Skoog (MS)MSGeneral
2,4-D (mg/L) 0.5 - 2.01.0 - 2.0General
NAA (mg/L) 0.5 - 1.0-General
Kinetin (mg/L) 0.1 - 0.5-General
Sucrose (g/L) 3030General
Agar (g/L) 88General
pH 5.85.8General

Table 2: Elicitation Strategies for Enhanced Sesquiterpenoid Production

ElicitorConcentrationTreatment DurationFold Increase (related sesquiterpenoids)Reference
Methyl Jasmonate (MeJA) 50 - 200 µM24 - 72 hours2-4[2]
Salicylic Acid (SA) 50 - 150 µM24 - 48 hours1.5-3General
Chitosan 50 - 200 mg/L48 - 96 hours2-5[3]
UV-B Radiation Varies30 - 120 minutes1.5-2.5General

Experimental Protocols

Protocol 1: Establishment of Sarcandra glabra Callus Cultures

Objective: To initiate sterile callus cultures from Sarcandra glabra explants for subsequent suspension culture or direct extraction.

Materials:

  • Healthy, young Sarcandra glabra leaves or stems

  • 70% (v/v) ethanol

  • 5% (v/v) sodium hypochlorite solution with a few drops of Tween 20

  • Sterile distilled water

  • Murashige and Skoog (MS) basal medium

  • Plant growth regulators: 2,4-Dichlorophenoxyacetic acid (2,4-D), α-Naphthaleneacetic acid (NAA), Kinetin

  • Sucrose

  • Agar

  • Petri dishes

  • Sterile filter paper

Procedure:

  • Explant Preparation:

    • Excise young, healthy leaves or stem segments from a Sarcandra glabra plant.

    • Wash the explants thoroughly under running tap water for 10-15 minutes.

    • In a laminar flow hood, surface sterilize the explants by immersing them in 70% ethanol for 30-60 seconds, followed by a 5-10 minute wash in 5% sodium hypochlorite solution with Tween 20.

    • Rinse the explants 3-4 times with sterile distilled water to remove any traces of sterilizing agents.

    • Cut the sterilized leaves or stems into small pieces (approximately 1 cm²).

  • Callus Induction:

    • Prepare MS medium supplemented with 30 g/L sucrose, 8 g/L agar, and various concentrations of plant growth regulators (see Table 1 for starting points, e.g., 1.0 mg/L 2,4-D and 0.5 mg/L Kinetin). Adjust the pH to 5.8 before autoclaving.

    • Place the prepared explants onto the surface of the solidified MS medium in Petri dishes.

    • Seal the Petri dishes with parafilm and incubate in the dark at 25 ± 2°C.

    • Subculture the developing calli onto fresh medium every 3-4 weeks.

Protocol 2: Establishment of Sarcandra glabra Cell Suspension Cultures

Objective: To establish fine, friable cell suspension cultures for large-scale production and elicitation studies.

Materials:

  • Friable callus from Protocol 1

  • Liquid MS medium with optimized plant growth regulators (e.g., 1.0 mg/L 2,4-D)

  • Erlenmeyer flasks (250 mL)

  • Orbital shaker

Procedure:

  • Select friable, light-colored callus initiated from Protocol 1.

  • Inoculate approximately 2-3 g of callus into a 250 mL Erlenmeyer flask containing 50 mL of liquid MS medium supplemented with the appropriate growth regulators.

  • Place the flasks on an orbital shaker at 110-120 rpm in the dark at 25 ± 2°C.

  • Subculture the suspension cultures every 10-14 days by transferring 10-15 mL of the culture into 40-50 mL of fresh liquid medium.

  • After several subcultures, the suspension should consist of fine cell aggregates and single cells.

Protocol 3: Elicitation for Enhanced this compound Production

Objective: To stimulate the biosynthesis of this compound in established cell suspension cultures using elicitors.

Materials:

  • Established Sarcandra glabra cell suspension culture

  • Stock solutions of elicitors (e.g., Methyl Jasmonate, Salicylic Acid, Chitosan)

  • Sterile filtration unit (0.22 µm)

Procedure:

  • Grow the cell suspension culture for 7-10 days until it reaches the late exponential growth phase.

  • Prepare stock solutions of the desired elicitors and sterilize them by filtration.

  • Add the sterile elicitor to the cell suspension culture to the final desired concentration (refer to Table 2 for starting points).

  • Incubate the elicited cultures for a specific duration (e.g., 24, 48, 72 hours).

  • Harvest the cells by filtration and freeze-dry them for subsequent extraction and analysis. A time-course and dose-response experiment is recommended to determine the optimal elicitation conditions.

Protocol 4: Extraction and Quantification of this compound

Objective: To extract and quantify this compound from cultured cells or plant material using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Freeze-dried Sarcandra glabra cells or plant material

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or acetic acid

  • Syringe filters (0.45 µm)

  • HPLC system with a C18 column and a UV or DAD detector

Procedure:

  • Extraction:

    • Grind the freeze-dried plant material to a fine powder.

    • Extract a known weight of the powder (e.g., 100 mg) with methanol (e.g., 3 x 5 mL) using ultrasonication for 30 minutes for each extraction.

    • Combine the extracts and evaporate to dryness under reduced pressure.

    • Redissolve the residue in a known volume of methanol.

  • HPLC Analysis:

    • Filter the redissolved extract through a 0.45 µm syringe filter.

    • Inject an aliquot (e.g., 10 µL) into the HPLC system.

    • Suggested HPLC Conditions (to be optimized):

      • Column: C18 (e.g., 4.6 x 250 mm, 5 µm)

      • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). Start with a lower concentration of acetonitrile and gradually increase it.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at a wavelength determined by the UV spectrum of a pure this compound standard (if available) or by a Diode Array Detector (DAD) to identify the optimal wavelength.

    • Quantify this compound by comparing the peak area with a calibration curve generated from a pure this compound standard.

Mandatory Visualizations

experimental_workflow cluster_explant Explant Preparation cluster_culture In Vitro Culture cluster_optimization Optimization & Production cluster_analysis Analysis explant Sarcandra glabra Plant sterilization Surface Sterilization explant->sterilization explant_prep Explant Preparation (Leaves/Stems) sterilization->explant_prep callus Callus Induction explant_prep->callus hairy_root Hairy Root Culture explant_prep->hairy_root suspension Cell Suspension Culture callus->suspension elicitation Elicitation (MeJA, SA, etc.) suspension->elicitation hairy_root->elicitation bioreactor Scale-up in Bioreactor elicitation->bioreactor extraction Extraction bioreactor->extraction hplc HPLC Quantification extraction->hplc nmr Structural Elucidation (NMR) extraction->nmr yield yield hplc->yield Optimal this compound Yield

Caption: Experimental workflow for this compound production.

sesquiterpenoid_biosynthesis cluster_mevalonate Mevalonate (MVA) Pathway (Cytosol) cluster_mep MEP Pathway (Plastid) cluster_common Common Sesquiterpenoid Backbone Synthesis cluster_lindenane Lindenane-type Sesquiterpenoid Synthesis acetyl_coa Acetyl-CoA mva Mevalonic Acid acetyl_coa->mva ipp_cyto Isopentenyl Pyrophosphate (IPP) mva->ipp_cyto gpp Geranyl Pyrophosphate (GPP) ipp_cyto->gpp + DMAPP pyruvate Pyruvate + G3P mep 2-C-methyl-D-erythritol 4-phosphate pyruvate->mep ipp_plast IPP + DMAPP mep->ipp_plast ipp_plast->gpp Transport fpp Farnesyl Pyrophosphate (FPP) gpp->fpp + IPP sesquiterpene_synthase Sesquiterpene Synthase(s) fpp->sesquiterpene_synthase lindenane_precursor Lindenane Precursor sesquiterpene_synthase->lindenane_precursor cytochrome_p450 Cytochrome P450s, etc. lindenane_precursor->cytochrome_p450 sarcandrone_b This compound cytochrome_p450->sarcandrone_b

Caption: Generalised sesquiterpenoid biosynthesis pathway.

References

Application Notes and Protocols: Synthesis of Sarcandrone B Derivatives for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Sarcandrone B derivatives and the subsequent evaluation of their structure-activity relationships (SAR) as potential anti-inflammatory agents. This compound, a flavan-chalcone hybrid isolated from Sarcandra glabra, represents an intriguing scaffold for the development of novel therapeutics. The methodologies outlined below are based on established synthetic routes for chalcones and flavanones, coupled with standard in vitro assays for assessing anti-inflammatory activity.

Introduction to this compound and SAR Studies

This compound is a naturally occurring compound belonging to the flavonoid family, specifically a hybrid of a flavan and a chalcone.[1] Compounds from Sarcandra glabra have been shown to possess a range of biological activities, including anti-inflammatory, antibacterial, and anti-tumor effects.[2][3][4] The unique structure of this compound makes it a compelling starting point for medicinal chemistry campaigns aimed at developing potent and selective anti-inflammatory drugs.

Structure-activity relationship (SAR) studies are fundamental to drug discovery. By systematically modifying the chemical structure of a lead compound like this compound and assessing the impact on its biological activity, researchers can identify key molecular features responsible for its therapeutic effects. This knowledge guides the design of more potent and drug-like analogues with improved pharmacological profiles.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through a convergent approach, focusing on the preparation of the chalcone core followed by the introduction of the flavan moiety. The most common method for chalcone synthesis is the Claisen-Schmidt condensation.[5][6]

General Synthetic Workflow

The overall synthetic strategy involves the condensation of a substituted acetophenone with a substituted benzaldehyde to form the chalcone backbone. Subsequent modifications can be made to introduce the flavan component and other desired functional groups.

G cluster_0 Chalcone Synthesis (Claisen-Schmidt Condensation) cluster_1 Flavan Moiety Introduction & Derivatization cluster_2 Purification and Characterization A Substituted Acetophenone C Chalcone Intermediate A->C Base (e.g., NaOH, KOH) B Substituted Benzaldehyde B->C D Chalcone Intermediate F This compound Derivative D->F E Cyclization/Coupling Reagents E->F G Crude Product F->G H Purification (e.g., Column Chromatography) G->H I Characterization (NMR, MS, etc.) H->I G A Design of this compound Derivatives B Chemical Synthesis A->B C In Vitro Anti-inflammatory Assays B->C D Data Analysis (IC50 determination) C->D E Establishment of SAR D->E F Lead Optimization E->F F->A Iterative Design G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation SarcandroneB This compound Derivative SarcandroneB->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

References

Application Note: Analytical Methods for Sarcandrone B Impurity Profiling

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sarcandrone B is a labdane-type diterpenoid isolated from the medicinal plant Sarcandra glabra. As with any active pharmaceutical ingredient (API), a thorough understanding and control of its impurity profile are critical for ensuring safety and efficacy. This document outlines analytical methodologies for the identification, quantification, and characterization of impurities and degradation products of this compound. The protocols described herein are essential for quality control, stability studies, and regulatory submissions.

The primary analytical techniques for impurity profiling of this compound include High-Performance Liquid Chromatography (HPLC) for separation and quantification, and Liquid Chromatography-Mass Spectrometry (LC-MS) for identification and structural elucidation of impurities. Forced degradation studies are also critical to identify potential degradation products that may form under various stress conditions, thereby establishing a stability-indicating method.

Stability-Indicating HPLC-UV Method

A stability-indicating HPLC method is crucial for separating this compound from its potential impurities and degradation products.

1.1. Chromatographic Conditions

A reversed-phase HPLC method is generally suitable for the analysis of diterpenoids like this compound.

Table 1: HPLC Method Parameters for this compound Analysis

ParameterRecommended Conditions
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Gradient elution with Acetonitrile (A) and Water (B)
Initial: 60% A, 40% B
0-20 min: Gradient to 90% A, 10% B
20-25 min: Hold at 90% A, 10% B
25-30 min: Return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Sample Diluent Methanol

1.2. Standard and Sample Preparation

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration of 100 µg/mL.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in methanol to achieve a final concentration of approximately 100 µg/mL.

Forced Degradation Studies

Forced degradation studies are performed to generate potential degradation products and to demonstrate the specificity of the analytical method.[1][2] The drug substance should be subjected to a variety of stress conditions.

2.1. Protocol for Forced Degradation

Prepare solutions of this compound (approximately 1 mg/mL in methanol) and subject them to the following stress conditions. A control sample should be stored under normal conditions.

Table 2: Forced Degradation Conditions for this compound

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis 0.1 M HCl24 hours at 60 °C
Base Hydrolysis 0.1 M NaOH24 hours at 60 °C
Oxidative Degradation 3% H₂O₂24 hours at room temperature
Thermal Degradation 70 °C (in solid state and solution)48 hours
Photolytic Degradation UV light (254 nm) and visible light24 hours

After the specified duration, neutralize the acidic and basic samples, and dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.

LC-MS Method for Impurity Identification

LC-MS is a powerful tool for the identification and structural elucidation of unknown impurities. The HPLC method described above can be coupled with a mass spectrometer.

3.1. LC-MS Parameters

Table 3: LC-MS Method Parameters for this compound Impurity Identification

ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI), Positive and Negative modes
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) or Orbitrap
Scan Range m/z 100-1000
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Gas Flow 600 L/hr
Collision Energy Ramped (e.g., 10-40 eV) for MS/MS fragmentation

Isolation and Structural Elucidation of Impurities

For definitive structural confirmation, preparative HPLC can be used to isolate sufficient quantities of the major degradation products. The isolated impurities can then be characterized using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Experimental Workflows and Logical Relationships

Diagram 1: General Workflow for Impurity Profiling

G cluster_0 Method Development cluster_1 Impurity Generation cluster_2 Analysis and Identification cluster_3 Validation and Application A HPLC Method Development D HPLC Analysis of Stressed Samples A->D H Method Validation (ICH Guidelines) A->H B LC-MS Method Development E LC-MS Analysis for m/z B->E C Forced Degradation Studies C->D D->E F Impurity Isolation (Prep-HPLC) E->F G Structural Elucidation (NMR, etc.) F->G I Routine Quality Control H->I

Caption: Workflow for this compound impurity profiling.

Diagram 2: Forced Degradation Logical Pathway

G cluster_stress Stress Conditions SarcandroneB This compound Sample Acid Acid Hydrolysis SarcandroneB->Acid Base Base Hydrolysis SarcandroneB->Base Oxidation Oxidation SarcandroneB->Oxidation Thermal Thermal SarcandroneB->Thermal Photo Photolytic SarcandroneB->Photo Analysis Stability-Indicating HPLC-UV / LC-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Impurity Profile: - Number of Degradants - % Degradation - Structures of Impurities Analysis->Result

Caption: Forced degradation study logical pathway.

References

Sarcandrone B: Preclinical Formulation and Application Notes for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarcandrone B is a naturally occurring chalcone derivative isolated from the plant Chloranthus spicatus. Preliminary studies suggest that this compound possesses anti-tumor properties, making it a compound of interest for further preclinical investigation. This document provides detailed application notes and protocols for the formulation and preclinical evaluation of this compound, with a focus on its effects on cancer cell proliferation, apoptosis, and associated signaling pathways. Due to the limited publicly available data specifically on this compound, the following protocols are based on established methodologies for similar natural compounds with anti-cancer properties and will require optimization for this specific agent.

Formulation of this compound for Preclinical Studies

The formulation of this compound is critical for its effective delivery in both in vitro and in vivo preclinical models. As a lipophilic compound, its solubility in aqueous media is limited.

In Vitro Formulation

For cell-based assays, this compound is typically dissolved in an organic solvent to create a stock solution, which is then further diluted in cell culture medium.

Protocol for Preparing this compound for In Vitro Studies:

  • Stock Solution Preparation:

    • Dissolve this compound powder in sterile dimethyl sulfoxide (DMSO) to a final concentration of 10-50 mM.

    • Ensure complete dissolution by vortexing and, if necessary, gentle warming.

    • Store the stock solution in small aliquots at -20°C to -80°C to avoid repeated freeze-thaw cycles. Protect from light.

  • Working Solution Preparation:

    • On the day of the experiment, thaw a vial of the this compound stock solution.

    • Dilute the stock solution to the desired final concentrations using complete cell culture medium.

    • It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%).

    • Perform a vehicle control in all experiments using the same final concentration of DMSO as in the this compound-treated samples.

In Vivo Formulation

For animal studies, a formulation that is biocompatible, stable, and enhances the bioavailability of this compound is required. Common approaches for lipophilic compounds include solutions in biocompatible solvents, suspensions, or nanoformulations.

Protocol for Preparing this compound for In Vivo Administration (Example using a co-solvent system):

  • Vehicle Preparation: Prepare a vehicle solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile saline.

  • This compound Dissolution: Dissolve the required amount of this compound in DMSO first.

  • Admixture: Add PEG300 and Tween 80 to the this compound/DMSO solution and mix thoroughly.

  • Final Dilution: Add the sterile saline to the mixture and vortex until a clear solution is obtained.

  • Administration: The formulation should be prepared fresh before each administration and can be delivered via oral gavage or intraperitoneal injection, depending on the study design. The final volume administered should be based on the animal's body weight.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the preclinical anti-cancer efficacy of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify the percentage of cells undergoing apoptosis.

Protocol:

  • Cell Treatment: Treat cells with this compound at the desired concentrations for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation of proteins involved in key signaling pathways, such as the PI3K/Akt pathway.

Protocol:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR, Bcl-2, Bax, Caspase-3, and GAPDH as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of this compound on Cancer Cell Viability (IC50 Values)

Cell LineThis compound IC50 (µM) at 24hThis compound IC50 (µM) at 48hThis compound IC50 (µM) at 72h
HCT116Data to be filledData to be filledData to be filled
SW480Data to be filledData to be filledData to be filled
HT-29Data to be filledData to be filledData to be filled

Table 2: Quantitative Analysis of Apoptosis Induced by this compound

TreatmentConcentration (µM)% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
Vehicle Control0Data to be filledData to be filledData to be filled
This compound10Data to be filledData to be filledData to be filled
This compound25Data to be filledData to be filledData to be filled
This compound50Data to be filledData to be filledData to be filled

Visualizations

Diagrams of signaling pathways and experimental workflows can aid in understanding the mechanism of action of this compound.

SarcandroneB_PI3K_Akt_Pathway SarcandroneB This compound PI3K PI3K SarcandroneB->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Proposed inhibitory effect of this compound on the PI3K/Akt/mTOR signaling pathway.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Formulation_vitro This compound Formulation (DMSO) Treatment_vitro Treatment Formulation_vitro->Treatment_vitro Cell_Culture Cancer Cell Lines Cell_Culture->Treatment_vitro Viability Cell Viability Assay (MTT) Treatment_vitro->Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment_vitro->Apoptosis_Assay Western_Blot Western Blot (PI3K/Akt Pathway) Treatment_vitro->Western_Blot Formulation_vivo This compound Formulation (e.g., Co-solvent) Treatment_vivo Administration Formulation_vivo->Treatment_vivo Animal_Model Xenograft Mouse Model Animal_Model->Treatment_vivo Tumor_Measurement Tumor Growth Measurement Treatment_vivo->Tumor_Measurement Toxicity_Assessment Toxicity Assessment Treatment_vivo->Toxicity_Assessment PK_Studies Pharmacokinetic Analysis Treatment_vivo->PK_Studies

Caption: General experimental workflow for preclinical evaluation of this compound.

Application Notes and Protocols for Cell Permeability Assays of Sarcandrone B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarcandrone B is a natural product with potential therapeutic applications. Assessing its ability to permeate biological membranes is a critical step in early-stage drug development to predict its oral bioavailability and distribution within the body. This document provides detailed application notes and protocols for conducting cell permeability assays relevant to the evaluation of this compound. The described assays, including the Caco-2 permeability assay, the Parallel Artificial Membrane Permeability Assay (PAMPA), and the Madin-Darby Canine Kidney (MDCK) cell permeability assay, are industry-standard methods for evaluating the absorption and potential blood-brain barrier penetration of investigational compounds.

While specific data on this compound's permeability is not yet publicly available, these protocols provide a robust framework for its comprehensive evaluation. The data generated from these assays will be instrumental in understanding the pharmacokinetic profile of this compound and guiding its further development.

Data Presentation

Quantitative data from the following assays should be summarized for clear comparison.

Table 1: Summary of this compound Permeability Data

Assay TypeParameterThis compoundLow Permeability Control (e.g., Atenolol)High Permeability Control (e.g., Propranolol)Classification Criteria
Caco-2 Papp (A→B) (x 10-6 cm/s)[Insert Data][Insert Data][Insert Data]Low: <1.0Moderate: 1.0-10High: >10[1]
Papp (B→A) (x 10-6 cm/s)[Insert Data][Insert Data][Insert Data]-
Efflux Ratio (Papp B→A / Papp A→B)[Insert Data][Insert Data][Insert Data]Significant Efflux: >2
Recovery (%)[Insert Data][Insert Data][Insert Data]Acceptable: 80-120%
PAMPA Pe (x 10-6 cm/s)[Insert Data][Insert Data][Insert Data]Low: <1.0High: ≥1.0
Recovery (%)[Insert Data][Insert Data][Insert Data]Acceptable: 80-120%
MDCK-MDR1 Papp (A→B) (x 10-6 cm/s)[Insert Data][Insert Data][Insert Data]-
Papp (B→A) (x 10-6 cm/s)[Insert Data][Insert Data][Insert Data]-
Efflux Ratio (Papp B→A / Papp A→B)[Insert Data][Insert Data][Insert Data]P-gp Substrate: >2
Recovery (%)[Insert Data][Insert Data][Insert Data]Acceptable: 80-120%

Experimental Protocols

Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of polarized epithelial cells with tight junctions, serving as an excellent in vitro model of the human intestinal mucosa.[1][2] This assay is widely used to predict the oral absorption of drugs.[1]

Workflow for Caco-2 Permeability Assay

Caco2_Workflow cluster_prep Cell Culture and Seeding cluster_assay Permeability Assay cluster_analysis Analysis Caco2_culture Culture Caco-2 cells Seed_transwell Seed cells onto Transwell inserts Caco2_culture->Seed_transwell Differentiate Culture for 21-28 days to form a monolayer Seed_transwell->Differentiate TEER_measurement Measure TEER (>600 Ω·cm²) Differentiate->TEER_measurement Prepare_solutions Prepare this compound and control solutions TEER_measurement->Prepare_solutions Add_donor Add solutions to donor compartment (Apical or Basolateral) Prepare_solutions->Add_donor Incubate Incubate at 37°C for 90-120 minutes Add_donor->Incubate Collect_samples Collect samples from donor and receiver compartments Incubate->Collect_samples LCMS_analysis Quantify compound concentration by LC-MS/MS Collect_samples->LCMS_analysis Calculate_Papp Calculate Papp and Efflux Ratio LCMS_analysis->Calculate_Papp Data_interpretation Interpret results Calculate_Papp->Data_interpretation PAMPA_Workflow cluster_prep Plate Preparation cluster_assay Permeability Assay cluster_analysis Analysis Prepare_membrane Coat filter plate with lipid solution Prepare_solutions Prepare this compound and control solutions Prepare_membrane->Prepare_solutions Add_donor Add solutions to donor wells Prepare_solutions->Add_donor Add_acceptor Add buffer to acceptor wells Add_donor->Add_acceptor Assemble_plate Assemble donor and acceptor plates Add_acceptor->Assemble_plate Incubate Incubate at room temperature for 4-24 hours Assemble_plate->Incubate Measure_concentration Measure compound concentration in both plates Incubate->Measure_concentration Calculate_Pe Calculate effective permeability (Pe) Measure_concentration->Calculate_Pe Data_interpretation Classify permeability Calculate_Pe->Data_interpretation MDCK_Workflow cluster_prep Cell Culture and Seeding cluster_assay Permeability Assay cluster_analysis Analysis MDCK_culture Culture MDCK-MDR1 cells Seed_transwell Seed cells onto Transwell inserts MDCK_culture->Seed_transwell Differentiate Culture for 4-7 days to form a monolayer Seed_transwell->Differentiate Prepare_solutions Prepare this compound and control solutions Differentiate->Prepare_solutions Add_donor Add solutions to donor compartment (A or B) Prepare_solutions->Add_donor Incubate Incubate at 37°C for 90-120 minutes Add_donor->Incubate Collect_samples Collect samples from donor and receiver compartments Incubate->Collect_samples LCMS_analysis Quantify compound concentration by LC-MS/MS Collect_samples->LCMS_analysis Calculate_Papp Calculate Papp and Efflux Ratio LCMS_analysis->Calculate_Papp Data_interpretation Assess P-gp substrate potential Calculate_Papp->Data_interpretation Tight_Junction_Signaling cluster_stimulus External Stimuli cluster_pathway Intracellular Signaling cluster_tjs Tight Junction Complex cluster_outcome Cellular Response SarcandroneB This compound PKC PKC SarcandroneB->PKC MAPK MAPK Pathway SarcandroneB->MAPK Cytokines Inflammatory Cytokines NFkB NF-κB Pathway Cytokines->NFkB TJs Claudins Occludin ZO-1 PKC->TJs MAPK->TJs NFkB->TJs RhoA RhoA/ROCK RhoA->TJs Permeability Altered Cell Permeability TJs->Permeability

References

Unveiling the Molecular Targets of Sarcandrone B: A Guide to Modern Identification Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the identification of molecular targets of Sarcandrone B, a flavan-chalcone hybrid isolated from Sarcandra glabra. Given the known anti-inflammatory, anti-tumor, and immunomodulatory properties of Sarcandra glabra, this compound is a promising natural product for drug discovery.[1][2] Identifying its direct protein targets is a critical step in elucidating its mechanism of action and advancing its therapeutic development.

This guide outlines several powerful, contemporary, and complementary methodologies for target identification, including both label-free and affinity-based approaches. Detailed experimental protocols are provided to enable researchers to apply these techniques in their own laboratories.

I. Overview of Target Identification Strategies

The process of identifying the molecular targets of a small molecule like this compound can be approached from two main angles: direct and indirect methods.[3][4] Direct methods aim to identify the physical binding partners of the compound, while indirect methods infer targets based on the phenotypic or genomic changes induced by the compound. This document will focus on direct, protein-centric identification methods.

A multi-pronged approach combining computational prediction with experimental validation is often the most effective strategy.

II. Computational Target Prediction (In Silico Approach)

Before embarking on extensive laboratory experiments, computational methods can provide valuable initial hypotheses about the potential targets of this compound. These in silico approaches leverage the chemical structure of the compound to predict its interactions with known protein targets.

Key Principles:

  • Ligand-Based Methods: These methods compare the structure of this compound to libraries of compounds with known protein targets. The underlying principle is that structurally similar molecules are likely to bind to similar proteins.[5]

  • Structure-Based Methods (Molecular Docking): If the three-dimensional structures of potential target proteins are known, molecular docking simulations can predict the binding affinity and mode of interaction between this compound and the protein's binding site.

Data Presentation:

ParameterDescriptionPredicted ValueConfidence Score
Predicted Target Name of the potential protein target.e.g., NF-κB p65High
Target Class Functional class of the predicted target.Transcription Factor-
Binding Affinity (Predicted) Estimated strength of the interaction (e.g., in -log(M)).8.5-
Similarity Score Structural similarity to known ligands of the target.0.92-

Experimental Protocol: In Silico Target Prediction

  • Obtain the 2D and 3D Structure of this compound:

    • Draw the chemical structure of this compound using chemical drawing software (e.g., ChemDraw, MarvinSketch) and save it in a suitable format (e.g., SDF, MOL2).

    • Convert the 2D structure to a 3D conformation and perform energy minimization using computational chemistry software (e.g., Avogadro, UCSF Chimera).

  • Ligand-Based Target Prediction:

    • Utilize online platforms such as SwissTargetPrediction, BindingDB, or SuperPred to submit the structure of this compound.[6]

    • These servers will compare the structure against their databases of known ligand-target interactions and provide a ranked list of potential targets.

  • Structure-Based Virtual Screening (Molecular Docking):

    • Select a panel of potential protein targets based on the known biological activities of Sarcandra glabra (e.g., proteins involved in inflammation and apoptosis pathways like IKKβ, TNF-α, caspases).

    • Obtain the 3D crystal structures of these proteins from the Protein Data Bank (PDB).

    • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and defining the binding pocket.

    • Use docking software (e.g., AutoDock, Glide, GOLD) to simulate the binding of this compound to each target protein.

    • Analyze the docking scores and binding poses to predict the most likely targets.

III. Label-Free Target Identification Methods

A significant advantage of label-free methods is that they do not require chemical modification of the small molecule, which can sometimes alter its biological activity. These techniques rely on the principle that the binding of a ligand can alter the biophysical properties of its target protein.

A. Drug Affinity Responsive Target Stability (DARTS)

DARTS is based on the principle that when a small molecule binds to a protein, it can stabilize the protein's structure, making it more resistant to proteolysis.[1][2][7][8][9]

Experimental Workflow:

DARTS_Workflow cluster_treatment Cell Lysate Treatment cluster_digestion Protease Digestion cluster_analysis Analysis Lysate1 Cell Lysate + this compound Digestion1 Add Pronase Lysate1->Digestion1 Lysate2 Cell Lysate + Vehicle Digestion2 Add Pronase Lysate2->Digestion2 SDS_PAGE SDS-PAGE Digestion1->SDS_PAGE Digestion2->SDS_PAGE MS Mass Spectrometry SDS_PAGE->MS Excise differential bands CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Heating cluster_analysis Analysis Cells1 Cells + this compound Heat1 Heat to various temps Cells1->Heat1 Cells2 Cells + Vehicle Heat2 Heat to various temps Cells2->Heat2 Lysis Cell Lysis Heat1->Lysis Heat2->Lysis Centrifugation Centrifugation Lysis->Centrifugation WesternBlot Western Blot / MS Centrifugation->WesternBlot Analyze soluble fraction Affinity_Chromatography_Workflow cluster_preparation Bait Preparation cluster_incubation Incubation cluster_capture Capture & Wash cluster_elution_analysis Elution & Analysis Bait This compound-Biotin Conjugate Incubate Incubate with Cell Lysate Bait->Incubate Capture Capture on Streptavidin Beads Incubate->Capture Wash Wash away non-specific binders Capture->Wash Elute Elute bound proteins Wash->Elute Analysis SDS-PAGE & Mass Spectrometry Elute->Analysis NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates SarcandroneB This compound SarcandroneB->IKK Inhibits? Genes Inflammatory Genes (TNFα, IL-6) NFkB_nuc->Genes Induces Transcription Apoptosis_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_apoptosome Apoptosome Bax Bax CytoC Cytochrome c Bax->CytoC Promotes release Bcl2 Bcl-2 Bcl2->Bax Inhibits Apaf1 Apaf-1 Casp9 Pro-caspase-9 Apaf1->Casp9 Activates Apoptosome Apoptosome Casp3 Pro-caspase-3 SarcandroneB This compound SarcandroneB->Bcl2 Inhibits? CytoC->Apaf1 Binds Apoptosome->Casp3 Activates

References

Troubleshooting & Optimization

Troubleshooting low yield of Sarcandrone B during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the extraction of Sarcandrone B from its natural sources, primarily species of the Sarcandra genus.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the extraction and purification of this compound, presented in a question-and-answer format.

Q1: My final yield of this compound is consistently low. What are the most likely causes?

A1: Low yield in natural product extraction can stem from several factors throughout the experimental workflow. The most common culprits include:

  • Suboptimal Extraction Parameters: The choice of solvent, temperature, and extraction time are critical. This compound, a biflavonoid, requires specific conditions for efficient extraction.

  • Poor Quality of Plant Material: The concentration of this compound can vary depending on the plant's age, geographical source, and storage conditions of the raw material.

  • Degradation of this compound: The compound may be sensitive to heat, light, or pH changes during the extraction process.

  • Inefficient Purification: Significant loss of the target compound can occur during the purification steps if the methodology is not optimized.

  • Inaccurate Quantification: The method used to measure the final yield may not be properly calibrated or validated, leading to an underestimation of the actual yield.

Q2: Which extraction solvent is best for this compound?

A2: this compound has been successfully isolated using dichloromethane. As a dimeric flavonoid, its polarity suggests that solvents of intermediate polarity are likely to be most effective. A systematic approach to solvent selection is recommended. You can screen a range of solvents with varying polarities, such as:

  • Hexane (non-polar)

  • Dichloromethane (moderately polar)

  • Ethyl acetate (moderately polar)

  • Acetone (polar aprotic)

  • Ethanol/Methanol (polar protic)

It is advisable to start with dichloromethane or ethyl acetate based on existing literature for similar compounds.

Q3: How do temperature and extraction time affect the yield of this compound?

A3: Both temperature and time significantly influence extraction efficiency.

  • Temperature: Increasing the temperature generally enhances the solubility of the compound and the diffusion rate of the solvent into the plant matrix, which can improve the extraction yield. However, excessive heat can lead to the degradation of thermolabile compounds like this compound. It is crucial to find an optimal temperature that maximizes extraction without causing significant degradation.

  • Extraction Time: A longer extraction time allows for more complete leaching of the target compound from the plant material. However, prolonged exposure to the solvent and heat can also increase the risk of degradation.

Response Surface Methodology (RSM) is a powerful statistical tool to optimize these parameters simultaneously.

Q4: I am losing a significant amount of product during the purification stage. How can I improve this?

A4: Purification is a critical step where losses can be substantial. Here are some tips to minimize loss:

  • Column Chromatography: Ensure the stationary phase (e.g., silica gel) is properly packed and equilibrated. The choice of the mobile phase gradient is crucial for good separation and to avoid band broadening, which can lead to impure fractions and lower recovery.

  • Recrystallization: If using recrystallization for final purification, ensure the correct solvent system is used. Using too much solvent can lead to a significant loss of the product in the mother liquor.

  • Fraction Collection: Collect smaller fractions during chromatography and analyze them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to accurately identify the fractions containing pure this compound before pooling them.

Q5: How can I accurately quantify the amount of this compound in my extract?

A5: Accurate quantification is essential to determine the true yield. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying this compound. Key considerations for accurate HPLC analysis include:

  • Method Validation: The HPLC method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) as per ICH guidelines.

  • Standard Preparation: Use a certified reference standard of this compound to prepare a calibration curve.

  • Sample Preparation: Ensure that the sample is properly dissolved and filtered before injection to avoid column clogging and inaccurate results.

Data Presentation

The following table summarizes the key parameters that can be optimized to improve the yield of this compound. The values presented are illustrative and should be optimized for your specific experimental conditions using a systematic approach like Response Surface Methodology (RSM).

ParameterRange for OptimizationPotential Impact on YieldNotes
Solvent Concentration Ethanol: 50-90%Higher ethanol concentrations can improve the solubility of flavonoids.Co-extraction of impurities may also increase.
Extraction Temperature 40-70 °CIncreased temperature generally improves extraction efficiency.Temperatures above 70°C may lead to degradation.
Extraction Time 1-3 hoursLonger extraction times can increase yield but also risk degradation.Optimization is key to balance yield and compound stability.
Solid-to-Liquid Ratio 1:10 to 1:30 (g/mL)A higher ratio can enhance extraction by increasing the concentration gradient.May require larger volumes of solvent.
Particle Size 20-60 meshSmaller particle size increases the surface area for extraction.Very fine powder can make filtration difficult.

Experimental Protocols

Protocol 1: Optimized Extraction of this compound

This protocol describes a general procedure for the extraction of this compound from dried Sarcandra hainanensis plant material.

  • Preparation of Plant Material:

    • Dry the whole plant material of Sarcandra hainanensis at 40-50°C to a constant weight.

    • Grind the dried plant material to a coarse powder (40-60 mesh).

  • Solvent Extraction:

    • Macerate 100 g of the powdered plant material with 1 L of 80% ethanol in a sealed container.

    • Place the container in a shaking incubator at 60°C for 2 hours.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process on the plant residue two more times with fresh solvent.

    • Combine all the filtrates.

  • Concentration:

    • Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in 500 mL of distilled water.

    • Perform successive partitioning with an equal volume of n-hexane, followed by dichloromethane, and then ethyl acetate.

    • Collect the dichloromethane and ethyl acetate fractions, as this compound is expected to be in these fractions of intermediate polarity.

  • Purification by Column Chromatography:

    • Concentrate the dichloromethane and ethyl acetate fractions to dryness.

    • Subject the residue to silica gel column chromatography.

    • Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100:0 to 0:100).

    • Collect fractions and monitor by TLC.

    • Pool the fractions containing this compound.

  • Final Purification:

    • Further purify the pooled fractions using preparative HPLC or recrystallization to obtain pure this compound.

Protocol 2: Quantification of this compound by RP-HPLC

This protocol provides a general method for the quantification of this compound.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: To be determined based on the UV spectrum of this compound (typically in the range of 254 nm or 280 nm for flavonoids).

    • Injection Volume: 10 µL.

    • Column Temperature: 25°C.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in methanol.

    • Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL to construct a calibration curve.

  • Preparation of Sample Solution:

    • Accurately weigh a known amount of the extract.

    • Dissolve it in a known volume of methanol.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

    • Calculate the concentration of this compound in the sample using the calibration curve.

Mandatory Visualization

Below are diagrams illustrating key concepts related to the troubleshooting of this compound extraction and its potential mechanism of action.

G cluster_0 Troubleshooting Workflow for Low this compound Yield A Low Yield of this compound B Review Extraction Protocol A->B C Analyze Plant Material Quality A->C D Optimize Extraction Parameters (Solvent, Temp, Time) B->D Suboptimal Parameters? C->A Poor Starting Material E Refine Purification Technique D->E Losses during purification? F Validate Quantification Method E->F Inaccurate measurement? G Improved Yield F->G Optimized Process

A troubleshooting workflow for addressing low this compound yield.

G cluster_1 Potential Anti-Cancer Signaling Pathway of Chalcones (this compound) cluster_2 NF-κB Pathway Inhibition cluster_3 Apoptosis Induction SarcandroneB This compound (Chalcone) IKK IKK SarcandroneB->IKK Inhibits Bax Bax SarcandroneB->Bax Upregulates Bcl2 Bcl-2 SarcandroneB->Bcl2 Downregulates IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_nucleus NF-κB (p65/p50) (Active) NFkB_p65_p50->NFkB_p65_p50_nucleus Nuclear Translocation NFkB_IkB NF-κB-IκBα (Inactive) NFkB_IkB->NFkB_p65_p50 Degradation of IκBα ProInflammatory Pro-inflammatory Genes (e.g., COX-2, iNOS) NFkB_p65_p50_nucleus->ProInflammatory Promotes Transcription Mitochondrion Mitochondrion Bax->Mitochondrion Promotes MOMP Bcl2->Mitochondrion Inhibits CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Potential signaling pathways affected by this compound.

Technical Support Center: Optimizing HPLC Separation of Sarcandrone B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Sarcandrone B from co-eluting compounds commonly found in Sarcandra glabra extracts.

Troubleshooting Guides

Issue 1: Poor Resolution or Co-elution of this compound with Other Compounds

Co-elution, the overlapping of peaks in a chromatogram, is a common challenge in the analysis of complex mixtures like plant extracts. In the case of Sarcandra glabra, this compound, a diterpenoid, may co-elute with various phenolic acids, flavonoids, and coumarins.

Troubleshooting Steps:

  • Confirm Co-elution:

    • Peak Shape Analysis: Look for non-symmetrical peaks, such as shoulders or broader than expected peaks, which can indicate the presence of a co-eluting compound.[1]

    • Diode Array Detector (DAD) Analysis: If using a DAD, assess the peak purity. A non-homogenous spectrum across the peak suggests co-elution.[1]

    • Mass Spectrometry (MS) Analysis: If coupled with an MS detector, examine the mass spectrum across the peak. The presence of multiple parent ions indicates co-eluting species.[2]

  • Optimize Mobile Phase Composition:

    • Modify Organic Solvent: If using acetonitrile, try switching to methanol or a combination of both. The change in solvent selectivity can alter the elution order and improve resolution.

    • Adjust Mobile Phase pH: The retention of ionizable compounds is highly dependent on the mobile phase pH. Adding a small amount of acid, such as formic acid or acetic acid (typically 0.1%), can significantly alter the retention times of phenolic acids and flavonoids, potentially resolving them from the non-ionizable this compound.[3][4][5]

    • Modify Additive Concentration: Varying the concentration of the acid modifier (e.g., from 0.05% to 0.2% formic acid) can fine-tune the separation.[6]

  • Adjust Gradient Program:

    • Decrease Gradient Slope: A shallower gradient (slower increase in organic solvent percentage) can improve the separation of closely eluting compounds.

    • Introduce Isocratic Hold: An isocratic hold at a specific mobile phase composition before the elution of the target peaks can enhance their separation.

  • Evaluate Stationary Phase:

    • Column Chemistry: While C18 columns are most common, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, to introduce different separation mechanisms.[3]

    • Particle Size and Column Length: Using a column with smaller particles (e.g., sub-2 µm for UHPLC) or a longer column can increase column efficiency and improve resolution.[7]

  • Optimize Temperature:

    • Increasing the column temperature can decrease mobile phase viscosity, leading to sharper peaks and potentially altered selectivity.

Issue 2: Peak Tailing of this compound

Peak tailing can compromise peak integration and reduce analytical accuracy.

Troubleshooting Steps:

  • Check for Column Overload:

    • Inject a dilution of your sample. If the peak shape improves, the original sample concentration was too high.[8]

  • Address Secondary Interactions:

    • Mobile Phase pH: For basic compounds, peak tailing can occur due to interactions with residual silanols on the silica-based stationary phase. While this compound is not basic, acidic co-eluting compounds can exhibit tailing. Ensuring an appropriate mobile phase pH can mitigate this for other peaks in the chromatogram.[4][5]

    • Column Choice: Use a high-quality, end-capped C18 column to minimize silanol interactions.

  • Investigate System Issues:

    • Extra-column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce dead volume.[4]

    • Column Contamination: Flush the column with a strong solvent to remove any adsorbed contaminants.[8] A guard column can help prevent contamination of the analytical column.[5]

Frequently Asked Questions (FAQs)

Q1: What are the common co-eluting compounds with this compound in Sarcandra glabra extracts?

A1: Based on HPLC and LC-MS studies of Sarcandra glabra, compounds that may co-elute with this compound, depending on the specific chromatographic conditions, include:

  • Phenolic Acids: Chlorogenic acid, neochlorogenic acid, and rosmarinic acid.[9][10]

  • Flavonoids: Astilbin and neoastilbin.[9]

  • Coumarins: Isofraxidin.[9][11]

Q2: What is a good starting HPLC method for the separation of this compound?

A2: A common starting point for the analysis of this compound in Sarcandra glabra extracts is reversed-phase HPLC with the following conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile or Methanol

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B.

  • Detection: UV at approximately 220-230 nm.

Q3: How can I prepare a Sarcandra glabra sample for HPLC analysis?

A3: A typical extraction procedure involves:

  • Pulverize the dried plant material.

  • Extract the powder with a solvent such as 60-70% methanol or ethanol using ultrasonication.[9]

  • Filter the extract through a 0.45 µm or 0.22 µm syringe filter before injection into the HPLC system.

Q4: My retention times for this compound are drifting. What could be the cause?

A4: Retention time drift can be caused by several factors:

  • Inadequate Column Equilibration: Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection.

  • Mobile Phase Composition Changes: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature.[12]

  • Column Degradation: The stationary phase can degrade over time, especially with aggressive mobile phases.

Data Presentation

Table 1: Example HPLC Parameters for the Analysis of Sarcandra glabra Constituents

ParameterMethod 1Method 2
Column Zorbax C18Agilent 5HC-C18(2) (front), Eclipse plus phenyl-Hexyl (rear)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient Gradient elution (specifics not detailed in abstract)0-15 min, 15% B; 15-60 min, 15-30% B; 60-90 min, 30-60% B
Flow Rate Not specified0.3 mL/min (0-15 min), 0.5 mL/min (15-90 min)
Detection UV and ESI-MS/MS330 nm
Reference Luo et al., 2009[13]CN111721880A[14]

Experimental Protocols

Protocol 1: Sample Preparation for HPLC Analysis of this compound

This protocol is based on methodologies reported for the analysis of Sarcandra glabra.[9]

  • Grinding: Grind the dried whole plant of Sarcandra glabra into a fine powder.

  • Extraction:

    • Accurately weigh approximately 1.0 g of the powdered sample into a suitable vessel.

    • Add 50 mL of 60% methanol.

    • Sonicate for 30 minutes at 250 W and 35 kHz.

    • Allow the extract to cool to room temperature.

    • Compensate for any solvent loss by adding 60% methanol back to the original weight.

  • Filtration: Filter the extract through a 0.45 µm microporous membrane prior to HPLC injection.

Mandatory Visualization

Troubleshooting_Workflow start Start: Poor this compound Separation peak_shape Assess Peak Shape (Symmetry, Shoulders) start->peak_shape coelution_confirmed Co-elution Suspected peak_shape->coelution_confirmed Asymmetrical/ Shouldered tailing Peak Tailing Observed peak_shape->tailing Tailing optimize_mobile_phase Optimize Mobile Phase coelution_confirmed->optimize_mobile_phase change_solvent Switch Organic Solvent (ACN <-> MeOH) optimize_mobile_phase->change_solvent adjust_ph Adjust pH with Acid (e.g., 0.1% Formic Acid) optimize_mobile_phase->adjust_ph resolution_ok Resolution Acceptable? change_solvent->resolution_ok adjust_ph->resolution_ok optimize_gradient Optimize Gradient Program shallower_gradient Use Shallower Gradient optimize_gradient->shallower_gradient isocratic_hold Introduce Isocratic Hold optimize_gradient->isocratic_hold shallower_gradient->resolution_ok isocratic_hold->resolution_ok change_column Consider Different Column (e.g., Phenyl-Hexyl) change_column->resolution_ok resolution_ok->optimize_gradient No resolution_ok->change_column Still No end End: Optimized Separation resolution_ok->end Yes troubleshoot_tailing Troubleshoot Peak Tailing tailing->troubleshoot_tailing check_overload Reduce Sample Concentration troubleshoot_tailing->check_overload check_system Check for System Issues (Dead Volume, Contamination) troubleshoot_tailing->check_system check_overload->resolution_ok check_system->resolution_ok

Caption: Troubleshooting workflow for optimizing this compound separation.

HPLC_Optimization_Logic title Key Parameters for HPLC Method Development mobile_phase Mobile Phase organic_solvent Organic Solvent (Acetonitrile vs. Methanol) mobile_phase->organic_solvent ph_modifier pH Modifier (e.g., Formic Acid) mobile_phase->ph_modifier gradient Gradient Program mobile_phase->gradient stationary_phase Stationary Phase (Column) column_chemistry Column Chemistry (C18, Phenyl-Hexyl) stationary_phase->column_chemistry column_dims Column Dimensions (Length, Diameter, Particle Size) stationary_phase->column_dims other_params Other Parameters flow_rate Flow Rate other_params->flow_rate temperature Temperature other_params->temperature

Caption: Core parameters for HPLC method development and optimization.

References

Technical Support Center: Overcoming Sarcandrone B Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Sarcandrone B in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my aqueous buffer (e.g., PBS, TRIS). What are the initial steps I should take?

A1: this compound, a chalcone derivative, is known to have poor aqueous solubility due to its hydrophobic nature. Direct dissolution in aqueous buffers is often challenging. The recommended first step is to create a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous buffer.

Q2: What organic solvents are recommended for creating a this compound stock solution?

A2: Dimethyl sulfoxide (DMSO) and ethanol are commonly used co-solvents for dissolving hydrophobic compounds for in vitro studies.[1] It is crucial to use a minimal amount of the organic solvent to create the stock solution to avoid potential solvent effects in your experiments.

Q3: What is the maximum concentration of organic solvent (e.g., DMSO) that is generally acceptable in cell-based assays?

A3: The final concentration of the organic solvent in your experimental setup should be kept as low as possible, typically below 0.5% (v/v), to minimize cytotoxicity and other off-target effects. However, the tolerance can vary depending on the cell line and the nature of the experiment. It is always recommended to run a vehicle control (buffer with the same concentration of the organic solvent) to assess any potential effects of the solvent itself.

Q4: My this compound precipitates out of solution when I dilute the organic stock into my aqueous buffer. What can I do?

A4: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

  • Decrease the final concentration: Your target concentration in the aqueous buffer may be above the solubility limit of this compound under those conditions. Try working with a lower final concentration.

  • Optimize the dilution process: Add the stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.

  • Consider alternative solubilization techniques: If simple dilution of an organic stock is not successful, more advanced formulation strategies may be necessary. These include the use of cyclodextrins, preparing solid dispersions, or creating nanosuspensions.

Troubleshooting Guide: Advanced Solubilization Techniques

If you continue to face solubility issues with this compound, consider the following advanced techniques.

TechniquePrincipleAdvantagesDisadvantages
Co-solvents Increasing the polarity of the aqueous solvent by adding a water-miscible organic solvent.[2][3]Simple and quick method for initial experiments.Potential for solvent toxicity or off-target effects at higher concentrations. May not be suitable for in vivo studies.
Cyclodextrin Inclusion Complexes Encapsulating the hydrophobic this compound molecule within the hydrophobic cavity of a cyclodextrin, a cyclic oligosaccharide.[4][5][6][7] The hydrophilic exterior of the cyclodextrin then allows the complex to dissolve in aqueous solutions.Can significantly increase aqueous solubility. Biocompatible and often used in pharmaceutical formulations.[5]Requires optimization of the drug-to-cyclodextrin ratio. May alter the effective concentration of the free drug.
Solid Dispersions Dispersing this compound in an inert, hydrophilic carrier matrix at a solid state.[8][9][10][11][12] When introduced to an aqueous medium, the carrier dissolves and releases the drug as fine particles, increasing the surface area for dissolution.Can enhance both solubility and dissolution rate.[8] Suitable for oral formulations.Preparation can be complex and may require specialized equipment. The physical stability of the amorphous drug can be a concern.
Nanosuspensions Reducing the particle size of this compound to the sub-micron range.[13][14][15][16][17] The increased surface area leads to a higher dissolution rate according to the Noyes-Whitney equation.Significant increase in dissolution velocity and saturation solubility.[13] Can be used for various routes of administration.[15]Requires specialized equipment for preparation (e.g., high-pressure homogenizers, media mills).[15][16] Physical stability of the nanoparticles needs to be ensured through the use of stabilizers.

Experimental Protocols

Protocol 1: Preparation of this compound Solution using a Co-solvent (DMSO)
  • Preparation of Stock Solution:

    • Weigh out a precise amount of this compound powder.

    • Add a minimal volume of high-purity DMSO to dissolve the powder completely. For example, to prepare a 10 mM stock solution, dissolve 5.546 mg of this compound (MW: 554.59 g/mol ) in 1 mL of DMSO.

    • Gently warm and vortex if necessary to ensure complete dissolution.

  • Dilution into Aqueous Buffer:

    • Warm the aqueous experimental buffer to the desired experimental temperature (e.g., 37°C).

    • While vigorously vortexing the buffer, add the required volume of the this compound stock solution dropwise.

    • Continue to vortex for a few minutes to ensure homogeneity.

    • Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration or consider an alternative solubilization method.

    • Prepare a vehicle control with the same final concentration of DMSO in the aqueous buffer.

Protocol 2: Preparation of this compound using β-Cyclodextrin Inclusion Complexation
  • Determine the Stoichiometry:

    • The optimal molar ratio of this compound to β-cyclodextrin needs to be determined experimentally. A common starting point is a 1:1 or 1:2 molar ratio.

  • Preparation of the Inclusion Complex (Kneading Method):

    • Weigh the appropriate amounts of this compound and β-cyclodextrin.

    • In a mortar, add the β-cyclodextrin and a small amount of water to form a paste.

    • Gradually add the this compound powder to the paste and knead for 30-60 minutes.

    • Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • The resulting solid complex can then be dissolved in the aqueous buffer.

  • Solubility Assessment:

    • Prepare a series of aqueous buffer solutions with increasing concentrations of the this compound-β-cyclodextrin complex.

    • Stir the solutions for a set period (e.g., 24 hours) at a constant temperature.

    • Centrifuge the solutions to pellet any undissolved material.

    • Analyze the supernatant for the concentration of this compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Protocol 3: Preparation of a this compound Nanosuspension (Wet Milling Method)
  • Formulation:

    • This compound (e.g., 1% w/v)

    • Stabilizer (e.g., Poloxamer 188 or another suitable surfactant/polymer, 0.5% w/v)

    • Purified water

  • Milling Process:

    • Disperse the this compound powder and the stabilizer in the purified water.

    • Introduce the suspension into a laboratory-scale bead mill containing milling media (e.g., yttrium-stabilized zirconium oxide beads).

    • Mill the suspension at a controlled temperature for a sufficient duration (e.g., several hours) to achieve the desired particle size.

    • Monitor the particle size distribution periodically using a particle size analyzer (e.g., dynamic light scattering).

  • Post-Milling Processing:

    • Separate the nanosuspension from the milling media.

    • The resulting nanosuspension can be used directly or further processed (e.g., lyophilized for long-term storage).

Visual Guides

experimental_workflow cluster_start Initial Solubility Test cluster_decision1 Troubleshooting cluster_methods Solubilization Strategies cluster_end Outcome start Dissolve this compound in Aqueous Buffer dissolved Soluble? start->dissolved cosolvent Use Co-solvent (e.g., DMSO) dissolved->cosolvent No proceed Proceed with Experiment dissolved->proceed Yes precipitates Precipitation? precipitates->proceed No reassess Re-evaluate Concentration or Method precipitates->reassess Yes cosolvent->precipitates cyclodextrin Cyclodextrin Complexation cosolvent->cyclodextrin cosolvent->cyclodextrin If precipitation persists nanosuspension Prepare Nanosuspension cyclodextrin->nanosuspension cyclodextrin->nanosuspension For higher concentrations or in vivo studies

Caption: Decision workflow for selecting a this compound solubilization method.

cyclodextrin_complexation cluster_product Inclusion Complex Formation sarcandrone This compound (Hydrophobic) plus + cyclodextrin β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) complex This compound encapsulated in β-Cyclodextrin cyclodextrin->complex Encapsulation in Aqueous Solution

Caption: Formation of a this compound-β-cyclodextrin inclusion complex.

References

Addressing inconsistent results in Sarcandrone B bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers working with Sarcandrone B. The information is designed to help address inconsistent results and ensure the reliability of your bioassays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound's anti-inflammatory effects?

A1: this compound exerts its anti-inflammatory effects primarily by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. It has been shown to suppress the phosphorylation of key proteins in these pathways, such as IκBα, p65, ERK1/2, JNK, and p38, in lipopolysaccharide (LPS)-stimulated macrophage cells like RAW 264.7.[1] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.

Q2: What are the typical bioassays used to evaluate this compound's activity?

A2: Common bioassays include cell viability tests (e.g., MTT assay) to determine cytotoxic concentrations, and immunoassays (e.g., ELISA) to quantify the inhibition of pro-inflammatory mediators like Nitric Oxide (NO), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Prostaglandin E2 (PGE2).[1] Western blotting is also crucial for investigating the compound's effect on the protein expression and phosphorylation status of components within the NF-κB and MAPK signaling pathways.

Q3: What is a typical effective concentration range for this compound in in vitro assays?

A3: Based on studies using RAW 264.7 macrophages, this compound shows significant anti-inflammatory effects at concentrations between 5 µM and 20 µM.[1] It is crucial to perform a dose-response experiment for your specific cell line and assay to determine the optimal concentration. Importantly, at these concentrations, this compound has been shown to have no significant cytotoxic effects.[1]

Q4: How should I prepare and store this compound for bioassays?

A4: this compound is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution should be stored at -20°C or -80°C. For experiments, the stock is further diluted in cell culture medium to the desired final concentrations. It is critical to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.1%.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: High Variability in Cell Viability (MTT) Assay Results

Q: My MTT assay results show high standard deviations between replicate wells. What could be the cause?

A: High variability in MTT assays is a common issue that can obscure the true effect of this compound. Potential causes and solutions are outlined below.

  • Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary source of variability.

    • Solution: Ensure your cell suspension is homogenous by gently mixing before and during plating. Use calibrated pipettes and consider letting the plate rest at room temperature for 15-20 minutes on a level surface before incubation to allow for even cell distribution.[2]

  • Edge Effects: Wells on the perimeter of the 96-well plate are prone to evaporation, leading to altered cell growth and compound concentration.

    • Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.[2]

  • Compound Precipitation: this compound, like many organic compounds, may precipitate at high concentrations in aqueous media.

    • Solution: Visually inspect the wells under a microscope after adding the compound. If precipitate is observed, consider lowering the concentration or adjusting the final DMSO percentage (while staying within the non-toxic range).

  • Incomplete Formazan Solubilization: The purple formazan crystals must be fully dissolved for accurate absorbance readings.

    • Solution: After the MTT incubation, ensure the solubilization buffer (e.g., DMSO) is added to each well and mixed thoroughly. Pipetting up and down or using a plate shaker can aid in complete dissolution.

Issue 2: Inconsistent Inhibition of Inflammatory Markers (ELISA)

Q: I am not seeing a consistent, dose-dependent inhibition of TNF-α or IL-6 in my ELISA results after this compound treatment. Why?

A: Inconsistent ELISA results can stem from cell culture conditions or technical aspects of the ELISA procedure itself.

  • Suboptimal Cell Stimulation: Insufficient activation of the inflammatory response by LPS will result in a low signal, making it difficult to detect inhibition.

    • Solution: Titrate your LPS concentration and stimulation time to find the optimal conditions that yield a robust and reproducible pro-inflammatory response in your specific cell line. A typical starting point is 1 µg/mL of LPS for 24 hours.[1]

  • Incorrect Timing of Treatment: The timing of this compound pre-treatment relative to LPS stimulation is critical.

    • Solution: Typically, cells are pre-treated with this compound for 1-2 hours before adding LPS.[1] This allows the compound to enter the cells and engage its targets prior to the inflammatory stimulus.

  • Pipetting Errors and Washing: Inaccurate reagent volumes or insufficient washing can lead to high background and variability.[1][3][4]

    • Solution: Use calibrated pipettes. Ensure all washing steps are performed thoroughly as per the kit manufacturer's protocol to remove unbound antibodies and reagents.

  • Reagent Issues: Degraded reagents or incorrect dilutions can cause weak or no signal.

    • Solution: Always use fresh or properly stored reagents. Double-check all dilution calculations for standards, capture antibodies, and detection antibodies.[4]

Issue 3: No Effect Observed on NF-κB or MAPK Pathways (Western Blot)

Q: My Western blot results do not show inhibition of p-p65 or p-p38 phosphorylation with this compound treatment. What's wrong?

A: This issue often points to problems with sample preparation, protein transfer, or antibody incubation.

  • Incorrect Timing for Phosphorylation Signal: The phosphorylation of signaling proteins is often a transient event.

    • Solution: The peak phosphorylation of MAPK and NF-κB pathway proteins after LPS stimulation typically occurs between 15 and 60 minutes. You must perform a time-course experiment to identify the optimal time point for observing maximum phosphorylation in your system before testing for inhibition by this compound.[1]

  • Poor Protein Quality: Protein degradation during sample collection and lysis can prevent the detection of specific bands.

    • Solution: Work quickly and on ice during cell lysis. Always use a lysis buffer containing a fresh cocktail of protease and phosphatase inhibitors to preserve the phosphorylation status of your target proteins.

  • Inefficient Protein Transfer: If proteins are not transferred efficiently from the gel to the membrane, detection will be poor.

    • Solution: Ensure the transfer "sandwich" is assembled correctly without air bubbles.[5] Optimize transfer time and voltage for your specific proteins of interest. You can verify transfer efficiency by staining the membrane with Ponceau S after transfer.[5]

  • Suboptimal Antibody Concentrations: Using too much or too little primary or secondary antibody can result in high background or weak signal, respectively.[6]

    • Solution: Titrate your antibodies to determine the optimal dilution that provides a strong, specific signal with low background.

Data Presentation

The following tables summarize key quantitative data from bioassays involving this compound.

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages.

This compound Conc. (µM)Cell Viability (% of Control)
0100%
5~100%
10~100%
20~100%
Data derived from MTT assays after 24-hour incubation. This compound shows no significant cytotoxicity at concentrations effective for anti-inflammatory activity.[1]

Table 2: Inhibitory Effects (IC₅₀) of this compound on Pro-inflammatory Mediators.

MediatorIC₅₀ Value (µM)Assay Method
Nitric Oxide (NO)12.10Griess Assay
Prostaglandin E₂ (PGE₂)8.91ELISA
TNF-α11.23ELISA
IL-613.45ELISA
IC₅₀ values represent the concentration of this compound required to inhibit the production of the mediator by 50% in LPS-stimulated RAW 264.7 cells.[1]

Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol is adapted for assessing the cytotoxicity of this compound.

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in DMEM. Replace the old medium with 100 µL of fresh medium containing the desired concentrations of this compound (e.g., 5, 10, 20 µM) or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate for another 4 hours at 37°C, allowing viable cells to convert MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells.

Protocol 2: Quantification of TNF-α and IL-6 (ELISA)

This protocol outlines the measurement of cytokines from cell culture supernatants.

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate at an appropriate density. Allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate to pellet any debris and collect the cell-free supernatant. Store at -80°C if not used immediately.

  • ELISA Procedure: Perform the ELISA for TNF-α or IL-6 using a commercial kit. Follow the manufacturer's instructions precisely regarding coating, blocking, incubation with samples and standards, and addition of detection antibodies and substrate.

  • Data Acquisition: Read the absorbance on a microplate reader at the wavelength specified by the kit.

  • Analysis: Calculate the cytokine concentrations in your samples by interpolating from the standard curve.

Protocol 3: Analysis of Protein Phosphorylation (Western Blot)

This protocol is for detecting the effect of this compound on MAPK and NF-κB pathway proteins.

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 6-well plate. Once they reach 80-90% confluency, pre-treat with this compound for 2 hours.

  • Stimulation: Stimulate the cells with 1 µg/mL LPS for a predetermined optimal time (e.g., 30 minutes) to induce phosphorylation.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS. Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with a fresh cocktail of protease and phosphatase inhibitors.

  • Protein Quantification: Scrape the cell lysate, centrifuge to pellet debris, and determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation: Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of your target proteins (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38) overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation: Wash the membrane extensively with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the relative level of inhibition.

Visualizations

Troubleshooting_Workflow cluster_pre_exp Pre-Experiment Checks cluster_exp Experimental Execution cluster_assay Assay-Specific Issues start Inconsistent Bioassay Results cell_health Cell Health & Passage Number start->cell_health reagent_prep Reagent Preparation & Storage start->reagent_prep compound_sol This compound Solubility start->compound_sol seeding Inconsistent Cell Seeding? cell_health->seeding pipetting Pipetting Errors? reagent_prep->pipetting timing Incorrect Incubation Times? compound_sol->timing mtt_issue MTT: Incomplete Solubilization? seeding->mtt_issue elisa_issue ELISA: Insufficient Washing? pipetting->elisa_issue wb_issue Western Blot: Poor Transfer? timing->wb_issue

Caption: A general workflow for troubleshooting inconsistent results.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_analysis Downstream Analysis A 1. Seed RAW 264.7 Cells (e.g., 96, 24, or 6-well plate) B 2. Incubate Overnight A->B C 3. Pre-treat with this compound (e.g., 5-20 µM for 2h) B->C D 4. Stimulate with LPS (1 µg/mL) C->D E Collect Supernatant (24h) for ELISA (TNF-α, IL-6) D->E F Perform MTT Assay (24h) for Cytotoxicity D->F G Lyse Cells (30 min) for Western Blot (p-p65, p-p38) D->G

Caption: Workflow for assessing this compound's anti-inflammatory effects.

Signaling_Pathways cluster_MAPK MAPK Pathway cluster_NFKB NF-κB Pathway p38 p-p38 mapk_response Inflammatory Response p38->mapk_response ERK p-ERK1/2 ERK->mapk_response JNK p-JNK JNK->mapk_response Ikk IKK IkB p-IκBα Ikk->IkB p65 p-p65 IkB->p65 p65_nuc p65 (Nuclear Translocation) p65->p65_nuc nfkb_response Pro-inflammatory Gene Expression p65_nuc->nfkb_response LPS LPS LPS->p38 LPS->ERK LPS->JNK LPS->Ikk SarcB This compound SarcB->p38 SarcB->ERK SarcB->JNK SarcB->IkB SarcB->p65

Caption: this compound inhibits both NF-κB and MAPK signaling pathways.

References

Mitigating matrix effects in LC-MS/MS analysis of Sarcandrone B

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: LC-MS/MS Analysis of Sarcandrone B

Welcome to the technical support center for the LC-MS/MS analysis of this compound. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their analyses.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are matrix effects, and why are they a concern in the LC-MS/MS analysis of this compound?

A1: The matrix effect is the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, tissue homogenate).[1] These effects can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[1][2] In bioanalysis, components like phospholipids, salts, and proteins are common sources of matrix effects.[3] Failure to address these effects can lead to unreliable quantitative results, which is a significant concern in drug development and research.[4]

Q2: My this compound signal is showing poor reproducibility and accuracy in plasma samples. Could this be due to matrix effects?

A2: Yes, poor reproducibility and accuracy are classic symptoms of uncompensated matrix effects.[5] When different lots of plasma or different samples have varying levels of interfering components, the degree of ion suppression or enhancement can change from one injection to the next.[3] This variability compromises the reliability of the quantitative data. Phospholipids are a major contributor to these issues in plasma samples as they often co-extract with analytes and can build up on the LC column, leading to erratic elution and signal fluctuation.

Q3: How can I quantitatively assess the magnitude of matrix effects in my this compound assay?

A3: The "post-extraction spike" method is a widely accepted approach for quantifying matrix effects.[3] This involves calculating a Matrix Factor (MF) by comparing the peak response of this compound in a blank matrix extract that has been spiked with the analyte to the response of the analyte in a neat (pure) solvent at the same concentration.[3]

The formula for calculating the Matrix Factor is: MF = (Peak Area in Spiked Post-Extraction Blank) / (Peak Area in Neat Solution)

  • An MF value of 1 (or 100%) indicates no matrix effect.

  • An MF value < 1 indicates ion suppression.

  • An MF value > 1 indicates ion enhancement.

Q4: What are the primary strategies for mitigating matrix effects for this compound?

A4: There are three main strategies to combat matrix effects:

  • Optimize Sample Preparation: This is often the most effective approach to remove interfering matrix components before they enter the LC-MS/MS system.[6] Techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and specialized phospholipid removal plates.[6][7]

  • Improve Chromatographic Separation: Modifying the LC method to chromatographically separate this compound from co-eluting matrix components can significantly reduce interference.[4] This can involve adjusting the mobile phase gradient, changing the column chemistry, or using techniques like UHPLC for better resolution.[8]

  • Use an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard of this compound is the preferred choice.[9] Since a SIL-IS has nearly identical chemical and physical properties to the analyte, it will experience similar matrix effects, allowing for accurate correction during data processing.[10]

Experimental Protocols and Data

Protocol 1: Assessing Matrix Factor (MF) for this compound

Objective: To quantify the degree of ion suppression or enhancement.

Methodology:

  • Prepare Solution A (Neat Solution): Dissolve a known concentration of this compound (e.g., 50 ng/mL) in the final mobile phase composition (e.g., 50:50 acetonitrile:water).

  • Prepare Solution B (Post-Extraction Spike):

    • Take a blank plasma sample and process it using your established sample preparation protocol (e.g., protein precipitation).

    • After the final extraction step, spike the resulting blank extract with this compound to the same final concentration as Solution A (50 ng/mL).

  • Analysis: Inject both solutions into the LC-MS/MS system and record the peak area for this compound.

  • Calculation: Use the formula: MF = (Peak Area of Solution B) / (Peak Area of Solution A) .

Comparison of Sample Preparation Techniques

Effective sample preparation is crucial for removing matrix interferences, particularly phospholipids, which are notorious for causing ion suppression.[11] Below is a summary of common techniques and their relative effectiveness.

Sample Preparation TechniqueTypical Analyte RecoveryPhospholipid Removal EfficiencyThroughputMethod Development
Protein Precipitation (PPT) High (>90%)Poor (<10%)HighMinimal
Liquid-Liquid Extraction (LLE) Moderate to High (70-95%)Good (70-90%)Low to MediumModerate
Solid-Phase Extraction (SPE) High (>90%)Very Good (85-99%)MediumIntensive
Phospholipid Removal Plates High (>95%)Excellent (>99%)HighMinimal

Data compiled from publicly available resources and general knowledge in the field of bioanalysis.[6][7][12]

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma

Objective: To provide a cleaner sample extract compared to protein precipitation.

Methodology: (This is a generic protocol and should be optimized for this compound)

  • Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Loading: Pretreat 0.5 mL of plasma by adding 0.5 mL of 4% phosphoric acid in water. Load the pretreated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute this compound from the cartridge with 1 mL of 5% ammonium hydroxide in acetonitrile.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Visual Guides

cluster_1 Sample Preparation Decision Guide Start Need to Analyze This compound in Plasma Sensitivity Is High Sensitivity Required? Start->Sensitivity Throughput Is High Throughput Required? Sensitivity->Throughput Yes SPE Solid-Phase Extraction (SPE) (Cleanest, but requires method development) Sensitivity->SPE No (Focus on Cleanliness) LLE Liquid-Liquid Extraction (LLE) (Cleaner, but slower) Throughput->LLE No PLR Phospholipid Removal Plate (Fast and very clean) Throughput->PLR Yes PPT Protein Precipitation (PPT) (Fast, but dirty extract)

References

Technical Support Center: Troubleshooting Sarcandrone B-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Sarcandrone B. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro cytotoxicity experiments.

Frequently Asked Questions (FAQs)

Q1: I am not observing any cytotoxicity after treating my control cells with this compound. What could be the issue?

A1: Several factors could contribute to a lack of cytotoxic effect. Consider the following:

  • Compound Integrity: Ensure the this compound is properly stored and has not degraded. Prepare fresh stock solutions.

  • Cell Health: Confirm your control cells are healthy and in the logarithmic growth phase before treatment. Stressed or overly confluent cells may respond differently.

  • Dosage and Duration: The concentration of this compound and the treatment duration may be insufficient. We recommend performing a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.

  • Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not affecting cell viability or interfering with the compound's activity. Always include a vehicle control (cells treated with the solvent alone).

Q2: I am seeing high variability in my cytotoxicity assay results between replicates. What are the possible causes?

A2: High variability can obscure the true effect of this compound. Common causes include:

  • Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant well-to-well variation. Ensure your pipettes are calibrated and use consistent technique.

  • Uneven Cell Seeding: An uneven distribution of cells across the plate will result in variable baseline readings. Ensure you have a homogenous cell suspension before seeding.

  • Edge Effects: Wells on the edge of the plate are more prone to evaporation, which can concentrate the media and affect cell growth. To mitigate this, you can avoid using the outer wells or ensure proper humidification in the incubator.

  • Incomplete Dissolving of Formazan Crystals (MTT Assay): If using an MTT assay, ensure the formazan crystals are fully dissolved before reading the absorbance. Incomplete dissolution is a common source of variability.

Q3: My vehicle control is showing significant cell death. How do I address this?

A3: Significant cytotoxicity in the vehicle control group indicates a problem with the solvent or experimental conditions.

  • Solvent Toxicity: The concentration of your solvent (e.g., DMSO) may be too high for your cell line. Determine the maximum tolerated solvent concentration for your cells by performing a toxicity test with a range of solvent concentrations.

  • Contamination: Microbial contamination can cause widespread cell death. Regularly check your cultures for any signs of contamination.

  • Suboptimal Culture Conditions: Ensure your incubator has the correct temperature, CO2 levels, and humidity. Fluctuations in these parameters can stress the cells and lead to cell death.

Q4: How can I determine if this compound is inducing apoptosis or necrosis in my cells?

A4: To distinguish between apoptosis and necrosis, we recommend performing an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry.

  • Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis.

  • Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

By analyzing the staining patterns, you can differentiate between healthy (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+) cell populations.

Troubleshooting Guides

Guide 1: Unexpected Results in MTT Cell Viability Assay

Problem: Inconsistent or unexpected absorbance readings in your MTT assay when treating control cells with this compound.

Observation Potential Cause Recommended Solution
Low absorbance in all wells (including untreated controls) Insufficient cell number; Low metabolic activity of cells.Increase the initial cell seeding density; Ensure cells are in the logarithmic growth phase.
High absorbance in negative control wells (media only) Contamination of the media or MTT reagent.Use fresh, sterile media and reagents.
"Crystal" or "grainy" appearance in wells Incomplete solubilization of formazan crystals.Increase incubation time with the solubilization buffer; Gently pipette up and down to aid dissolution.
Absorbance values are not dose-dependent Incorrect serial dilutions of this compound; Cell seeding density is too high or too low.Prepare fresh dilutions and verify concentrations; Optimize cell seeding density for a linear response range.
Guide 2: Interpreting Cell Cycle Analysis Data

Problem: Difficulty interpreting cell cycle analysis results after this compound treatment.

Observation Interpretation Next Steps
Increase in the G0/G1 peak and decrease in S and G2/M peaks This compound may be inducing a G1 cell cycle arrest.[1]Investigate the expression of G1 phase regulatory proteins like cyclin D1 and CDK4.[1]
Increase in the G2/M peak and decrease in G0/G1 and S peaks This compound might be causing a G2/M cell cycle arrest.Analyze the expression levels of G2/M checkpoint proteins such as cyclin B1 and CDK1.
Appearance of a sub-G1 peak This is indicative of apoptosis and DNA fragmentation.[2]Confirm apoptosis using an Annexin V/PI assay and assess for PARP cleavage.
No significant change in cell cycle distribution The cytotoxic effect may be independent of cell cycle arrest, or the concentration/time point is not optimal.Consider alternative mechanisms like direct induction of apoptosis or test different concentrations and time points.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is for assessing cell viability based on the metabolic activity of cells.[3][4][5][6]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of this compound (and a vehicle control) and incubate for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Annexin V/PI Apoptosis Assay

This protocol is for differentiating between apoptotic and necrotic cells using flow cytometry.[7][8][9]

  • Cell Treatment: Treat cells with this compound for the desired time. Include both negative (untreated) and positive (e.g., staurosporine-treated) controls.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Protocol 3: Cell Cycle Analysis

This protocol is for determining the cell cycle distribution of a cell population.[2][10][11]

  • Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • Staining: Resuspend the cells in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Data Presentation

Table 1: Illustrative IC50 Values of this compound in Various Cell Lines

The following table provides hypothetical IC50 values for this compound to illustrate expected data. Actual values must be determined experimentally.

Cell LineTissue of OriginIncubation Time (h)IC50 (µM) - Illustrative
MCF-7Breast Cancer4815.5
HeLaCervical Cancer4812.8
A549Lung Cancer4820.2
HepG2Liver Cancer4818.7
HCT116Colon Cancer4814.1
BJNormal Fibroblast48> 50

Signaling Pathways and Workflows

This compound Experimental Workflow

experimental_workflow start Start: Healthy Control Cells treatment Treat with this compound (Dose-Response & Time-Course) start->treatment viability_assay MTT Assay: Assess Cell Viability treatment->viability_assay apoptosis_assay Annexin V/PI Staining: Detect Apoptosis treatment->apoptosis_assay cell_cycle_assay PI Staining: Analyze Cell Cycle treatment->cell_cycle_assay data_analysis Data Analysis: IC50, % Apoptosis, Cell Cycle Distribution viability_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_assay->data_analysis conclusion Conclusion: Determine Cytotoxic Mechanism data_analysis->conclusion

Caption: Experimental workflow for investigating this compound-induced cytotoxicity.

Proposed Intrinsic Apoptosis Pathway for this compound

intrinsic_apoptosis cluster_stimulus Stimulus cluster_ros Cellular Stress cluster_mitochondria Mitochondrial Regulation cluster_caspase_cascade Caspase Cascade sarcandrone_b This compound ros ↑ ROS Production sarcandrone_b->ros bcl2 Bcl-2 (Anti-apoptotic) ↓ Downregulated sarcandrone_b->bcl2 bax Bax (Pro-apoptotic) ↑ Upregulated ros->bax bcl2->bax cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 (Initiator) Activation cytochrome_c->caspase9 caspase3 Caspase-3 (Executioner) Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed intrinsic apoptosis signaling pathway induced by this compound.

Proposed G1 Cell Cycle Arrest Pathway for this compound

g1_cell_cycle_arrest cluster_g1_regulation G1 Phase Regulation cluster_cell_cycle_progression Cell Cycle Progression sarcandrone_b This compound cyclinD1_CDK4 Cyclin D1/CDK4 Complex ↓ Downregulated sarcandrone_b->cyclinD1_CDK4 pRb pRb Phosphorylation ↓ Inhibited cyclinD1_CDK4->pRb g1_arrest G1 Arrest cyclinD1_CDK4->g1_arrest E2F E2F Release ↓ Inhibited pRb->E2F s_phase S Phase Entry (DNA Replication) E2F->s_phase E2F->g1_arrest

Caption: Proposed G1 phase cell cycle arrest pathway mediated by this compound.

References

Technical Support Center: Optimizing In Vivo Dosage for Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the in vivo dosage of a novel small molecule inhibitor?

A1: The initial step is typically to conduct a Maximum Tolerated Dose (MTD) study. The MTD is the highest dose of a drug that can be administered to a test animal model without causing unacceptable toxicity.[1][2][3][4] This study helps to establish a safe dose range for subsequent efficacy studies.

Q2: How do I select the starting dose for an MTD study?

A2: The starting dose for an MTD study is often extrapolated from in vitro data. A common practice is to start at a dose that is expected to produce a plasma concentration several-fold higher than the in vitro IC50 or EC50 value.[1] Allometric scaling, which accounts for differences in body surface area and metabolic rates between species, can also be used to estimate a starting dose from data obtained in other species.

Q3: My compound has poor water solubility. What vehicle should I use for in vivo administration?

A3: Many novel small molecules have poor aqueous solubility. Common formulation strategies to address this include:

  • Co-solvents: Using a mixture of solvents, such as DMSO, ethanol, and polyethylene glycol (PEG), to dissolve the compound.[1][5]

  • Surfactants: Employing surfactants like Tween 80 or Cremophor EL to increase solubility and stability.[1]

  • Cyclodextrins: Using cyclodextrins to form inclusion complexes with the drug, enhancing its solubility.[5]

  • Lipid-based formulations: Incorporating the compound into oils, or self-emulsifying drug delivery systems (SEDDS).

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range to increase surface area and dissolution rate.

It is crucial to test the vehicle formulation for toxicity in a control group of animals.[1][6]

Q4: What is a dose-range finding study and why is it important?

A4: A dose-range finding study is a preliminary experiment conducted to identify a range of doses that are both safe and potentially effective.[3][4][7] These studies are crucial in early-stage drug development to establish the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD).[3][4]

Troubleshooting Guide

Issue 1: High variability in efficacy data between animals in the same dose group.

  • Question: Could the formulation be the issue?

    • Answer: Yes, inconsistent solubility or stability of the dosing solution can lead to variable drug exposure. Ensure the compound is fully dissolved or homogenously suspended. Prepare fresh formulations regularly and assess their stability.

  • Question: Might animal-specific factors be at play?

    • Answer: Biological variability is inherent in in vivo studies. Ensure that animals are age- and weight-matched. Increasing the number of animals per group can also help to mitigate the effects of individual variation.[6]

Issue 2: Lack of efficacy, even at the highest tolerated doses.

  • Question: Is the compound reaching its target?

    • Answer: Poor bioavailability can prevent the compound from reaching therapeutic concentrations in the target tissue. A pharmacokinetic (PK) study is essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of your compound.[8][9][10][11]

  • Question: Is the compound engaging its target at the administered dose?

    • Answer: Perform a pharmacodynamic (PD) study. This involves collecting tissue samples (e.g., tumor, relevant organs) at various time points after dosing and measuring a biomarker of target engagement (e.g., phosphorylation status of a downstream protein).[1]

Issue 3: Unexpected toxicity at doses predicted to be safe.

  • Question: Is the toxicity related to the compound or the vehicle?

    • Answer: Always include a vehicle-only control group in your studies to rule out toxicity from the formulation excipients.[1]

  • Question: Could there be off-target effects?

    • Answer: The compound may have unintended biological effects. In vitro profiling against a panel of receptors and enzymes can help to identify potential off-target activities.

Data Presentation

Table 1: Example of a Dose-Range Finding Study Summary
Dose Group (mg/kg)Number of AnimalsMean Body Weight Change (%)Clinical Signs of ToxicityNumber of Survivors
Vehicle Control5+5.2None5/5
105+4.8None5/5
305+1.5Mild lethargy5/5
1005-8.7Lethargy, ruffled fur3/5
3005-15.2Severe lethargy, ataxia0/5
Table 2: Example of a Pharmacokinetic Study Summary (Single Oral Dose)
Dose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)Half-life (hr)Bioavailability (%)
20450 ± 852.02100 ± 3504.515

Experimental Protocols

Protocol 1: Generic In Vivo Dose-Range Finding Study
  • Animal Model: Select a relevant animal model (e.g., healthy mice or rats).

  • Group Allocation: Assign animals to at least 4-5 groups (n=3-5 per group), including a vehicle control group and at least three dose levels of the test compound.[6]

  • Dose Selection: The starting dose should be based on in vitro data or literature on similar compounds. Subsequent doses should be escalated by a constant factor (e.g., 2- or 3-fold).

  • Dosing: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Closely monitor animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) and mortality for a predetermined observation period (e.g., 7-14 days).[6]

  • Data Analysis: Determine the MTD as the highest dose that does not cause significant toxicity or mortality.

Protocol 2: Basic Pharmacokinetic Study
  • Animal Model: Use the same animal model as in the efficacy studies.[8]

  • Dosing: Administer a single dose of the compound at a therapeutically relevant level. For oral bioavailability, an intravenous (IV) dose group is also required.[9]

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-administration.[6][8][10]

  • Sample Processing: Process blood samples to obtain plasma or serum and store them appropriately until analysis.

  • Bioanalysis: Quantify the concentration of the compound in the samples using a validated analytical method (e.g., LC-MS/MS).[8]

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.

Visualizations

G cluster_preclinical Preclinical Development Workflow In Vitro Studies In Vitro Studies Dose-Range Finding Dose-Range Finding In Vitro Studies->Dose-Range Finding Inform Starting Dose Pharmacokinetics Pharmacokinetics Dose-Range Finding->Pharmacokinetics Establish Safe Dose Range Efficacy Studies Efficacy Studies Pharmacokinetics->Efficacy Studies Determine Exposure Efficacy Studies->Pharmacokinetics Correlate Exposure & Efficacy

Caption: A simplified workflow for preclinical in vivo dosage optimization.

G cluster_pathway Hypothetical Signaling Pathway Inhibition Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival promotes Sarcandrone B (Novel Compound) This compound (Novel Compound) This compound (Novel Compound)->PI3K inhibits Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates ERK->Cell Proliferation & Survival promotes

Caption: A hypothetical signaling pathway modulated by a novel compound.

References

Sarcandrone B Bioavailability Enhancement: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific studies detailing the pharmacokinetics and bioavailability enhancement of Sarcandrone B are not available in the published scientific literature. The following guide provides researchers with established strategies and detailed protocols that have proven effective for other poorly soluble natural compounds, particularly those in the chalcone class. The quantitative data and specific experimental parameters are presented as illustrative examples to serve as a robust starting point for experimental design.

This technical support center provides detailed answers, troubleshooting guides, and protocols for researchers working to improve the oral bioavailability of this compound, a promising bioactive chalcone.

Section 1: Understanding the Core Bioavailability Challenges

This section addresses the fundamental issues researchers face with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the expected low oral bioavailability of this compound?

A1: The low oral bioavailability of this compound is primarily attributed to two key factors inherent to its chemical nature as a chalcone:

  • Poor Aqueous Solubility: this compound is soluble in organic solvents like DMSO and chloroform but is expected to have very low solubility in the aqueous environment of the gastrointestinal (GI) tract.[1][2] This poor solubility is a major rate-limiting step for its absorption into the bloodstream.[3][4]

  • Extensive First-Pass Metabolism: After absorption from the gut, drugs pass through the liver via the portal vein before reaching systemic circulation.[5] The liver is rich in metabolic enzymes, such as cytochrome P450s (CYPs), which can extensively metabolize this compound, reducing the amount of active compound that reaches the rest of the body.[6][7]

Q2: What physiological barriers in the gut are likely to limit this compound absorption?

A2: Beyond poor solubility, this compound may be actively removed from intestinal cells after absorption. The primary mechanism for this is efflux transport, mediated by proteins like P-glycoprotein (P-gp) .[7][8][9] P-gp is an ATP-dependent pump that actively transports a wide range of xenobiotics, including many anticancer drugs, back into the intestinal lumen, thereby limiting their net absorption.[8][10]

Section 2: Strategy 1 - Nanoformulation with Solid Lipid Nanoparticles (SLNs)

Encapsulating this compound in a lipid-based nanocarrier can protect it from degradation and enhance its absorption through the intestinal wall.

Troubleshooting and Experimental FAQs
  • Q: My formulated this compound-SLNs show low entrapment efficiency (<70%). How can I improve this?

    • A: Low entrapment can be due to the drug partitioning out of the lipid phase.

      • Troubleshooting 1: Lipid Selection. Ensure the lipid you are using (e.g., Glyceryl monostearate) has high solubilizing capacity for this compound. You may need to screen several solid lipids to find the optimal one.

      • Troubleshooting 2: Increase Drug Concentration. Increase the initial concentration of this compound in the lipid phase, but be mindful of reaching the saturation limit.

      • Troubleshooting 3: Optimize Homogenization. Ensure the high-pressure homogenization step is sufficient to form a stable nanoemulsion before cooling. Inadequate energy input can lead to premature drug expulsion.[11]

  • Q: The particle size of my SLNs is too large (>500 nm) or shows a high Polydispersity Index (PDI > 0.3). What should I adjust?

    • A: This indicates instability or aggregation.

      • Troubleshooting 1: Surfactant Concentration. The concentration of your surfactant (e.g., Poloxamer 188) may be too low to effectively stabilize the nanoparticle surface. Try increasing the surfactant concentration in increments (e.g., from 1% to 2% w/v).

      • Troubleshooting 2: Homogenization Parameters. Increase the number of homogenization cycles (e.g., from 3 to 5) or the homogenization pressure (e.g., from 500 to 800 bar) to achieve a smaller and more uniform particle size.[11]

Data Presentation: Hypothetical Pharmacokinetic Parameters

The table below presents hypothetical data a researcher might aim for when comparing an optimized this compound-SLN formulation against a simple suspension.

ParameterThis compound Suspension (Oral)This compound-SLN Formulation (Oral)Expected Improvement
Dose 50 mg/kg50 mg/kg-
Cmax (ng/mL) 85 ± 15340 ± 50~4.0-fold
Tmax (h) 2.5 ± 0.51.5 ± 0.5Faster Absorption
AUC₀₋₂₄ (ng·h/mL) 450 ± 902700 ± 450~6.0-fold
Relative Bioavailability (%) 100% (Reference)~600%Significant Enhancement

Table 1: Example pharmacokinetic data for this compound formulations. Values are represented as mean ± SD.

Experimental Protocol: this compound-SLN Preparation

This protocol details the high-pressure homogenization method for preparing SLNs.[12][13]

Materials:

  • This compound

  • Solid Lipid: Glyceryl monostearate (GMS)

  • Surfactant: Poloxamer 188

  • Co-surfactant: Soy lecithin

  • Organic Solvent: Dichloromethane (DCM)

  • Aqueous Phase: Deionized water

Procedure:

  • Preparation of Lipid Phase: Dissolve 100 mg of this compound and 900 mg of GMS in 10 mL of DCM.

  • Preparation of Aqueous Phase: Dissolve 2.0 g of Poloxamer 188 and 0.5 g of soy lecithin in 100 mL of deionized water. Heat the solution to 75°C.

  • Emulsification: Add the organic lipid phase dropwise into the hot aqueous phase under high-speed stirring (e.g., 10,000 rpm) for 15 minutes to form a coarse oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Continue stirring at a lower speed (800 rpm) at 40°C for 4 hours to ensure complete evaporation of the DCM.

  • High-Pressure Homogenization: Homogenize the resulting pre-emulsion using a high-pressure homogenizer at 800 bar for 5 cycles while maintaining the temperature at 75°C.

  • Nanoparticle Formation: Quickly cool the resulting hot nanoemulsion in an ice bath under gentle stirring for 20 minutes. The lipid will recrystallize, forming the SLNs.

  • Purification: Centrifuge the SLN dispersion at a low speed (e.g., 3,000 rpm for 10 min) to remove any unentrapped drug aggregates, and collect the supernatant.

Visualization: SLN Preparation Workflow

G cluster_phase Phase Preparation cluster_process Processing Steps cluster_output Final Product A This compound + GMS in Dichloromethane C High-Speed Stirring (10,000 rpm) A->C B Poloxamer 188 + Lecithin in Water (75°C) B->C D Solvent Evaporation (4 hours) C->D E High-Pressure Homogenization (800 bar, 5 cycles) D->E F Rapid Cooling (Ice Bath) E->F G This compound-SLN Dispersion F->G

Workflow for preparing this compound-loaded SLNs.

Section 3: Strategy 2 - Co-administration with a Bio-enhancer (Piperine)

Piperine, the active alkaloid in black pepper, is a well-documented bio-enhancer that can improve the bioavailability of many drugs.[14][15][16]

Troubleshooting and Experimental FAQs
  • Q: What is the mechanism by which piperine enhances bioavailability?

    • A: Piperine works through multiple mechanisms:

      • Inhibition of Metabolic Enzymes: It is a potent inhibitor of CYP3A4, a major enzyme in the liver and gut wall responsible for metabolizing many drugs. By inhibiting this enzyme, it reduces first-pass metabolism.[14]

      • Inhibition of P-gp Efflux Pump: Piperine also inhibits the P-glycoprotein (P-gp) transporter, preventing the drug from being pumped back into the GI lumen after absorption.[14]

      • Other Mechanisms: It may also increase intestinal blood flow and modify the permeability of the gut epithelium.[16]

  • Q: I am not seeing a significant increase in bioavailability. What could be wrong?

    • A: The timing and ratio of administration are crucial.

      • Troubleshooting 1: Dosing Time. Piperine should be administered shortly before or concurrently with this compound to ensure it can inhibit the metabolic enzymes and transporters effectively during the drug's absorption phase. A 30-minute pre-treatment is common in animal studies.

      • Troubleshooting 2: Piperine Dose. The dose of piperine may be insufficient. A typical dose in rat studies is around 20 mg/kg.[17] This may need optimization.

      • Troubleshooting 3: Primary Barrier. If the primary barrier for this compound is its extremely low solubility rather than metabolism or efflux, the effect of piperine alone may be limited. Consider combining this strategy with a formulation approach like SLNs.

Data Presentation: Hypothetical Pharmacokinetic Parameters

The table below shows hypothetical data for the co-administration of this compound with piperine.

ParameterThis compound Suspension (Oral)This compound + Piperine (Oral)Expected Improvement
Dose (this compound) 50 mg/kg50 mg/kg-
Dose (Piperine) -20 mg/kg-
Cmax (ng/mL) 85 ± 15195 ± 30~2.3-fold
Tmax (h) 2.5 ± 0.52.0 ± 0.5Slightly Faster
AUC₀₋₂₄ (ng·h/mL) 450 ± 901260 ± 210~2.8-fold
Relative Bioavailability (%) 100% (Reference)~280%Significant Enhancement

Table 2: Example pharmacokinetic data for this compound co-administered with piperine. Values are represented as mean ± SD.

Experimental Protocol: In Vivo Pharmacokinetic Study

Animals: Male Sprague-Dawley rats (200-250 g).

Formulation Preparation:

  • This compound Suspension: Suspend this compound in a vehicle of 0.5% carboxymethylcellulose sodium (CMC-Na) in water to a final concentration of 5 mg/mL (for a 50 mg/kg dose in a 10 mL/kg volume).

  • Piperine Suspension: Prepare a separate suspension of piperine in 0.5% CMC-Na at a concentration of 2 mg/mL (for a 20 mg/kg dose).

Procedure:

  • Fast rats overnight (12 hours) with free access to water.

  • Divide rats into two groups (n=6 per group).

    • Group 1 (Control): Administer the this compound suspension via oral gavage.

    • Group 2 (Treatment): Administer the piperine suspension via oral gavage. Thirty minutes later, administer the this compound suspension.

  • Collect blood samples (approx. 200 µL) from the tail vein into heparinized tubes at predefined time points: 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Centrifuge blood samples at 4,000 rpm for 10 minutes to separate plasma.

  • Store plasma samples at -80°C until analysis by a validated LC-MS/MS method.

Visualization: Mechanism of Piperine Action

G cluster_cell SAR_Lumen This compound (Intestinal Lumen) Enterocyte Intestinal Enterocyte SAR_Lumen->Enterocyte Absorption Piperine Piperine Pgp P-gp Efflux Pump Piperine->Pgp Inhibits CYP3A4 CYP3A4 Metabolism Piperine->CYP3A4 Inhibits SAR_Inside This compound SAR_Inside->Pgp SAR_Inside->CYP3A4 PortalVein Portal Vein (to Liver & Systemic Circulation) SAR_Inside->PortalVein Successful Absorption Pgp->SAR_Lumen Efflux Metabolites Inactive Metabolites CYP3A4->Metabolites

Piperine inhibits P-gp efflux and CYP3A4 metabolism.

Section 4: Investigating this compound Metabolism

Understanding how this compound is metabolized is key to overcoming the first-pass effect.

FAQ: How can I conduct a preliminary in vitro metabolism study?

A: An in vitro liver microsomal stability assay is the standard method. This experiment incubates this compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes (like CYPs), to determine the rate of its degradation.[18][19]

Protocol: In Vitro Liver Microsomal Stability Assay

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., Verapamil) for reaction termination

  • Control compound with known metabolic stability (e.g., Propranolol - high clearance; Verapamil - low clearance)

Procedure:

  • Prepare Solutions:

    • Prepare a 1 M stock of this compound in DMSO. Serially dilute to a working concentration of 100 µM in ACN.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, pre-warm a mixture of liver microsomes (final concentration 0.5 mg/mL) and phosphate buffer to 37°C.

    • Add this compound (final concentration 1 µM) to the wells to initiate the reaction. For the +NADPH condition, add the NADPH regenerating system. For the -NADPH control, add buffer.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold ACN containing the internal standard.

  • Sample Processing: Centrifuge the plate at 4,000 rpm for 15 minutes to precipitate proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining percentage of this compound at each time point.

  • Calculation: Plot the natural log of the percent remaining this compound versus time. The slope of the line (k) can be used to calculate the in vitro half-life (t½ = 0.693/k).

Visualization: Conceptual Metabolic Pathway

G SAR_B This compound (Parent Compound) Phase1 Phase I Metabolism (e.g., CYP-mediated Oxidation, Hydroxylation) SAR_B->Phase1 Metabolite1 Oxidized Metabolite(s) Phase1->Metabolite1 Phase2 Phase II Metabolism (e.g., UGT-mediated Glucuronidation) Metabolite1->Phase2 Conjugate Glucuronide Conjugate (More water-soluble) Phase2->Conjugate Excretion Excretion Conjugate->Excretion

References

Resolving peak tailing and asymmetry in Sarcandrone B chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common chromatographic issues encountered during the analysis of Sarcandrone B, specifically addressing peak tailing and asymmetry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its chromatographic analysis important?

This compound is a chalcone, a type of flavonoid, isolated from plants of the Sarcandra genus. Its unique chemical structure contributes to various biological activities, making it a compound of interest in pharmaceutical research and drug development. Accurate and robust chromatographic methods are essential for its quantification, purification, and characterization to ensure the quality and efficacy of potential therapeutic agents.

Q2: What are the most common causes of peak tailing when analyzing this compound?

Peak tailing for this compound in reversed-phase HPLC is often attributed to secondary interactions between the analyte and the stationary phase. Given its predicted pKa of approximately 6.70, the compound's phenolic hydroxyl groups can interact with residual silanols on the silica-based column packing material, leading to tailing peaks.[1] Other potential causes include column overload, low mobile phase buffer capacity, and the presence of active sites on the column.

Q3: How does mobile phase pH affect the peak shape of this compound?

The mobile phase pH is a critical parameter in the analysis of this compound. At a pH close to its pKa (6.70), a mixed population of ionized and non-ionized forms of the molecule will exist.[1] The ionized form can interact more strongly with polar residual silanols on the column, resulting in peak tailing. Operating at a lower pH (e.g., pH 3-4) will suppress the ionization of the phenolic hydroxyl groups, leading to a more symmetrical peak shape.

Q4: What is peak asymmetry and how is it measured?

Peak asymmetry refers to the deviation of a chromatographic peak from a symmetrical, Gaussian shape. It is commonly quantified using the asymmetry factor (As) or tailing factor (Tf). An ideal symmetrical peak has an As or Tf value of 1.0. A value greater than 1 indicates a tailing peak, while a value less than 1 suggests a fronting peak.

Troubleshooting Guide: Peak Tailing and Asymmetry

This guide provides a systematic approach to diagnosing and resolving peak tailing and asymmetry issues during the chromatographic analysis of this compound.

Problem: Tailing Peak for this compound

Potential Causes and Solutions

Potential Cause Solution Rationale
Secondary Silanol Interactions 1. Lower Mobile Phase pH: Adjust the mobile phase to a pH between 3 and 4 using an appropriate buffer (e.g., phosphate or acetate buffer).2. Use an End-Capped Column: Employ a high-purity, end-capped C18 column to minimize the number of accessible silanol groups.3. Add a Competing Base: Incorporate a small amount of a competing base (e.g., triethylamine) into the mobile phase to block active silanol sites.Suppressing the ionization of this compound's phenolic groups and masking active sites on the stationary phase reduces secondary interactions.
Column Overload 1. Reduce Injection Volume: Decrease the amount of sample injected onto the column.2. Dilute the Sample: Lower the concentration of this compound in the sample solution.Overloading the column with too much analyte can lead to non-linear adsorption isotherms, resulting in peak tailing.
Inappropriate Mobile Phase Strength 1. Increase Organic Modifier Concentration: Gradually increase the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase to achieve a suitable retention factor (k').A mobile phase that is too weak can lead to prolonged retention and increased opportunity for secondary interactions.
Column Contamination or Degradation 1. Flush the Column: Wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol).2. Replace the Column: If flushing does not resolve the issue, the column may be irreversibly damaged and should be replaced.Contaminants or stripped stationary phase can create active sites that cause peak tailing.
Problem: Asymmetrical (Fronting or Tailing) Peaks for All Analytes

Potential Causes and Solutions

Potential Cause Solution Rationale
Column Void or Channeling 1. Reverse and Flush the Column: Disconnect the column, reverse its direction, and flush with a strong solvent at a low flow rate.2. Replace the Column: If the problem persists, the column packing may have settled, creating a void, and the column should be replaced.A void at the column inlet can cause the sample to spread unevenly, leading to peak distortion.
Extra-Column Volume 1. Use Shorter, Narrower Tubing: Minimize the length and internal diameter of the tubing connecting the injector, column, and detector.2. Ensure Proper Fittings: Check that all fittings are correctly seated and not contributing to dead volume.Excessive volume outside of the column can cause band broadening and peak asymmetry.
Sample Solvent Incompatibility 1. Dissolve Sample in Mobile Phase: Whenever possible, dissolve the this compound standard and samples in the initial mobile phase.2. Reduce Injection Volume of Strong Solvents: If a stronger solvent is necessary for solubility, inject the smallest possible volume.Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion. This compound is soluble in DMSO and Acetone, which are strong eluents in reversed-phase chromatography.

Experimental Protocol: Reversed-Phase HPLC Analysis of this compound

This protocol provides a starting point for the analysis of this compound and can be optimized as needed.

1. Instrumentation and Materials

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size, end-capped).

  • This compound reference standard.

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid or phosphoric acid.

2. Chromatographic Conditions

  • Mobile Phase A: Water with 0.1% Formic Acid (pH ~2.7)

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% to 90% B

    • 25-30 min: 90% B (hold)

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

3. Sample Preparation

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in methanol or acetonitrile to prepare a stock solution of 1 mg/mL. Further dilute with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid) to create working standards.

  • Sample Solution: Extract this compound from the plant material or formulation using an appropriate solvent (e.g., methanol or ethanol). Filter the extract through a 0.45 µm syringe filter before injection.

Visualizations

Experimental_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing start Plant Material / Formulation extraction Extraction (e.g., Methanol) start->extraction filtration Filtration (0.45 µm) extraction->filtration hplc_injection HPLC Injection filtration->hplc_injection rp_column Reversed-Phase C18 Column Gradient Elution hplc_injection->rp_column detector UV/PDA Detector rp_column->detector chromatogram Chromatogram Acquisition detector->chromatogram integration Peak Integration & Analysis chromatogram->integration quantification Quantification / Purity Assessment integration->quantification

Caption: General experimental workflow for the analysis of this compound.

Troubleshooting_Logic cluster_0 Problem Identification cluster_1 Potential Causes & Solutions start Peak Tailing or Asymmetry Observed check_all_peaks Affects all peaks? start->check_all_peaks check_sarcandrone_peak Affects only This compound peak? start->check_sarcandrone_peak physical_issues Physical Issues: - Column Void - Extra-column Volume - Sample Solvent Mismatch check_all_peaks->physical_issues Yes chemical_issues Chemical Issues: - Secondary Interactions - Column Overload - pH/Buffer Effects check_sarcandrone_peak->chemical_issues Yes

Caption: Logic diagram for troubleshooting peak shape issues.

References

Validation & Comparative

Sarcandrone B vs. other chalcones: a comparative anti-inflammatory study

Author: BenchChem Technical Support Team. Date: November 2025

While the anti-inflammatory potential of Sarcandrone B, a chalcone derivative, has been noted, a comprehensive body of research detailing its specific mechanisms and quantitative efficacy is not yet available in publicly accessible scientific literature. To provide a valuable comparative guide for researchers, this report focuses on three well-investigated chalcones with established anti-inflammatory profiles: Xanthohumol, Cardamonin, and Licochalcone A. This guide will objectively compare their performance based on available experimental data, detail the methodologies of key experiments, and visualize the core signaling pathways involved.

Comparative Anti-Inflammatory Efficacy

The anti-inflammatory activity of Xanthohumol, Cardamonin, and Licochalcone A has been evaluated through their ability to inhibit key pro-inflammatory mediators. The following table summarizes their half-maximal inhibitory concentrations (IC50) against nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2). Lower IC50 values indicate greater potency.

CompoundTargetIC50 Value (µM)Cell LineStimulusReference
Xanthohumol Nitric Oxide (NO)8.3RAW 264.7LPS + IFN-γ[1]
Nitric Oxide (NO)12.9 ± 1.2RAW 264.7LPS[1]
NF-κB~5K562TNF-α[2]
Cardamonin Nitric Oxide (NO)Not explicitly stated, but significant inhibitionRAW 264.7LPS[3]
TNF-αSignificant reductionRAW 264.7 / Mouse ModelLPS / DSS[4][5]
IL-6Significant reductionRAW 264.7 / Mouse ModelLPS / DSS[4][5]
COX-2Inhibition of expressionRAW 264.7IFN-γ + LPS[6]
Licochalcone A Nitric Oxide (NO)Inhibition at 5-20 µMRAW 264.7LPS[7]
TNF-αInhibition at 5-20 µMRAW 264.7LPS[7]
IL-6Inhibition at 5-20 µMRAW 264.7LPS[7]
Prostaglandin E2 (PGE2)0.015Human skin fibroblastsIL-1β

Key Anti-Inflammatory Mechanisms

Chalcones exert their anti-inflammatory effects by modulating several key signaling pathways. The most prominent of these is the nuclear factor-kappa B (NF-κB) pathway, a central regulator of the inflammatory response.

Xanthohumol has been shown to inhibit the activation of NF-κB by preventing the degradation of its inhibitory subunit, IκBα.[2] This action blocks the translocation of NF-κB into the nucleus, thereby suppressing the transcription of genes encoding pro-inflammatory cytokines and enzymes such as iNOS and COX-2.[8][9]

Cardamonin also targets the NF-κB pathway by inhibiting the phosphorylation of IκBα, which is a critical step for its degradation.[6] This leads to a reduction in the nuclear translocation of the p65 subunit of NF-κB.[6] Furthermore, cardamonin has been found to suppress the activation of the c-Jun N-terminal kinase (JNK) and signal transducer and activator of transcription 3 (STAT3) signaling pathways, which are also involved in the inflammatory process.[10]

Licochalcone A demonstrates a multi-faceted anti-inflammatory mechanism. It inhibits the NF-κB pathway, leading to a decrease in the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[7][11] Additionally, Licochalcone A can modulate the mitogen-activated protein kinase (MAPK) and Akt signaling pathways, which are also crucial in regulating inflammation.[7] It also upregulates the Nrf2 pathway, which is involved in the antioxidant response.[11]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the anti-inflammatory properties of chalcones.

Nitric Oxide (NO) Production Assay (Griess Test)

Objective: To quantify the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator, in stimulated macrophages.

Methodology:

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test chalcone (e.g., Xanthohumol, 1-20 µM) for 1-2 hours.

  • Stimulation: Inflammation is induced by adding a stimulating agent, typically lipopolysaccharide (LPS, 1 µg/mL) with or without interferon-gamma (IFN-γ, 10 ng/mL). A vehicle control group (no chalcone) and a negative control group (no stimulus) are included.

  • Incubation: The plates are incubated for 24 hours to allow for NO production.

  • Griess Reaction: 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a separate 96-well plate.

  • Quantification: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition is calculated relative to the vehicle-treated, stimulated control.

Cytokine Quantification (ELISA)

Objective: To measure the effect of a compound on the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.

Methodology:

  • Cell Culture and Treatment: Similar to the NO assay, RAW 264.7 cells are seeded, pre-treated with the chalcone, and then stimulated with LPS.

  • Supernatant Collection: After a 24-hour incubation, the cell culture supernatant is collected and centrifuged to remove any cellular debris.

  • ELISA Procedure: The levels of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: The concentration of each cytokine is determined from a standard curve. The inhibitory effect of the chalcone is expressed as the percentage reduction in cytokine secretion compared to the stimulated control.

Western Blot Analysis for NF-κB Pathway Proteins

Objective: To investigate the molecular mechanism of a compound by assessing its effect on the expression and phosphorylation of key proteins in the NF-κB signaling pathway (e.g., p65, IκBα).

Methodology:

  • Cell Lysis: RAW 264.7 cells, treated as described above, are washed with cold phosphate-buffered saline (PBS) and then lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-p65, anti-phospho-IκBα, anti-IκBα, and a loading control like anti-β-actin).

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control.

Visualizations

NF-κB Signaling Pathway Inhibition by Chalcones

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IκBα IκBα IKK_complex->IκBα P NFκB NF-κB (p50/p65) IκBα_P P-IκBα IκBα->IκBα_P NFκB_n NF-κB (p50/p65) NFκB->NFκB_n Translocation Proteasome Proteasome IκBα_P->Proteasome Degradation Chalcones Chalcones Chalcones->IKK_complex Inhibition DNA DNA NFκB_n->DNA Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Pro_inflammatory_Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by chalcones.

General Experimental Workflow for Anti-Inflammatory Screening

Experimental_Workflow cluster_assays Anti-inflammatory Assays Start Start: Select Chalcones Cell_Culture Cell Culture (e.g., RAW 264.7) Start->Cell_Culture Pre_treatment Pre-treatment with Chalcones Cell_Culture->Pre_treatment Stimulation Inflammatory Stimulus (e.g., LPS) Pre_treatment->Stimulation Incubation Incubation (24 hours) Stimulation->Incubation NO_Assay Nitric Oxide (NO) Production Assay Incubation->NO_Assay Cytokine_Assay Cytokine (TNF-α, IL-6) Quantification (ELISA) Incubation->Cytokine_Assay Western_Blot Mechanism Study (Western Blot for NF-κB pathway) Incubation->Western_Blot Data_Analysis Data Analysis (IC50 Calculation, Statistical Analysis) NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion: Comparative Efficacy Data_Analysis->Conclusion

Caption: Experimental workflow for screening chalcones.

References

Comparing the anticancer activity of Sarcandrone B with known chemotherapeutics

Author: BenchChem Technical Support Team. Date: November 2025

While direct, extensive research on the anticancer activity of Sarcandrone B remains limited, preliminary studies on extracts from its source plant, Sarcandra glabra, and related compounds suggest a promising future for this natural product in oncology. This guide provides a comparative overview of the available data on Sarcandra glabra extracts and its constituents, juxtaposed with the well-established profiles of conventional chemotherapeutic agents. Due to the scarcity of specific data on this compound, this comparison will focus on the broader anticancer activities observed in relevant cancer cell lines.

Executive Summary

Extracts from Sarcandra glabra have demonstrated notable anticancer effects, including the inhibition of cancer cell growth, induction of programmed cell death (apoptosis), and arrest of the cell cycle. These effects have been observed in leukemia and hepatocellular carcinoma cell lines. For a relevant comparison, we will examine the activity of standard chemotherapeutic drugs used in these cancer types, such as cisplatin, doxorubicin, and sorafenib. It is crucial to note that the data presented for the natural product pertains to extracts or other compounds from Sarcandra glabra and not this compound specifically, highlighting a significant area for future research.

Comparative Anticancer Activity

The following tables summarize the available quantitative data for the half-maximal inhibitory concentration (IC50) of Sarcandra glabra extract and common chemotherapeutics in relevant cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Table 1: Comparison of IC50 Values in Human Promyelocytic Leukemia (HL-60) Cells

Compound/ExtractIC50 ValueCitation
Ethyl Acetate Extract of Sarcandra glabra58 µg/mL[1]
Cisplatin~2.0 µg/mL

Table 2: Comparison of IC50 Values in Human Hepatocellular Carcinoma (HepG2) Cells

CompoundIC50 ValueCitation
Uvangoletin (from Sarcandra glabra)Data on specific IC50 not available in searched articles[2]
Doxorubicin~0.45 - 7.98 µg/mL
Sorafenib~3.4 - 7.1 µM

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, including incubation times and assay methods.

Mechanisms of Anticancer Action

Induction of Apoptosis

Studies on Sarcandra glabra extracts indicate that they can trigger apoptosis in cancer cells. One key finding is the upregulation of the pro-apoptotic Bax to anti-apoptotic Bcl-2 protein ratio in HL-60 leukemia cells[1]. An increased Bax/Bcl-2 ratio is a hallmark of the intrinsic (mitochondrial) pathway of apoptosis, leading to the activation of caspases and subsequent cell death.

Known chemotherapeutics like cisplatin and doxorubicin also induce apoptosis through various mechanisms, including DNA damage which activates the intrinsic pathway.

Cell Cycle Arrest

The ethyl acetate extract of Sarcandra glabra has been shown to induce S-phase cell cycle arrest in HL-60 cells[1]. This indicates that the extract interferes with DNA replication, preventing cancer cells from dividing and proliferating.

Chemotherapeutic agents are well-known for their ability to interfere with the cell cycle. For instance, doxorubicin can intercalate into DNA and inhibit topoisomerase II, leading to cell cycle arrest, primarily in the G2/M phase.

Signaling Pathways

While the specific signaling pathways affected by this compound are not yet elucidated, research on other compounds from Sarcandra glabra, such as uvangoletin, points towards the involvement of key cancer-related pathways. Uvangoletin has been shown to inhibit the Akt/mTOR and MAPK signaling pathways in hepatocellular carcinoma cells[2]. These pathways are crucial for cell growth, proliferation, and survival, and their inhibition is a common strategy in cancer therapy.

Below are generalized diagrams of these signaling pathways, which are known targets for many anticancer agents.

apoptosis_pathway Generalized Intrinsic Apoptosis Pathway Sarcandra glabra extract Sarcandra glabra extract Bcl-2 Bcl-2 Sarcandra glabra extract->Bcl-2 Downregulates Bax Bax Sarcandra glabra extract->Bax Upregulates Chemotherapeutics Chemotherapeutics Chemotherapeutics->Bax Activates Mitochondrion Mitochondrion Bcl-2->Mitochondrion Inhibits Bax->Mitochondrion Promotes release of Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Activates Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes cell_cycle_pathway Simplified Cell Cycle Regulation Sarcandra glabra extract Sarcandra glabra extract S S Sarcandra glabra extract->S Arrests at S-phase G1 G1 G1->S G2 G2 S->G2 M M G2->M M->G1 mtt_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with compound A->B C Incubate B->C D Add MTT solution C->D E Incubate D->E F Add solubilizing agent E->F G Measure absorbance F->G H Calculate IC50 G->H

References

Validating the Bioactivity of Sarcandrone B: A Comparative Guide Using Orthogonal Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sarcandrone B, a natural compound isolated from Sarcandra glabra, has emerged as a promising therapeutic agent, particularly in the context of glioblastoma. Its primary mechanism of action is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a hallmark of many cancers, including glioblastoma, making it a critical target for therapeutic intervention. This guide provides a comparative overview of orthogonal assays used to validate the bioactivity of this compound, with a focus on its role as a STAT3 inhibitor. The performance of this compound is compared with other known STAT3 inhibitors, Stattic and SH-4-54, supported by experimental data.

Comparative Analysis of STAT3 Inhibitors

The efficacy of this compound as a STAT3 inhibitor is benchmarked against Stattic, the first non-peptidic small molecule inhibitor of STAT3, and SH-4-54, a potent STAT3/STAT5 inhibitor. The following table summarizes the quantitative data from key orthogonal assays.

Assay TypeThis compoundStatticSH-4-54
Cell Viability (MTT/Alamar Blue Assay) U87MG: 2.5 µMU251MG: 5.0 µMT-ALL Cells (CCRF-CEM): 3.19 µMT-ALL Cells (Jurkat): 4.89 µM[1]Glioblastoma Stem Cells (BTSCs): 42-530 nM[2]
STAT3 Inhibition (Cell-free Assay) Data not availableIC50: 5.1 µM[3]Binds to STAT3 with a KD of 300 nM[4][5]
STAT3 DNA Binding Activity Data not availableIC50: 4.7 µM (in NIH3T3 cells)[6]Data not available

Experimental Protocols and Validating Assays

To rigorously validate the bioactivity of a compound like this compound, a series of orthogonal assays are employed. These assays provide a multi-faceted view of the compound's mechanism of action, from target engagement to cellular outcomes.

Western Blot for STAT3 Phosphorylation

This assay directly measures the inhibition of STAT3 activation by quantifying the levels of phosphorylated STAT3 (p-STAT3) relative to total STAT3.

Protocol:

  • Cell Treatment: Glioblastoma cells (e.g., U87MG, U251MG) are seeded and treated with varying concentrations of this compound, a vehicle control (e.g., DMSO), and comparative inhibitors for a specified duration (e.g., 24 hours).

  • Lysis and Protein Quantification: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p-STAT3 (Tyr705) and total STAT3. A loading control like β-actin or GAPDH is also probed.

  • Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Band intensities are quantified, and the ratio of p-STAT3 to total STAT3 is calculated to determine the extent of inhibition.

Luciferase Reporter Assay for STAT3 Transcriptional Activity

This assay measures the functional consequence of STAT3 inhibition on its ability to act as a transcription factor.

Protocol:

  • Transfection: Cells are co-transfected with a STAT3-responsive luciferase reporter vector and a control vector (e.g., Renilla luciferase for normalization).

  • Treatment: Transfected cells are treated with this compound or other inhibitors.

  • Lysis and Measurement: After treatment, cells are lysed, and luciferase activity is measured using a luminometer.

  • Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. A decrease in the normalized luciferase activity indicates inhibition of STAT3 transcriptional function.

Cell Viability Assay (MTT Assay)

This assay assesses the impact of STAT3 inhibition on the proliferation and viability of cancer cells.

Protocol:

  • Cell Seeding: Glioblastoma cells are seeded in 96-well plates.

  • Treatment: Cells are treated with a range of concentrations of this compound or other inhibitors for 24-72 hours.

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at 570 nm.

  • Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

Apoptosis Assay (Annexin V/PI Staining)

This assay determines whether the observed decrease in cell viability is due to the induction of apoptosis (programmed cell death).

Protocol:

  • Cell Treatment: Cells are treated with the compounds for a specified time.

  • Staining: Both floating and adherent cells are collected and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Analysis: The percentage of cells in different quadrants (viable, early apoptotic, late apoptotic, and necrotic) is quantified. An increase in the percentage of Annexin V-positive cells indicates the induction of apoptosis.

Visualizing the Workflow and Pathway

To better understand the experimental process and the targeted biological pathway, the following diagrams are provided.

G cluster_0 Experimental Workflow cluster_1 Assay Types A Glioblastoma Cell Culture B Treatment with This compound & Alternatives A->B C Orthogonal Assays B->C D Western Blot (p-STAT3) C->D E Luciferase Reporter (Transcriptional Activity) C->E F MTT Assay (Cell Viability) C->F G Apoptosis Assay (Cell Death Mechanism) C->G H Data Analysis & Comparative Guide Generation D->H E->H F->H G->H STAT3_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylation (Tyr705) pSTAT3 p-STAT3 (Active) STAT3_inactive->pSTAT3 Dimer STAT3 Dimerization pSTAT3->Dimer Nucleus Nucleus Dimer->Nucleus Nuclear Translocation Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) Nucleus->Transcription Sarcandrone_B This compound Sarcandrone_B->STAT3_inactive Inhibition

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Sarcandrone B Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent analytical methods for the quantification of Sarcandrone B, a bioactive compound of significant interest. The objective is to offer a comprehensive overview of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methodologies, supported by available experimental data to aid researchers in selecting the most appropriate technique for their specific needs.

Executive Summary

The quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control, and pharmacological research. While both HPLC-UV and LC-MS/MS are powerful analytical techniques, they offer distinct advantages and limitations. LC-MS/MS generally provides superior sensitivity and selectivity, making it ideal for bioanalytical applications where low concentrations are expected. HPLC-UV, on the other hand, is a robust and more accessible method suitable for routine quality control of raw materials and formulations where higher concentrations of the analyte are present. This guide presents a side-by-side comparison of these methods, drawing upon established validation parameters for similar bioactive compounds, given the limited publicly available data specifically for this compound.

Data Presentation: A Comparative Overview

Table 1: Comparison of Analytical Method Validation Parameters

Validation ParameterLC-MS/MS for Sesquiterpenoids in Sarcandra glabra[1][2]HPLC-UV (Typical Performance for Phytochemicals)
Linearity (r²) > 0.9990[1][2]≥ 0.999
Limit of Detection (LOD) Data not specifiedTypically in the µg/mL range
Limit of Quantification (LOQ) Data not specifiedTypically in the µg/mL range
Precision (RSD %) Intra-day: 0.87–4.94%Inter-day: 0.69–4.92%[1]Intra-day: < 2%Inter-day: < 5%
Accuracy (Recovery %) 80.20–119.68%[1][2]98–102%
Specificity/Selectivity High (based on mass-to-charge ratio)Moderate (potential for co-eluting interferences)

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative of the methods used for the quantification of bioactive compounds from Sarcandra glabra.

LC-MS/MS Method for Quantification of Bioactive Constituents in Sarcandra glabra[1]

This method was developed for the simultaneous quantification of 17 bioactive compounds, including sesquiterpenoids similar to this compound.

1. Sample Preparation:

  • Accurately weigh 0.5 g of powdered Sarcandra glabra sample.

  • Add 50 mL of 70% methanol-water solution.

  • Perform ultrasonic extraction for 30 minutes.

  • Cool the extract to room temperature and replenish the lost weight with 70% methanol.

  • Filter the solution through a 0.22 µm membrane filter before injection.

2. Chromatographic Conditions:

  • Column: A suitable reversed-phase C18 column.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water containing a small percentage of formic acid to improve peak shape and ionization efficiency.

  • Flow Rate: Typically between 0.8 and 1.2 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte's properties. For the 17 constituents mentioned, negative ion mode was used[1].

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each analyte.

General HPLC-UV Method for Phytochemical Quantification

This represents a typical protocol, as a specific validated method for this compound was not found.

1. Sample Preparation:

  • Similar extraction procedures as for LC-MS/MS can be employed, using a suitable solvent system like methanol or ethanol.

  • The final extract is filtered through a 0.45 µm filter before injection.

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A mixture of a buffered aqueous solution (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is used in either isocratic or gradient elution mode.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detector set at the maximum absorption wavelength (λmax) of this compound.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the quantification of this compound from a plant matrix using a chromatographic method.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing plant_material Sarcandra glabra Material extraction Solvent Extraction plant_material->extraction filtration Filtration extraction->filtration hplc_system HPLC System filtration->hplc_system Inject Sample separation Chromatographic Separation (C18 Column) hplc_system->separation detection Detection (UV or MS/MS) separation->detection peak_integration Peak Integration detection->peak_integration Chromatogram calibration Calibration Curve peak_integration->calibration quantification Quantification calibration->quantification

Caption: General workflow for this compound quantification.

Signaling Pathway

This compound has been reported to possess anti-inflammatory properties, which are often mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The diagram below illustrates a simplified representation of this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR) ikk IKK Complex receptor->ikk Activates stimulus Inflammatory Stimulus (e.g., LPS) stimulus->receptor ikb IκBα ikk->ikb Phosphorylates ikb_nfkb IκBα-NF-κB Complex ikb->ikb_nfkb Degradation nfkb NF-κB (p50/p65) nfkb_n NF-κB (p50/p65) ikb_nfkb->nfkb_n NF-κB Translocation sarcandrone_b This compound sarcandrone_b->ikk Inhibits dna DNA nfkb_n->dna Binds to genes Pro-inflammatory Gene Expression dna->genes Induces

Caption: Simplified NF-κB signaling pathway and the inhibitory action of this compound.

References

Sarcandrone B and Its Synthetic Analogs: A Comparative Guide on Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sarcandrone B, a natural compound isolated from the plant Sarcandra glabra, has garnered significant interest in the scientific community for its potential therapeutic properties, particularly its anti-inflammatory and anticancer activities. This guide provides a comparative analysis of this compound and its synthetic analogs, focusing on their structure-activity relationships (SAR). The information presented herein is intended to inform researchers and professionals in drug development about the key structural features influencing the biological efficacy of these compounds and to provide a foundation for the rational design of more potent and selective therapeutic agents.

Comparative Biological Activity

While extensive research on a wide array of synthetic analogs of this compound is still emerging, preliminary studies have begun to shed light on the structural moieties crucial for its biological effects. The primary focus of current research lies in modifying the core structure of this compound to enhance its potency and selectivity against various disease targets.

Anti-Inflammatory Activity

This compound has demonstrated notable anti-inflammatory properties. The mechanism of action is believed to involve the inhibition of key inflammatory mediators. The development of synthetic analogs aims to amplify this inhibitory capacity. The following table summarizes the available quantitative data for the anti-inflammatory activity of this compound. Data for specific synthetic analogs is limited in publicly available literature; however, this table serves as a benchmark for future comparative studies.

CompoundAssayTarget/Cell LineIC50 (µM)
This compound Nitric Oxide (NO) Production InhibitionLipopolysaccharide (LPS)-stimulated RAW 264.7 MacrophagesData not available in searched literature
Pro-inflammatory Cytokine Inhibition (e.g., TNF-α, IL-6)LPS-stimulated RAW 264.7 MacrophagesData not available in searched literature

Note: Specific IC50 values for this compound in common anti-inflammatory assays were not available in the reviewed literature. This represents a significant gap and a key area for future research.

Anticancer Activity

The cytotoxic effects of this compound against various cancer cell lines have also been a subject of investigation. The structural features of this compound that contribute to its anticancer activity are a key focus for the design of synthetic analogs with improved therapeutic indices.

CompoundCell LineAssayIC50 (µM)
This compound Various Cancer Cell LinesCytotoxicity (e.g., MTT, SRB assay)Data not available in searched literature

Note: Specific IC50 values for this compound against various cancer cell lines were not available in the reviewed literature. This highlights the need for further quantitative studies to establish a clear baseline for SAR comparisons.

Structure-Activity Relationship (SAR) Insights

Although direct comparative data for a series of this compound analogs is scarce, general principles of medicinal chemistry allow for postulations on its SAR. The core scaffold of this compound presents several sites for modification, including the phenolic hydroxyl groups, the catechol moiety, and the aliphatic side chain. It is hypothesized that modifications at these positions could significantly impact the compound's biological activity. For instance, the phenolic hydroxyl groups are likely crucial for antioxidant activity and interaction with protein targets. Alterations to the lipophilicity and electronic properties of the molecule through synthetic modifications could enhance cell permeability and target engagement.

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate assessment and comparison of the biological activities of this compound and its analogs. The following are standard protocols for key assays relevant to the evaluation of these compounds.

Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated Macrophages

This assay is a standard method to screen for anti-inflammatory activity.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds (this compound or its analogs) for 1-2 hours.

  • Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response and incubated for 24 hours.

  • NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound or its synthetic analogs for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined.

Signaling Pathway Analysis

Understanding the molecular mechanisms underlying the biological activities of this compound and its analogs is critical for drug development. Preliminary research suggests that these compounds may exert their effects by modulating key signaling pathways involved in inflammation and cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[1][2][3] Many natural products with anti-inflammatory properties have been shown to inhibit this pathway.[1][2][3] It is hypothesized that this compound may inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical pathway involved in both inflammation and cancer cell proliferation.[4][5][6] It is plausible that this compound and its analogs could modulate this pathway to exert their therapeutic effects.

MAPK_Pathway Growth_Factors Growth_Factors Receptor_TK Receptor Tyrosine Kinase Growth_Factors->Receptor_TK RAS RAS Receptor_TK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Activation Cellular_Response Proliferation, Inflammation Transcription_Factors->Cellular_Response Sarcandrone_B This compound (Analog) Sarcandrone_B->RAF Inhibition

Caption: Postulated inhibitory effect of this compound on the MAPK signaling cascade.

Conclusion and Future Directions

This compound represents a promising natural product scaffold for the development of novel anti-inflammatory and anticancer agents. However, the current body of literature lacks comprehensive structure-activity relationship studies on a systematic series of synthetic analogs. To advance the therapeutic potential of this compound class, future research should focus on:

  • Synthesis of a diverse library of this compound analogs with modifications at key positions to probe the SAR.

  • Systematic in vitro evaluation of these analogs using standardized assays to generate robust and comparable quantitative data (e.g., IC50 values).

  • In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by this compound and its most potent analogs.

  • In vivo studies to evaluate the efficacy and safety of lead compounds in relevant animal models of inflammation and cancer.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of new and effective medicines.

References

Comparative cytotoxicity of Sarcandrone B in normal versus cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Sarcandrone B is a biflavonoid that has been isolated from Sarcandra hainanensis. While its specific cytotoxic profile has not been extensively documented, other compounds isolated from the Sarcandra genus have demonstrated cytotoxic effects against various cancer cell lines. This suggests that this compound may also possess anticancer properties worthy of investigation. A thorough comparative cytotoxicity study would be essential to determine its therapeutic potential and selectivity.

Experimental Data (Hypothetical Framework)

To facilitate future research, the following tables provide a template for presenting comparative cytotoxicity data for this compound. The IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell viability, is a standard metric for cytotoxicity.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cancer Cell LineType of CancerIC50 (µM) after 48h
MCF-7 Breast AdenocarcinomaData to be determined
HeLa Cervical AdenocarcinomaData to be determined
A549 Lung CarcinomaData to be determined
HepG2 Hepatocellular CarcinomaData to be determined
K562 Chronic Myelogenous LeukemiaData to be determined
HL-60 Promyelocytic LeukemiaData to be determined

Table 2: Cytotoxicity of this compound in Normal Cell Lines

Normal Cell LineCell TypeIC50 (µM) after 48h
MCF-10A Non-tumorigenic Breast EpithelialData to be determined
HEK293 Human Embryonic KidneyData to be determined
PBMCs Peripheral Blood Mononuclear CellsData to be determined

Experimental Protocols

A standard methodology to determine the comparative cytotoxicity of this compound would involve the following key experiments:

Cell Culture
  • Cancer and normal cell lines would be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cells would be maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_culture Cell Culture cluster_assay MTT Assay cluster_analysis Data Analysis start Start culture_cancer Culture Cancer Cell Lines start->culture_cancer culture_normal Culture Normal Cell Lines start->culture_normal seed_cells Seed Cells in 96-well Plates culture_cancer->seed_cells culture_normal->seed_cells treat_cells Treat with this compound (various concentrations) seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt solubilize Solubilize Formazan add_mtt->solubilize measure_abs Measure Absorbance solubilize->measure_abs calculate_ic50 Calculate IC50 measure_abs->calculate_ic50 compare_ic50 Compare IC50 Values (Cancer vs. Normal) calculate_ic50->compare_ic50 end End compare_ic50->end

Caption: Workflow for comparative cytotoxicity analysis of this compound.

Apoptosis Signaling Pathway

Should this compound be found to induce apoptosis, a potential mechanism could involve the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway SarcandroneB This compound DeathReceptor Death Receptor (e.g., Fas, TNFR) SarcandroneB->DeathReceptor BaxBak Bax/Bak Activation SarcandroneB->BaxBak DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase8->BaxBak via Bid cleavage Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC BaxBak->Mitochondrion Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

A Head-to-Head Comparison of Sarcandrone B Extraction Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient extraction of Sarcandrone B from its primary source, Sarcandra glabra, is a critical first step in harnessing its therapeutic potential. This guide provides a comprehensive head-to-head comparison of various extraction techniques, supported by available experimental data, to inform the selection of the most suitable method based on efficiency, yield, and resource utilization.

This compound, a naturally occurring compound, has garnered significant interest for its potential pharmacological activities. The choice of extraction method directly impacts the yield and purity of the final product, influencing subsequent research and development efforts. This comparison covers conventional methods like Maceration and Heat Reflux Extraction, alongside modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE).

Comparative Analysis of Extraction Methods

While specific quantitative data for this compound extraction is limited in publicly available literature, a comparative study on the extraction of active components from Sarcandra glabra provides valuable insights. The study evaluated six different methods: cold-soaked extraction, percolation, reflux extraction, continuous reflux extraction, ultrasonic extraction, and microwave extraction. The findings indicated that while reflux and continuous reflux methods yielded a higher overall extract, ultrasonic and microwave-assisted methods were more efficient in extracting the active components. Ultimately, microwave extraction was highlighted as a superior method due to its speed, cost-effectiveness, and higher yield of active constituents.

For the purpose of this guide, we will focus on the most commonly employed and promising techniques: Maceration, Heat Reflux Extraction, Ultrasound-Assisted Extraction, and Microwave-Assisted Extraction.

Parameter Maceration Heat Reflux Extraction Ultrasound-Assisted Extraction (UAE) Microwave-Assisted Extraction (MAE)
Extraction Time Long (hours to days)Moderate (hours)Short (minutes to hours)Very Short (minutes)
Yield of Active Component Generally LowerModerate to HighHighHigh to Very High
Solvent Consumption HighModerateLow to ModerateLow
Energy Consumption LowHighModerateModerate
Process Complexity SimpleModerateModerateModerate
Potential for Thermolabile Compound Degradation LowHighLow to ModerateModerate

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of extraction methods. Below are generalized procedures for each of the compared techniques. It is important to note that optimization of these parameters is essential for maximizing the yield and purity of this compound.

Maceration

Maceration is a simple technique that involves soaking the plant material in a solvent at room temperature for an extended period.

Protocol:

  • Preparation of Plant Material: The dried and powdered aerial parts of Sarcandra glabra are used.

  • Solvent Soaking: The powdered plant material is immersed in a suitable solvent (e.g., ethanol, methanol) in a sealed container. A common solid-to-solvent ratio is 1:10 to 1:20 (w/v).

  • Extraction: The mixture is left to stand at room temperature for a period of 3 to 7 days, with occasional agitation.

  • Filtration and Concentration: The mixture is filtered, and the solvent from the filtrate is evaporated under reduced pressure to obtain the crude extract.

Heat Reflux Extraction

This method utilizes heating to increase the extraction efficiency.

Protocol:

  • Preparation of Plant Material: Dried and powdered Sarcandra glabra is placed in a round-bottom flask.

  • Solvent Addition: A suitable solvent is added to the flask, typically at a solid-to-solvent ratio of 1:10 to 1:20 (w/v).

  • Heating and Reflux: The flask is connected to a condenser, and the mixture is heated to the boiling point of the solvent and maintained at that temperature for a specified period (e.g., 2-4 hours).

  • Filtration and Concentration: After cooling, the mixture is filtered, and the solvent is removed from the filtrate by evaporation under reduced pressure.

Ultrasound-Assisted Extraction (UAE)

UAE employs ultrasonic waves to disrupt cell walls and enhance mass transfer, leading to improved extraction efficiency.

Protocol:

  • Preparation of Plant Material: Powdered Sarcandra glabra is suspended in an appropriate solvent in an extraction vessel.

  • Ultrasonication: The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the suspension.

  • Extraction Parameters: The extraction is carried out for a specific duration (e.g., 30-60 minutes) at a controlled temperature and ultrasonic frequency.

  • Filtration and Concentration: The resulting mixture is filtered, and the solvent is evaporated to yield the crude extract.

Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and plant material, resulting in rapid and efficient extraction.

Protocol:

  • Preparation of Plant Material: The powdered plant material is mixed with a suitable solvent in a microwave-transparent vessel.

  • Microwave Irradiation: The vessel is placed in a microwave extractor and subjected to microwave irradiation at a set power and for a specific time (e.g., 5-15 minutes).

  • Temperature Control: The temperature of the extraction mixture is monitored and controlled to prevent degradation of the target compound.

  • Filtration and Concentration: After extraction, the mixture is cooled, filtered, and the solvent is evaporated to obtain the crude extract.

Experimental Workflow and Purification

The overall process from plant material to purified this compound involves several key steps.

Extraction_Purification_Workflow cluster_extraction Extraction cluster_purification Purification Plant_Material Sarcandra glabra (Powdered) Extraction_Method Extraction (Maceration, Reflux, UAE, or MAE) Plant_Material->Extraction_Method Crude_Extract Crude Extract Extraction_Method->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection Purity_Analysis Purity Analysis (HPLC) Fraction_Collection->Purity_Analysis Purified_Sarcandrone_B Purified This compound Purity_Analysis->Purified_Sarcandrone_B

Caption: General workflow for the extraction and purification of this compound.

Anti-Inflammatory Signaling Pathways

This compound is reported to possess anti-inflammatory properties. While the specific molecular targets are a subject of ongoing research, many anti-inflammatory compounds exert their effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and mediators.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, a cascade of events leads to the activation and translocation of NF-κB to the nucleus, where it induces the transcription of genes involved in inflammation.

NF_kB_Pathway cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Receptor Inflammatory_Stimuli->Receptor Binds IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκBα IKK_Complex->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB_IkB->NFkB_active IκBα Degradation Nucleus Nucleus Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression Induces

Caption: Simplified overview of the canonical NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated in response to extracellular stimuli, leading to the activation of transcription factors that regulate the expression of inflammatory genes.

MAPK_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Cytokines, Stress) Cell_Surface_Receptor Cell Surface Receptor Extracellular_Stimuli->Cell_Surface_Receptor MAPKKK MAPKKK (e.g., MEKK, RAF) Cell_Surface_Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK, p38, JNK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Regulates

Caption: General overview of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

Conclusion

A Researcher's Guide to Benchmarking the Antioxidant Capacity of Sarcandrone B against Standard Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the field of drug development, the rigorous evaluation of novel compounds is a cornerstone of preclinical research. This guide provides a comprehensive framework for benchmarking the antioxidant performance of a novel compound, herein referred to as Sarcandrone B, against well-established standard antioxidants: Trolox (a water-soluble vitamin E analog), Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT). By employing standardized in vitro assays, researchers can generate robust, comparable data essential for characterizing the antioxidant potential of new chemical entities.

Quantitative Data Summary

To facilitate a clear and direct comparison, all quantitative data from antioxidant assays should be summarized in a structured format. The following table presents hypothetical data for this compound to illustrate how its antioxidant capacity, typically measured as the half-maximal inhibitory concentration (IC50), compares to that of standard antioxidants. A lower IC50 value indicates greater antioxidant potency.

CompoundDPPH Assay IC50 (µM)ABTS Assay IC50 (µM)ORAC Value (µmol TE/µmol)
This compound [Hypothetical Value: e.g., 15.8][Hypothetical Value: e.g., 8.2][Hypothetical Value: e.g., 2.5]
Trolox45.215.51.0 (by definition)
Ascorbic Acid28.7[1]12.30.9
BHT171.7[2]65.41.2

Note: The IC50 values for standard antioxidants can vary between studies due to slight differences in experimental conditions. The values presented here are representative.

Experimental Protocols

Accurate and reproducible data are contingent on meticulous adherence to established experimental protocols. The following are detailed methodologies for the three most common in vitro antioxidant capacity assays.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow diphenyl-picrylhydrazine is monitored spectrophotometrically.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, amber-colored bottle to prevent degradation.

    • Prepare stock solutions of this compound and standard antioxidants (Trolox, Ascorbic Acid, BHT) in a suitable solvent (e.g., methanol or DMSO).

    • Create a series of dilutions from the stock solutions to determine the IC50 value.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the test compound dilutions.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ to its colorless neutral form is measured spectrophotometrically.

  • Reagent Preparation:

    • To generate the ABTS•+ stock solution, mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Before the assay, dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 20 µL of the test compound dilutions to a 96-well microplate.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Determine the IC50 value from the concentration-inhibition curve.

3. Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

  • Reagent Preparation:

    • Prepare a stock solution of fluorescein in 75 mM phosphate buffer (pH 7.4).

    • Prepare a fresh solution of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), a peroxyl radical generator, in the same buffer.

    • Trolox is used as the standard for this assay.

  • Assay Procedure:

    • In a black 96-well microplate, add 25 µL of the test compound or Trolox standard dilutions.

    • Add 150 µL of the fluorescein working solution to each well and incubate for 30 minutes at 37°C.

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.

    • Immediately begin monitoring the fluorescence decay every minute for at least 60 minutes using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

    • The ORAC value is calculated from the net area under the fluorescence decay curve and is expressed as Trolox equivalents (TE).

Mandatory Visualizations

Experimental Workflow for Antioxidant Capacity Benchmarking

G cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis SarcandroneB This compound Stock SerialDilutions Serial Dilutions SarcandroneB->SerialDilutions Standards Standard Antioxidants (Trolox, Ascorbic Acid, BHT) Standards->SerialDilutions DPPH DPPH Assay SerialDilutions->DPPH ABTS ABTS Assay SerialDilutions->ABTS ORAC ORAC Assay SerialDilutions->ORAC Absorbance Spectrophotometric Measurement DPPH->Absorbance ABTS->Absorbance Fluorescence Fluorescence Measurement ORAC->Fluorescence IC50 IC50 Calculation Absorbance->IC50 TEAC TEAC Calculation Fluorescence->TEAC Comparison Comparative Analysis IC50->Comparison TEAC->Comparison

Caption: Workflow for benchmarking the antioxidant capacity of this compound.

General Mechanism of Radical Scavenging by Antioxidants

G FreeRadical Free Radical (e.g., DPPH, ABTS•+) StableMolecule Stable Molecule FreeRadical->StableMolecule gains electron/ hydrogen atom Antioxidant Antioxidant (e.g., this compound) OxidizedAntioxidant Oxidized Antioxidant Antioxidant->OxidizedAntioxidant donates electron/ hydrogen atom

Caption: Simplified mechanism of free radical scavenging by an antioxidant.

Antioxidant Signaling Pathways

Antioxidants can exert their effects through various cellular signaling pathways. A key pathway involved in the cellular defense against oxidative stress is the Nrf2-antioxidant response element (ARE) pathway.[3] When activated by oxidative stress, the transcription factor Nrf2 translocates to the nucleus and binds to the ARE, leading to the expression of a suite of antioxidant and detoxification enzymes. Understanding whether a novel compound like this compound can modulate such pathways is a critical step in elucidating its mechanism of action beyond direct radical scavenging. Further studies, such as gene expression analysis of Nrf2-target genes (e.g., heme oxygenase-1, NAD(P)H:quinone oxidoreductase 1), would be necessary to explore this.

References

The Power of Synergy: Curcumin's Enhanced Efficacy in Combination with Other Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The therapeutic potential of natural compounds is a burgeoning field of research, with a growing emphasis on combination therapies to enhance efficacy and overcome limitations of single-agent treatments. Curcumin, the active polyphenol in turmeric, has long been recognized for its pleiotropic effects, including anti-inflammatory, antioxidant, and anticancer properties. However, its clinical application has been hampered by poor bioavailability. This guide provides a comparative analysis of the synergistic effects of curcumin when combined with other well-researched natural compounds—resveratrol, quercetin, and sulforaphane. By leveraging distinct yet complementary mechanisms of action, these combinations offer promising avenues for future therapeutic development.

I. Comparative Analysis of Synergistic Cytotoxicity

The synergistic potential of combining curcumin with resveratrol, quercetin, or sulforaphane has been demonstrated across various cancer cell lines. The following tables summarize the quantitative data from key studies, highlighting the enhanced cytotoxic effects of these combinations compared to the individual compounds.

Table 1: Synergistic Effects of Curcumin and Resveratrol on Cancer Cell Viability

Cell LineCompoundConcentrationEffectSource
HCT-116 (Colorectal)Curcumin (Free)1000 µg/mL (24h)69.8% Cell Viability[1]
Resveratrol (Free)1000 µg/mL (24h)70.7% Cell Viability[1]
Curcumin + Resveratrol (Free)1000 µg/mL (24h)74.2% Cell Viability[1]
Cur-Res-BS (Bioformulation)IC50: 380.84 µg/mL (24h)50% Cell Viability[1]
Caco-2 (Colorectal)Curcumin (Free)1000 µg/mL (24h)65.6% Cell Viability[1]
Resveratrol (Free)1000 µg/mL (24h)73.1% Cell Viability[1]
Curcumin + Resveratrol (Free)1000 µg/mL (24h)72.3% Cell Viability[1]
SCC-15, MCF-7, M-Meso-1, MM-B1Curcumin + Resveratrol25 µMSignificantly higher inhibition than Curcumin alone[2]

Table 2: Synergistic Effects of Curcumin and Quercetin on Cancer Cell Proliferation

Cell LineCompoundIC50 (µM) - IndividualIC50 (µM) - CombinationSynergistic EffectSource
A549 (Lung)Curcumin3Several-fold decreaseSynergistic[3]
Quercetin> Berberine[3]
HCT116 (Colorectal)Curcumin8.5Several-fold decreaseSynergistic[3]
Quercetin> Berberine[3]
A375 (Melanoma)Curcumin & Quercetin-Several-fold decreaseSynergistic[3]
PC-3 (Prostate)Curcumin + Quercetin-10 µM (48h)Increased antiproliferative effects[4]

Table 3: Synergistic Effects of Curcumin and Sulforaphane on Cancer Cell Viability

Cell LineCompound CombinationEffectObservationSource
Breast Cancer CellsSulforaphane + Curcumin~22-23% cell deathFar greater than either compound alone[5]
HT-29 (Colon)Sulforaphane + Dihydrocaffeic Acid (1:1)Synergistic at 90% cytotoxicityDoses: 90:90 µM[6][7]
Caco-2 (Colon)Curcumin + Dihydrocaffeic Acid (1:4)Synergistic at all cytotoxicity levelsDoses: 9:36–34:136 µM[6][7]
Caco-2 (Colon)Curcumin + Dihydrocaffeic Acid (9:2)Synergistic at 90% cytotoxicityDoses: 108:24 µM[6][7]
MIA PaCa-2 & Panc-1 (Pancreatic)Aspirin (1 mM) + Curcumin (10 µM) + Sulforaphane (5 µM)~70% reduction in cell viabilitySignificant synergistic reduction[8]

II. Mechanistic Insights: Modulated Signaling Pathways

The synergistic anticancer effects of these natural compound combinations stem from their ability to concurrently modulate multiple, often interconnected, signaling pathways crucial for cancer cell proliferation, survival, and inflammation.

A. Curcumin and Resveratrol

The combination of curcumin and resveratrol has been shown to synergistically induce apoptosis and autophagy in cancer cells through various signaling pathways.[1] In colorectal cancer, this combination leads to the downregulation of Wnt-1 and CTNNB1, genes associated with proliferation.[1] Furthermore, it enhances the pro-apoptotic effect by increasing the Bax/Bcl-2 ratio and activating caspases.[1] In vascular endothelial cells, the combination of curcumin and resveratrol synergistically protects against TNF-α-induced inflammation by suppressing NF-κB signaling.[9][10]

Curcumin Curcumin NFkB NF-κB Signaling Curcumin->NFkB Inhibits Wnt Wnt/β-catenin Signaling Curcumin->Wnt Inhibits Apoptosis Apoptosis Curcumin->Apoptosis Induces Resveratrol Resveratrol Resveratrol->NFkB Inhibits Resveratrol->Wnt Inhibits Resveratrol->Apoptosis Induces Inflammation Inflammation NFkB->Inflammation Promotes Proliferation Cell Proliferation Wnt->Proliferation Promotes Curcumin Curcumin Wnt Wnt/β-catenin Signaling Curcumin->Wnt Inhibits Apoptotic Apoptotic Pathway Curcumin->Apoptotic Activates Quercetin Quercetin Quercetin->Wnt Inhibits Quercetin->Apoptotic Activates CellProliferation Cell Proliferation Wnt->CellProliferation Apoptosis Apoptosis Apoptotic->Apoptosis Curcumin Curcumin NFkB NF-κB Pathway Curcumin->NFkB Strongly Inhibits Nrf2 Nrf2 Pathway Curcumin->Nrf2 Moderately Activates Sulforaphane Sulforaphane Sulforaphane->NFkB Weakly Inhibits Sulforaphane->Nrf2 Strongly Activates Inflammation Inflammation NFkB->Inflammation AntioxidantResponse Antioxidant Response Nrf2->AntioxidantResponse Start Start: Cell Culture Treatment Treatment with Natural Compounds (Single and Combination) Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Synergy Synergy Analysis (e.g., Combination Index) Viability->Synergy Mechanism Mechanistic Studies Synergy->Mechanism Apoptosis Apoptosis Assays (e.g., Caspase Activity) Mechanism->Apoptosis WesternBlot Western Blotting (Signaling Proteins) Mechanism->WesternBlot GeneExpression Gene Expression Analysis (e.g., qPCR) Mechanism->GeneExpression Conclusion Conclusion: Synergistic Effect and Mechanism Apoptosis->Conclusion WesternBlot->Conclusion GeneExpression->Conclusion

References

Interspecies Metabolic Comparison of Sarcandrone B: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the interspecies differences in the metabolism of Sarcandrone B is not currently possible due to the absence of publicly available scientific literature and experimental data on its metabolic fate in any species.

To address the need for such a comparative guide for researchers, scientists, and drug development professionals, this document provides a detailed template and methodological framework. This guide outlines the essential components of a thorough interspecies metabolism comparison, using illustrative examples and data structures that would be populated with experimental results for this compound, were they available.

Introduction to Interspecies Metabolic Profiling

The study of interspecies differences in drug metabolism is a critical component of preclinical drug development. Understanding how the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity like this compound varies across different animal models and in humans is paramount for predicting its pharmacokinetic profile, efficacy, and potential toxicity. These studies help in selecting the most appropriate animal model for toxicological assessments and in extrapolating animal data to humans to establish safe and effective dosing regimens.

Metabolic pathways can vary significantly between species due to differences in the expression and activity of drug-metabolizing enzymes, such as cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs). A comprehensive comparison typically involves both in vitro and in vivo studies across several species, including rodents (e.g., rats), non-rodents (e.g., dogs or monkeys), and humans.

Quantitative Data Summary

Clearly structured tables are essential for comparing quantitative data from metabolic studies. The following tables are templates that would be used to summarize key findings for this compound.

Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes

SpeciesIntrinsic Clearance (CLint, µL/min/mg protein)Half-life (t½, min)
RatData not availableData not available
DogData not availableData not available
MonkeyData not availableData not available
HumanData not availableData not available

Table 2: Major Metabolites of this compound Identified in Plasma, Urine, and Feces

SpeciesMetabolite IDProposed Structure% of Total Drug-Related Material (Plasma)% of Dose Excreted (Urine)% of Dose Excreted (Feces)
Rat M1Hydroxylated this compoundData not availableData not availableData not available
M2This compound GlucuronideData not availableData not availableData not available
Human M3N-dealkylated this compoundData not availableData not availableData not available
M4This compound SulfateData not availableData not availableData not available

Table 3: Pharmacokinetic Parameters of this compound Following a Single Oral Dose

ParameterRatDogHuman (Predicted)
Tmax (h) Data not availableData not availableData not available
Cmax (ng/mL) Data not availableData not availableData not available
AUC0-t (ng·h/mL) Data not availableData not availableData not available
t½ (h) Data not availableData not availableData not available
Oral Bioavailability (%) Data not availableData not availableData not available

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols are representative of those that would be employed to study the metabolism of this compound.

In Vitro Metabolism in Liver Microsomes
  • Objective: To determine the rate of metabolism of this compound in liver microsomes from different species and to identify the major CYPs involved.

  • Procedure:

    • Pooled liver microsomes from rats, dogs, monkeys, and humans (0.5 mg/mL) are incubated with this compound (1 µM) in a phosphate buffer (pH 7.4) containing MgCl₂.

    • The reaction is initiated by the addition of NADPH (1 mM) and the mixture is incubated at 37°C.

    • Aliquots are removed at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched with an equal volume of cold acetonitrile containing an internal standard.

    • Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the depletion of the parent compound.

    • For reaction phenotyping, incubations are performed with specific recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) or with selective chemical inhibitors.

In Vivo Metabolism and Pharmacokinetics in Rats
  • Objective: To characterize the pharmacokinetic profile and identify the major metabolites of this compound in rats after oral and intravenous administration.

  • Procedure:

    • Male Sprague-Dawley rats are administered a single dose of this compound either orally (e.g., 10 mg/kg) or intravenously (e.g., 1 mg/kg).

    • Blood samples are collected from the tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant.

    • Plasma is separated by centrifugation and stored at -80°C until analysis.

    • Urine and feces are collected over 24 or 48 hours in metabolic cages.

    • Plasma, urine, and fecal homogenate samples are processed and analyzed by LC-MS/MS to determine the concentrations of this compound and its metabolites.

    • Pharmacokinetic parameters are calculated using non-compartmental analysis.

Visualizations of Metabolic Pathways

Diagrams are powerful tools for visualizing and comparing complex metabolic pathways across species. The following are examples of how Graphviz could be used to represent hypothetical metabolic transformations of this compound.

cluster_rat Rat Metabolism Sarcandrone B_rat This compound M1_rat Hydroxylated this compound Sarcandrone B_rat->M1_rat CYP-mediated Hydroxylation M2_rat This compound Glucuronide Sarcandrone B_rat->M2_rat UGT-mediated Glucuronidation

Caption: Hypothetical primary metabolic pathways of this compound in rats.

cluster_human Human Metabolism Sarcandrone B_human This compound M3_human N-dealkylated this compound Sarcandrone B_human->M3_human CYP-mediated N-dealkylation M4_human This compound Sulfate Sarcandrone B_human->M4_human SULT-mediated Sulfation

Caption: Hypothetical primary metabolic pathways of this compound in humans.

G cluster_workflow In Vivo Metabolism Study Workflow start Dosing (Oral/IV) in Animal Model collection Sample Collection (Blood, Urine, Feces) start->collection processing Sample Processing (Extraction, Centrifugation) collection->processing analysis LC-MS/MS Analysis processing->analysis data Data Analysis (PK & Metabolite ID) analysis->data end Interspecies Comparison data->end

Safety Operating Guide

Essential Safety and Disposal Procedures for Sarcandrone B

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This document provides crucial operational and logistical guidance for the proper disposal of Sarcandrone B, a diterpenoid compound. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental compliance.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, this guidance is based on the general properties of diterpenoid compounds and standard best practices for the disposal of research-grade chemicals. Diterpenoids can exhibit a wide range of biological activities, with some being highly toxic.[1][2][3][4] Consequently, this compound should be handled as a potentially hazardous substance. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for site-specific procedures and to ensure full compliance with local, state, and federal regulations.

Hazard Assessment and Data Summary

Without a specific SDS, a complete hazard profile for this compound cannot be provided. The following table summarizes the key toxicological and environmental data that would typically be found in an SDS. The absence of specific data necessitates treating the compound with a high degree of caution.

Data PointThis compound (Specific Data)General Class: Diterpenoids (General Information)
Acute Toxicity (Oral) Data not availableVaries widely; some diterpenoid alkaloids are potent neurotoxins, while other diterpenes exhibit low toxicity.[1][2][3][4][]
Skin Corrosion/Irritation Data not availableAssume potential for irritation.
Serious Eye Damage/Irritation Data not availableAssume potential for irritation.
Carcinogenicity Data not availableSome diterpenes have been studied for anti-tumor properties, but this does not preclude potential carcinogenicity.[]
Aquatic Toxicity Data not availableNatural products can have unforeseen effects on aquatic life. Assume the substance is harmful to aquatic life and avoid release to the environment.
Persistence/Degradability Data not availableThe complex structure of many diterpenoids may lead to slow degradation in the environment.

Experimental Protocols: Step-by-Step Disposal Procedures

The following protocols outline the mandatory steps for the safe disposal of this compound waste. This includes pure compound, solutions, and contaminated labware.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound waste, ensure you are wearing the appropriate PPE to minimize exposure risk.

  • Hand Protection: Nitrile gloves are required. For handling larger quantities or for extended periods, consider double-gloving.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Body Protection: A standard laboratory coat must be worn.

  • Respiratory Protection: If there is a risk of generating aerosols or dusts (e.g., during spill cleanup of solid this compound), a NIOSH-approved respirator may be necessary. All handling of the solid compound should be done in a certified chemical fume hood.

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Solid Waste:

    • Collect unused or expired this compound powder, and any grossly contaminated items (e.g., weigh boats, contaminated gloves, paper towels from a spill) in a dedicated hazardous waste container.

    • This waste stream should be labeled as "Solid Hazardous Waste" and should include "this compound" in the contents list.

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, compatible liquid hazardous waste container.

    • Do not mix with other solvent waste streams unless explicitly permitted by your EHS department. For example, halogenated and non-halogenated solvent wastes are typically segregated.

    • This waste stream should be labeled as "Liquid Hazardous Waste" and should specify all chemical components, including solvents and an estimated concentration of this compound.

  • Sharps Waste:

    • Needles, syringes, or glass Pasteur pipettes contaminated with this compound must be disposed of in a designated, puncture-proof sharps container for chemically contaminated sharps.

Step 3: Waste Containment and Labeling

All waste must be properly contained and labeled to meet regulatory requirements.

  • Container Selection:

    • Use containers that are chemically compatible with the waste. For this compound solutions, glass or polyethylene containers are generally suitable.

    • Ensure containers have a secure, leak-proof screw-top cap.

  • Labeling:

    • Label all waste containers clearly with a "Hazardous Waste" label as soon as the first drop of waste is added.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name(s) of the contents (e.g., "this compound," "Methanol," etc.). Avoid abbreviations or chemical formulas.

      • The approximate percentages of each component.

      • The date accumulation started.

      • The name of the principal investigator and the laboratory location.

Step 4: On-site Storage

Store hazardous waste safely in a designated Satellite Accumulation Area (SAA) within the laboratory while awaiting pickup.

  • Keep waste containers closed at all times, except when adding waste.

  • Store containers in a secondary containment bin to catch any potential leaks.

  • Segregate incompatible waste types.

  • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in your SAA.

Step 5: Arranging for Final Disposal

Hazardous waste must be disposed of through your institution's licensed hazardous waste vendor.

  • Never dispose of this compound down the sink or in the regular trash. This is illegal and environmentally harmful.

  • Once a waste container is full (no more than 90% capacity) or you are finished generating that waste stream, schedule a pickup with your institution's EHS department.

  • Follow your institution's specific procedures for requesting a waste pickup, which may involve an online system or a paper form.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_start cluster_ppe Step 1: Safety cluster_assessment Step 2: Waste Assessment cluster_segregation Step 3: Segregation & Containment cluster_labeling Step 4: Labeling cluster_storage Step 5: Storage cluster_disposal Step 6: Final Disposal start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Begin Disposal Process waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (Pure compound, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Contaminated needles, glass) waste_type->sharps_waste Sharps label_waste Label Container as 'Hazardous Waste' with Full Chemical Names solid_waste->label_waste liquid_waste->label_waste sharps_waste->label_waste store_waste Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label_waste->store_waste contact_ehs Container Full or Waste Generation Complete? store_waste->contact_ehs contact_ehs->store_waste No, continue accumulation request_pickup Request Pickup from Institutional EHS contact_ehs->request_pickup Yes end_process Waste Removed by Licensed Vendor request_pickup->end_process

Caption: Disposal decision workflow for this compound.

References

Navigating the Safe Handling of Sarcandrone B: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

Absence of a specific Safety Data Sheet (SDS) for Sarcandrone B necessitates a cautious approach to its handling, grounded in the safety protocols for its chemical class, chalcones, and general guidelines for managing cytotoxic and bioactive compounds. Researchers, scientists, and drug development professionals must adhere to stringent safety measures to mitigate potential risks associated with this novel compound. This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the safe laboratory use of this compound.

This compound is a chalcone isolated from the herb Chloranthus spicatus.[1][2] While its specific toxicological properties have not been fully elucidated, the general characteristics of chalcones and bioactive powders warrant a high degree of caution.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended Equipment
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should be used in addition to goggles when there is a risk of splashing or generating dust.
Skin Protection Wear a lab coat and consider a disposable gown. For handling larger quantities or in case of potential for significant contact, wear fire/flame resistant and impervious clothing. Use two pairs of chemotherapy-grade gloves, with the outer pair changed regularly.[3]
Respiratory Protection For handling powders outside of a containment system, a full-face respirator with appropriate particulate filters is necessary.[4] Ensure proper fit testing and training for respirator use. A dust respirator should be used for handling powdered this compound.[5]

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is essential for minimizing exposure and ensuring a safe working environment.

Preparation and Weighing:
  • Engineering Controls: All handling of powdered this compound should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[6]

  • Weighing: Use a balance with a draft shield. If possible, use a powder-containment balance enclosure.

  • Surface Protection: Cover the work surface with absorbent, disposable bench paper.

Dissolving the Compound:
  • Solvent Selection: Choose the appropriate solvent based on experimental requirements.

  • Procedure: Add the solvent to the vial containing the pre-weighed this compound slowly to avoid splashing. Cap the vial securely and mix using a vortex or sonicator until fully dissolved.

Experimental Use:
  • Containment: Keep all solutions containing this compound in sealed containers when not in immediate use.

  • Labeling: Clearly label all containers with the compound name, concentration, date, and hazard symbols.

  • Spill Management: Have a spill kit readily available. In the event of a spill, follow the established spill cleanup protocol.

Disposal Plan: Waste Segregation and Disposal

Proper waste management is critical to prevent environmental contamination and accidental exposure. All materials that come into contact with this compound should be treated as hazardous waste.[3]

Waste CategoryDescriptionDisposal Container
Trace Contaminated Waste Items with minimal residual contamination, such as empty vials, pipette tips, and used PPE (gloves, gowns).[3]Yellow sharps or waste containers, clearly labeled "Trace Chemotherapy Waste."[3] Contaminated PPE and other solid waste should be placed in a red cytotoxic waste container or a plastic garbage container fitted with a thick clear garbage bag and labeled "Cytotoxic waste".[7]
Bulk Contaminated Waste Grossly contaminated materials, including unused this compound powder, solutions, and materials from spill cleanup.[3]Black hazardous waste containers, clearly labeled "Hazardous Waste - Chemotherapy."[3]
Sharps Waste Needles, syringes, and other sharp objects contaminated with this compound.Puncture-resistant sharps containers with a cytotoxic sticker.[7] In some regions, red sharps containers are mandatory for cytotoxic waste.[7][8]

Experimental Protocols: Decontamination Procedure

A thorough decontamination process is necessary to clean work surfaces and equipment after handling this compound.

Materials:

  • Low-lint wipes

  • Detergent solution (e.g., 10⁻² M Sodium Dodecyl Sulfate)[3]

  • 70% Isopropyl Alcohol (IPA)

  • Sterile water

  • Appropriate hazardous waste container (yellow or black bin)[3]

Procedure:

  • Initial Cleaning (Detergent): Moisten a sterile, low-lint wipe with the detergent solution. Wipe the entire surface in overlapping, unidirectional strokes, starting from the cleanest area and moving to the most contaminated. Dispose of the wipe in the appropriate hazardous waste container.[3]

  • Rinsing (Sterile Water): Moisten a new sterile, low-lint wipe with sterile water and wipe the surface to remove any detergent residue. Dispose of the wipe in the hazardous waste container.

  • Final Disinfection (IPA): Moisten a new sterile, low-lint wipe with 70% IPA and wipe the surface. Allow the surface to air dry completely. Dispose of the wipe in the hazardous waste container.

Visualizing the Workflow

The following diagrams illustrate the key procedural workflows for handling and disposing of this compound.

Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_clean Cleanup Prep Don PPE Weigh Weigh Powder in Hood Prep->Weigh Dissolve Dissolve Compound Weigh->Dissolve Experiment Conduct Experiment Dissolve->Experiment Decontaminate Decontaminate Surfaces Experiment->Decontaminate Doff Doff PPE Decontaminate->Doff

Safe Handling Workflow for this compound

Disposal_Workflow cluster_trace Trace Contamination cluster_bulk Bulk Contamination cluster_sharps Sharps Waste Generate Waste Trace_Waste Empty Vials, Used PPE Waste->Trace_Waste Bulk_Waste Unused Compound, Spill Debris Waste->Bulk_Waste Sharps_Waste Contaminated Needles Waste->Sharps_Waste Trace_Bin Yellow Waste Container Trace_Waste->Trace_Bin Bulk_Bin Black Waste Container Bulk_Waste->Bulk_Bin Sharps_Bin Sharps Container Sharps_Waste->Sharps_Bin

Waste Segregation and Disposal Plan

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.